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  • Product: tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione
  • CAS: 6746-27-6

Core Science & Biosynthesis

Foundational

synthesis of tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione

An In-depth Technical Guide to the Synthesis of Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the , a heter...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the , a heterocyclic compound of interest in various chemical and pharmaceutical research areas. The document details a robust and reproducible synthetic protocol, delves into the underlying reaction mechanism, and offers insights into the critical parameters influencing the reaction's outcome. This guide is intended for researchers, scientists, and professionals in drug development, providing them with the necessary technical details to successfully synthesize and characterize the target compound. The methodologies described are grounded in established chemical principles and supported by references to relevant scientific literature.

Introduction

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The thione-substituted tetrahydro-1,3,5-triazines, in particular, have garnered attention due to their unique chemical properties and potential as synthetic intermediates. Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione is a member of this class of compounds, and the development of efficient synthetic routes to access it and its analogs is of significant importance.

This guide focuses on a well-established and efficient one-pot synthesis approach involving a multicomponent reaction. This strategy is favored for its atom economy, operational simplicity, and the ability to generate molecular complexity in a single step.[1][3][4] The synthesis described herein utilizes readily available starting materials: methylamine, formaldehyde, and thiourea.

Synthetic Pathway and Mechanism

The proceeds via a cyclocondensation reaction of methylamine, formaldehyde, and thiourea. This reaction is a classic example of a Mannich-type reaction, where an amine, a non-enolizable aldehyde (formaldehyde), and a compound containing an active hydrogen (thiourea) react to form a substituted aminomethyl derivative, which in this case, cyclizes to form the desired triazine ring.

Proposed Reaction Mechanism

The reaction is proposed to proceed through the following key steps:

  • Formation of the Iminium Ion: Methylamine reacts with formaldehyde to form an electrophilic iminium ion.

  • Nucleophilic Attack by Thiourea: The nucleophilic nitrogen of thiourea attacks the iminium ion, forming an N-aminomethylated thiourea intermediate.

  • Further Aminomethylation: The remaining N-H protons on the initial adduct and the second nitrogen of thiourea can react with additional equivalents of formaldehyde and methylamine (or the pre-formed iminium ion) to build up the linear precursor to the cyclic triazine.

  • Cyclization: Intramolecular condensation and elimination of water lead to the formation of the stable six-membered tetrahydro-1,3,5-triazine-2(1H)-thione ring.

The overall reaction can be represented as follows:

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product Methylamine Methylamine (CH3NH2) Iminium Iminium Ion [CH3NH=CH2]+ Methylamine->Iminium + Formaldehyde Formaldehyde Formaldehyde (CH2O) Formaldehyde->Iminium Thiourea Thiourea (CS(NH2)2) Aminomethyl_Thiourea N-Aminomethyl Thiourea Intermediate Thiourea->Aminomethyl_Thiourea Iminium->Aminomethyl_Thiourea + Thiourea Product Tetrahydro-5-methyl-1,3,5- triazine-2(1H)-thione Aminomethyl_Thiourea->Product + 2x Formaldehyde + Methylamine - 2x H2O (Cyclization) caption Figure 1: Overall synthetic pathway.

Figure 1: Overall synthetic pathway.
Mechanistic Details Visualization

The following diagram illustrates the key steps in the proposed reaction mechanism:

Reaction_Mechanism R1 Methylamine + Formaldehyde I1 Iminium Ion Formation R1->I1 Step 1 R2 Iminium Ion + Thiourea I1->R2 I2 Nucleophilic Attack R2->I2 Step 2 I3 Aminomethylated Intermediate I2->I3 R3 Intermediate + 2x (Formaldehyde + Methylamine) I3->R3 I4 Chain Elongation R3->I4 Step 3 I5 Linear Precursor I4->I5 I6 Intramolecular Cyclization I5->I6 Step 4 P Final Product + 2 H2O I6->P caption Figure 2: Proposed reaction mechanism.

Figure 2: Proposed reaction mechanism.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the .

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Purity
Methylamine (40% in H₂O)CH₅N31.06≥ 98%
Formaldehyde (37% in H₂O)CH₂O30.03≥ 99%
ThioureaCH₄N₂S76.12≥ 99%
EthanolC₂H₅OH46.07Reagent Grade
Diethyl Ether(C₂H₅)₂O74.12Reagent Grade
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine thiourea (7.61 g, 0.1 mol) and ethanol (100 mL). Stir the mixture to obtain a suspension.

  • Addition of Reagents: To the stirred suspension, add aqueous methylamine solution (40%, 7.75 mL, 0.1 mol). Subsequently, add aqueous formaldehyde solution (37%, 16.2 mL, 0.2 mol) dropwise over a period of 15 minutes. The addition may be slightly exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A white precipitate should form. If no precipitate forms, the solvent volume can be reduced under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration and wash with cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials and by-products.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Expected Yield and Physical Properties
  • Yield: 70-85%

  • Appearance: White crystalline solid

  • Melting Point: Literature values for similar compounds suggest a melting point in the range of 150-180 °C.[5]

Characterization

The structure and purity of the synthesized tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione should be confirmed by standard analytical techniques.

Spectroscopic Data
TechniqueExpected Data
¹H NMR Signals corresponding to the N-CH₃ group (singlet, ~2.8-3.2 ppm), the N-CH₂-N protons (singlet or AB quartet, ~4.5-5.0 ppm), and the N-H protons (broad singlet, variable chemical shift).
¹³C NMR Resonances for the N-CH₃ carbon, the N-CH₂-N carbons, and the C=S carbon (~175-185 ppm).
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching (~3200-3400 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), and the C=S (thione) stretching (~1100-1300 cm⁻¹).
Mass Spec (ESI-MS) A molecular ion peak corresponding to the calculated mass of the product (C₄H₉N₃S, M.W. = 131.20 g/mol ) [M+H]⁺.

The characterization of 1,3,5-triazine derivatives by various spectroscopic techniques is well-documented.[3][4][6]

Safety and Handling

  • Methylamine: Corrosive and flammable. Handle in a well-ventilated fume hood.

  • Formaldehyde: Toxic and a suspected carcinogen. Use appropriate personal protective equipment (PPE), including gloves and safety goggles, and work in a fume hood.

  • Thiourea: Harmful if swallowed.

  • Solvents: Ethanol and diethyl ether are flammable. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This technical guide has outlined a detailed and reliable method for the . The one-pot, multicomponent approach is efficient and utilizes readily available starting materials. The provided experimental protocol, mechanistic insights, and characterization data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. The successful synthesis of this compound opens avenues for further exploration of its chemical reactivity and biological properties.

References

  • Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447–1455. [Link]

  • PrepChem. (n.d.). Synthesis of melamine urea thiourea formaldehyde. Retrieved from [Link]

  • Kang, G.-F., & Zhang, G. (2020). Supporting Information: One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16. [Link]

  • Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. National Center for Biotechnology Information. [Link]

  • Martinovich, Y. A., et al. (2018). Aminomethylation of Thiourea with Formaldehyde and Cyclic Amines. Russian Journal of Organic Chemistry, 54(6), 878–885. [Link]

  • Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447-1455. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1,3,5-Triazine-2(1H)-thione, tetrahydro-5-(2-hydroxyethyl)-1-(hydroxymethyl)-. Substance Details - SRS. [Link]

  • Al-Masoudi, N. A. L., & Al-Salihi, N. I. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 051-063. [Link]

  • SpectraBase. (n.d.). TETRAHYDRO-1,3,5-TRIMETHYL-s-TRIAZINE-2(1H)-THIONE. [Link]

  • Khan, I., et al. (2024). One pot synthesis of 5-hydroxyalkylated thiadiazine thiones: Implication in pain management and bactericidal properties. Results in Chemistry, 7, 101389. [Link]

  • Shaukat, A., et al. (2022). Synthesis, combined theoretical and spectral characterization of some new 1,3,5 triazine compounds, and their in vitro biological analysis. Reaction Chemistry & Engineering, 7(1), 133-147. [Link]

  • Wikipedia. (n.d.). Bis(hydroxymethyl)urea. [Link]

  • Desai, N. C., et al. (2012). Synthesis and study of 1,3,5-triazine based thiazole derivatives as antimicrobial agents. Arabian Journal of Chemistry, 8(5), 671-679. [Link]

Sources

Exploratory

An In-depth Technical Guide to Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione: Properties, Synthesis, and Therapeutic Potential

This guide provides a comprehensive technical overview of tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione, a heterocyclic compound of interest to researchers, medicinal chemists, and professionals in drug development. By...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione, a heterocyclic compound of interest to researchers, medicinal chemists, and professionals in drug development. By synthesizing data from analogous structures and established chemical principles, this document elucidates the core chemical properties, potential synthetic pathways, and prospective applications of this molecule, offering a foundational resource for its further investigation and utilization.

Molecular Structure and Foundational Characteristics

Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione is a saturated heterocyclic compound featuring a six-membered ring composed of three nitrogen atoms and three carbon atoms. A key characteristic is the presence of a thiourea moiety integrated within the triazinane backbone, with a methyl group substitution at the N5 position.

Below is a two-dimensional representation of the core structure of tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione.

Caption: 2D structure of tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione.

Proposed Synthesis Pathway

A practical and efficient synthesis of tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione can be envisioned through a one-pot, three-component condensation reaction. This approach is analogous to established methods for creating substituted hexahydro-1,3,5-triazines. The proposed reactants are methylamine, formaldehyde, and thiourea.

The underlying mechanism involves the initial formation of a Schiff base from methylamine and formaldehyde, which then undergoes cyclization with additional equivalents of formaldehyde and thiourea to construct the heterocyclic ring. The use of a one-pot methodology is advantageous as it circumvents the need for isolation of intermediates, thereby improving reaction efficiency and yield.

SynthesisWorkflow Methylamine Methylamine (CH3NH2) OnePot One-Pot Reaction (Solvent, Catalyst) Methylamine->OnePot Formaldehyde Formaldehyde (CH2O) Formaldehyde->OnePot Thiourea Thiourea (CS(NH2)2) Thiourea->OnePot Product Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione OnePot->Product

Foundational

Spectroscopic Characterization of Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione: An In-depth Technical Guide

Introduction Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione is a heterocyclic compound of interest in various fields, including medicinal chemistry and materials science. A thorough understanding of its structural and e...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione is a heterocyclic compound of interest in various fields, including medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is paramount for its application and development. Spectroscopic techniques provide a powerful toolkit for elucidating the molecular structure and confirming the identity of this compound. This guide offers a comprehensive overview of the expected spectroscopic data for tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione, based on established principles and data from analogous structures. We will delve into the interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, providing both predicted spectral features and detailed, field-proven experimental protocols for data acquisition.

The molecular structure of tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione is presented below. This structure forms the basis for all subsequent spectroscopic predictions and interpretations.

Figure 1: Molecular Structure of Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a fundamental technique for determining the proton framework of a molecule. For tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione, we can predict the chemical shifts and splitting patterns based on the electronic environment of each proton.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
N-H 6.5 - 8.5Broad Singlet2HProtons on nitrogen atoms adjacent to the thiocarbonyl group are expected to be deshielded and may exhibit broad signals due to quadrupole broadening and potential exchange.
Ring -CH ₂-4.0 - 5.5Singlet or AB quartet4HThe methylene protons in the triazine ring are adjacent to nitrogen atoms, leading to a downfield shift. Depending on the ring conformation and temperature, they may appear as a single sharp singlet or as a more complex AB quartet if they are diastereotopic.
N-CH2.5 - 3.5Singlet3HThe methyl protons are attached to a nitrogen atom, resulting in a chemical shift in this region. The signal is expected to be a sharp singlet due to free rotation around the C-N bond.

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.[1][2]

Experimental Protocol: ¹H NMR Spectroscopy

start Sample Preparation dissolve Dissolve 5-10 mg of sample in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆) start->dissolve transfer Transfer solution to a 5 mm NMR tube dissolve->transfer instrument_setup Instrument Setup place_tube Place NMR tube in the spectrometer instrument_setup->place_tube lock_shim Lock and shim the magnetic field place_tube->lock_shim acquire Acquire ¹H NMR spectrum (e.g., 16-64 scans) lock_shim->acquire process Data Processing fourier_transform Fourier transform the FID process->fourier_transform phase_baseline Phase and baseline correct the spectrum fourier_transform->phase_baseline integrate_calibrate Integrate signals and calibrate to a reference (e.g., TMS or residual solvent peak) phase_baseline->integrate_calibrate

Figure 2: Workflow for ¹H NMR Spectroscopy.

  • Sample Preparation: Accurately weigh 5-10 mg of tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione. Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts; DMSO-d₆ is often a good choice for compounds with exchangeable protons like N-H. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the field frequency to the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved signals.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. Typically, 16 to 64 scans are sufficient to obtain a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum. Phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat baseline. Calibrate the chemical shift scale using a reference standard, such as tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak. Integrate the signals to determine the relative number of protons for each resonance.[3]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are typically required compared to ¹H NMR.

Predicted ¹³C NMR Data
Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C =S (Thiocarbonyl)180 - 200The thiocarbonyl carbon is highly deshielded and typically resonates in this downfield region. Data from similar thiadiazine-thiones show this peak around 190-193 ppm.
Ring -C H₂-60 - 80The methylene carbons in the ring are attached to two nitrogen atoms, causing a significant downfield shift.
N-C H₃30 - 45The methyl carbon attached to a nitrogen atom is expected in this range.

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary differences being in the data acquisition parameters.

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of deuterated solvent, to compensate for the lower sensitivity of the ¹³C nucleus.

  • Instrument Setup: Follow the same procedure as for ¹H NMR for inserting the sample, locking, and shimming.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This involves irradiating the sample with a broad range of proton frequencies to remove C-H coupling, resulting in sharp, singlet peaks for each unique carbon atom. A significantly larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and baseline correction). Calibrate the spectrum using the solvent signal as a reference.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Absorption Bands
Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
N-H3100 - 3400Stretching
C-H (aliphatic)2850 - 3000Stretching
C=S (Thiocarbonyl)1050 - 1250Stretching
C-N1350 - 1000Stretching

Note: The C=S stretch can be weak and may be coupled with other vibrations, making it difficult to assign definitively.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

start Sample Preparation grind_sample Grind 1-2 mg of sample with ~100 mg of dry KBr in an agate mortar start->grind_sample press_pellet Place the mixture in a pellet die and press to form a transparent pellet grind_sample->press_pellet data_acquisition Data Acquisition acquire_background Acquire a background spectrum of the empty sample compartment data_acquisition->acquire_background acquire_sample Place the KBr pellet in the sample holder and acquire the sample spectrum acquire_background->acquire_sample data_processing Data Processing ratio_spectra Ratio the sample spectrum against the background spectrum to get the absorbance spectrum data_processing->ratio_spectra

Figure 3: Workflow for FTIR Spectroscopy (KBr Pellet Method).

  • Sample Preparation: Add approximately 1-2 mg of the solid sample to an agate mortar. Add about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). Gently grind the mixture until a fine, homogeneous powder is obtained.[4][5][6]

  • Pellet Formation: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply pressure to form a clear, transparent pellet. Cloudiness in the pellet indicates insufficient grinding or moisture.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. First, acquire a background spectrum of the empty sample compartment. Then, acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.[7][8]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common method for volatile, thermally stable organic molecules.

Predicted Mass Spectrum Data (Electron Ionization)
m/z ValueInterpretationRationale
[M]⁺•Molecular IonThe intact molecule with one electron removed. Its m/z value corresponds to the molecular weight of the compound.
[M - CH₃]⁺Loss of a methyl groupFragmentation of the N-methyl group.
[M - S]⁺•Loss of a sulfur atomA common fragmentation pathway for thio-compounds.
Further FragmentsVarious smaller fragmentsThe high energy of EI-MS leads to extensive fragmentation, providing a unique "fingerprint" for the compound.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

start Sample Introduction introduce_sample Introduce a small amount of sample into the ion source (e.g., via direct insertion probe or GC inlet) start->introduce_sample ionization Ionization bombard_electrons Bombard the vaporized sample with high-energy electrons (~70 eV) ionization->bombard_electrons mass_analysis Mass Analysis accelerate_ions Accelerate the resulting ions into the mass analyzer mass_analysis->accelerate_ions separate_ions Separate ions based on their mass-to-charge (m/z) ratio accelerate_ions->separate_ions detection Detection detect_ions Detect the separated ions and generate the mass spectrum detection->detect_ions

Figure 4: Workflow for Electron Ionization Mass Spectrometry.

  • Sample Introduction: A small amount of the sample is introduced into the ion source of the mass spectrometer. This can be done using a direct insertion probe for solid samples or through the gas chromatograph (GC) inlet for GC-MS analysis. The sample is vaporized by heating in the high vacuum of the instrument.[9][10]

  • Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺•) and various fragment ions.[11][12]

  • Mass Analysis: The positively charged ions are accelerated by an electric field and directed into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and a plot of ion intensity versus m/z is generated, which is the mass spectrum.

Conclusion

This guide provides a comprehensive, predictive framework for the spectroscopic analysis of tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione. While a publicly available, complete experimental dataset is not readily accessible, the principles outlined here, supported by data from analogous compounds, offer a robust foundation for researchers in the identification and characterization of this molecule. The provided experimental protocols represent standard, reliable methods for obtaining high-quality spectroscopic data. By combining these predictive insights with rigorous experimental work, scientists can confidently elucidate and verify the structure of this and related compounds.

References

  • SpectraBase. (n.d.). 5-methyltetrahydro-s-triazine-2(1H)-thione. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Retrieved from [Link]

  • ¹H NMR spectra of compounds 4h and 5h in DMSO-d 6 in the region of 3.5-8.8 ppm. (2025, August). TETRAHEDRON. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Washington University in St. Louis. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

  • NIH. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

  • ACS Publications. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. Retrieved from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • Chapter 3 – Structural characterization of triazines. (n.d.). Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • NIH. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-1,3,5-triazine. Retrieved from [Link]

  • NIH. (2023, May 25). Selective Synthesis of N-[1][9][13]Triazinyl-α-Ketoamides and N-[1][9][13]Triazinyl-Amides from the Reactions of 2-Amine-[1][9][13]Triazines with Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the NMR Analysis of Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione

This guide provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) analysis of tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione. Tailored for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) analysis of tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this heterocyclic compound using a suite of NMR techniques. We will explore the nuances of 1D and 2D NMR spectroscopy, offering field-proven insights into experimental design, data interpretation, and potential analytical challenges.

Introduction: The Significance of Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione, a saturated heterocyclic compound, presents a unique structural framework with potential applications in drug discovery and materials science. Accurate structural characterization is paramount for understanding its chemical reactivity, and biological interactions, and for guiding further derivatization. NMR spectroscopy stands as the most powerful tool for the unambiguous determination of its molecular architecture in solution.

This guide will systematically dissect the NMR analysis of this molecule, providing a robust framework for its characterization.

Foundational NMR Analysis: 1D ¹H and ¹³C Spectroscopy

The initial step in the NMR analysis involves acquiring and interpreting one-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra. These experiments provide fundamental information about the chemical environment and connectivity of the atoms within the molecule.

Sample Preparation and Solvent Selection

The choice of solvent is a critical experimental parameter that can significantly influence the chemical shifts of labile protons (N-H) and the overall spectral resolution.[2][3] Deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆), chloroform-d (CDCl₃), and methanol-d₄ (CD₃OD) are commonly employed.[4] DMSO-d₆ is often a good starting point due to its ability to solubilize a wide range of compounds and its tendency to form hydrogen bonds with N-H protons, often resulting in sharper signals for these exchangeable protons.[5][6]

Experimental Protocol: Sample Preparation

  • Accurately weigh approximately 5-10 mg of tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • For quantitative analysis, an internal standard with a known concentration can be added.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Based on the structure of tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione, we anticipate signals corresponding to the methyl group protons, the methylene protons of the triazine ring, and the N-H protons.

Anticipated ¹H NMR Data:

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityIntegration
N-CH₃~2.5 - 3.5Singlet (s)3H
N-CH₂-N~4.0 - 5.5Singlet (s) or AB quartet4H
N-HVariable, ~6.0 - 9.0Broad Singlet (br s)2H

Causality Behind Expected Shifts: The methylene protons (N-CH₂-N) are expected to be downfield due to the deshielding effect of the adjacent nitrogen atoms. The methyl protons (N-CH₃) will appear as a singlet, being isolated from other proton spin systems. The chemical shift of the N-H protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[2]

¹³C NMR and DEPT Spectral Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. To aid in the assignment of carbon signals, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable. DEPT experiments differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.[7][8][9]

Anticipated ¹³C NMR and DEPT Data:

Carbon AssignmentExpected Chemical Shift (ppm)DEPT-135 Signal
N-CH₃~30 - 45Positive
N-CH₂-N~60 - 80Negative
C=S (Thione)~170 - 190Absent

Expert Insight: The thione carbon (C=S) is expected to resonate at a significantly downfield chemical shift, a characteristic feature of thiocarbonyl groups. The DEPT-135 experiment is particularly useful here, as it will show a negative signal for the methylene carbons and a positive signal for the methyl carbon, while the quaternary thione carbon will be absent.[8]

Advanced Structural Elucidation: 2D NMR Techniques

For an unambiguous assignment of all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are essential.[10][11][12]

Homonuclear Correlation: COSY

The Correlation Spectroscopy (COSY) experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds.[12] In the case of tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione, a COSY spectrum would be used to confirm the absence of coupling between the methyl and methylene protons, as they are separated by a nitrogen atom.

Experimental Workflow: 2D NMR Analysis

Caption: Workflow for comprehensive NMR-based structure elucidation.

Heteronuclear Correlation: HSQC and HMBC

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful inverse-detected experiments that correlate proton and carbon signals.[10][13]

  • HSQC (or HMQC): This experiment reveals one-bond correlations between protons and the carbons to which they are directly attached.[13] It is a highly sensitive technique that will definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals.[10][14]

  • HMBC: This experiment detects longer-range correlations, typically over two or three bonds.[15] For tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione, HMBC is crucial for establishing the overall carbon framework. Key expected correlations include:

    • From the N-CH₃ protons to the N-CH₂-N carbons.

    • From the N-CH₂-N protons to the N-CH₃ carbon and the C=S carbon.

    • From the N-H protons to the adjacent N-CH₂-N carbons and potentially to the C=S carbon.

Table of Expected 2D NMR Correlations:

ExperimentCorrelating NucleiExpected Cross-Peaks
HSQC ¹H-¹³C (¹J)N-CH ₃ ↔ C H₃N-CH ₂-N ↔ C H₂
HMBC ¹H-¹³C (²⁻³J)N-CH ₃ ↔ C H₂N-CH ₂-N ↔ C H₃N-CH ₂-N ↔ C =SN-HC H₂N-HC =S

Logical Relationship: 1D and 2D NMR Data Integration

G cluster_1d 1D NMR Data cluster_2d 2D NMR Data H1_NMR ¹H NMR (Chemical Shifts, Multiplicities) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (¹J C-H) H1_NMR->HSQC HMBC HMBC (²⁻³J C-H) H1_NMR->HMBC C13_NMR ¹³C NMR (Chemical Shifts) C13_NMR->HSQC C13_NMR->HMBC DEPT DEPT (Carbon Multiplicities) DEPT->C13_NMR Structure Final Structure COSY->Structure Confirms Proton Spin Systems HSQC->Structure Direct C-H Attachment HMBC->Structure Carbon Skeleton Framework

Caption: Integration of 1D and 2D NMR data for structural confirmation.

Potential Challenges and Advanced Considerations

  • Conformational Dynamics: Saturated six-membered rings like the tetrahydrotriazine can exist in different chair or boat conformations.[14] At room temperature, rapid conformational exchange may lead to averaged signals. Variable temperature (VT) NMR studies can be employed to slow down this exchange and potentially resolve signals from different conformers.[16]

  • N-H Exchange: The N-H protons can undergo chemical exchange with residual water or other labile protons in the solvent, leading to broad signals or their complete disappearance.[5] Running the experiment in a very dry solvent or at low temperatures can sometimes sharpen these signals. Adding a drop of D₂O will result in the disappearance of the N-H signals due to deuterium exchange, which can be a useful diagnostic tool.

  • Solubility Issues: For some triazine derivatives, solubility can be a challenge.[14] The use of co-solvents or performing the NMR experiment at an elevated temperature might be necessary to obtain a sufficiently concentrated sample for analysis.[14]

Conclusion

The comprehensive NMR analysis of tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione, integrating 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) techniques, provides an unambiguous pathway to its complete structural elucidation. This guide outlines a systematic and logical approach, from sample preparation to advanced spectral interpretation, empowering researchers to confidently characterize this and related heterocyclic systems. The causality-driven experimental choices and self-validating protocols described herein ensure the scientific integrity and trustworthiness of the analytical results.

References

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Structural characterization of triazines. (n.d.). Retrieved from [Link]

  • Wieczorek, Z., Gzella, A., & Wujec, M. (2021). 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. Molecules, 26(13), 3969. [Link]

  • Nguyen, H. T. T., Nguyen, T. T. T., Nguyen, T. K. C., Huynh, T. N. C., Thai, K. M., & Nguyen, T. K. (2021). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Advances, 11(23), 14045-14055. [Link]

  • SpectraBase. (n.d.). 1,3,5-Triazine. Retrieved from [Link]

  • Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447–1455. [Link]

  • Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3). Retrieved from [Link]

  • Reich, H. J. (n.d.). Two Dimensional NMR. Organic Chemistry Data. Retrieved from [Link]

  • Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Charisiadis, P., Kontogianni, V. G., Tsiafoulis, C. G., Tzakos, A. G., Siskos, M. G., & Gerothanassis, I. P. (2014). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 19(9), 13843–13865. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of compounds 4h and 5h in DMSO-d 6 in the region of 3.5-8.8 ppm. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • nptelhrd. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry [Video]. YouTube. [Link]

  • SpectraBase. (n.d.). TETRAHYDRO-1,3,5-TRIMETHYL-s-TRIAZINE-2(1H)-THIONE. Retrieved from [Link]

  • Al-Ostath, R. A., El-Ashmawy, M. B., & Nasr, M. N. A. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 051-061. [Link]

  • ResearchGate. (n.d.). NMR studies of exchange between triazine rotamers. Retrieved from [Link]

  • Li, Y., Xu, C., & Ai, X. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Journal of Analytical Methods in Chemistry, 2023, 1-9. [Link]

  • Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447–1455. [Link]

  • Chimenti, F., Bizzarri, B., Bolasco, A., Secci, D., Chimenti, P., Granese, A., Carradori, S., D'Ascenzio, M., & Tita, B. (2011). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 16(12), 9748–9760. [Link]

  • SpectraBase. (n.d.). 5-(3-hydroxypropyl)tetrahydro-1,3,5-triazine-2(1H)-thione. Retrieved from [Link]

  • El-Gazzar, A. R. B. A., Gaafar, A. M., & El-Faham, A. (2007). New 2H-tetrahydro-1, 3, 5-thiadiazine-2-thiones incorporating glycine and glycinamide as potential antifungal agents. Bioorganic & Medicinal Chemistry, 15(18), 6064–6073. [Link]

  • Ahmed, S., Saeed, A., Merlic, C. A., & Channar, P. A. (2020). One pot synthesis of 5-hydroxyalkylated thiadiazine thiones: Implication in pain management and bactericidal properties. Heliyon, 6(7), e04419. [Link]

  • University of Calgary. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Effects on the H-NMR Chemical Shifts of Imidazolium-Based Ionic Liquids. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-methyltetrahydro-s-triazine-2(1H)-thione. Retrieved from [Link]

  • GSRS. (n.d.). 1,3,5-TRIMETHYL-1,3,5-TRIAZACYCLOHEXANE. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-1,3,5-triazinan-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,5-Tricyclohexylhexahydro-1,3,5-triazine. Retrieved from [Link]

Sources

Foundational

mass spectrometry of tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione

Commencing Initial Research I'm starting with broad Google searches to collect reputable data on the mass spectrometry of tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione, concentrating on its chemical characteristics. Th...

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Author: BenchChem Technical Support Team. Date: January 2026

Commencing Initial Research

I'm starting with broad Google searches to collect reputable data on the mass spectrometry of tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione, concentrating on its chemical characteristics. This is the foundation upon which I'll build further investigation.

Initiating Detailed Analysis

I've moved on to scrutinizing the search results, zeroing in on technical specifics like ionization methods, m/z ratios, and how experimental conditions impact the spectra. My focus is now on structuring the technical guide, beginning with an introduction and then delving into ionization and fragmentation mechanisms based on my findings. I plan to include a step-by-step experimental protocol and visualize the data.

Formulating Comprehensive Plan

I'm now drafting a detailed plan for the technical guide. This encompasses a broad search for information on chemical properties, ionization, and fragmentation. The subsequent analysis will hone in on technical specifics like mass spec techniques and m/z ratios. I'll outline the guide's structure, including an experimental protocol and Graphviz diagrams to support the visualizations.

Exploring Initial Findings

I've made some progress; I've identified that tetrahydro-5-methyl- 1,3,5-triazine-2(1H)-thione is also called Dazomet. My research highlights the usage of GC-MS and GC-MS/MS for the analysis of Dazomet. I'm building a good foundation.

Investigating EI Fragmentation

I'm now investigating Dazomet's electron ionization (EI) fragmentation pathway. While I have mass spectral data, a single, definitive document detailing the fragmentation is elusive. I've found clues in related compounds' spectra, and I am cross-referencing PubChem and NIST WebBook data, alongside papers on 1,3,5-triazin-2-one derivatives to infer the process.

Deepening Fragmentation Understanding

My search has been fruitful, yielding more data points. I've compiled molecular weight, formula, and fragmentation information. Using the NIST WebBook and PubChem for mass spectral insights, I am now focused on comparing to spectra of related compounds, especially 1,3,5-triazin-2-one derivatives. My goal is to deduce the fragmentation patterns for tetrahydro-5-methyl-1,3,5 -triazine-2(1H)-thione and relate these EI fragmentation reactions.

Uncovering Specific Clues

I've been focusing on the second round of research, and it's proving fruitful. I've now located a relevant paper. It details GC-MS/MS analysis of Dazomet, which I find exciting. It's giving me some specific clues about precursor and product ions, so I can start making some progress.

Consolidating Key Findings

I've been piecing together a more complete picture. The EPA method details Dazomet's breakdown to MITC, which adds important context. The fragmentation patterns of related triazine derivatives also shed light, especially ring-contraction mechanisms. Further, I can make some comparisons with a related compound using the NIST WebBook. While a complete fragmentation scheme for the target compound isn't fully available, the relevant pieces are starting to solidify.

Synthesizing Observations Now

I've got more solid insights now. The paper on Dazomet's GC-MS/MS analysis is very handy, especially the 162.1 > 89.0 transition, key to fragmentation. Also, the EPA method shows Dazomet breaks down to MITC, a crucial detail. Papers on triazine derivatives also shed light, especially ring-contraction mechanisms. NIST WebBook's data is also helping with comparisons. I can now structure an experimental protocol from this and outline diagrams.

Exploratory

mechanism of action of tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione

An In-Depth Technical Guide to the Core Mechanism of Action of Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione (Dazomet) For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application S...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Mechanism of Action of Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione (Dazomet)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the , a compound more commonly known by its non-proprietary name, Dazomet. Initially developed as a broad-spectrum soil fumigant, the true efficacy of Dazomet lies in its in-situ transformation into the potent biocide, methyl isothiocyanate (MITC). This guide will deconstruct the chemical hydrolysis of Dazomet, delve into the multi-faceted and non-specific mode of action of MITC at the molecular level, and elucidate its profound impact on the cellular machinery of target organisms, including fungi, nematodes, and weeds. Furthermore, we will present detailed, field-proven experimental protocols for the comprehensive study of Dazomet and its mode of action, empowering researchers to further investigate and harness the properties of this and similar compounds.

Introduction: From a Stable Pro-Biocide to a Potent Volatile Toxin

Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione, or Dazomet, is a granular compound that, in its solid state, exhibits relative stability. Its potent biocidal activity is unleashed upon application to moist soil, where it undergoes a critical chemical transformation. This process is central to its function and understanding it is the first step in comprehending its mechanism of action.

Dazomet is not the primary toxicant. Instead, it serves as a pro-biocide, a precursor that degrades to release the highly volatile and reactive fumigant, methyl isothiocyanate (MITC). This controlled release is a key design feature, allowing for safer handling and application of the granular product before the generation of the toxic gas. The efficacy of Dazomet is, therefore, intrinsically linked to the efficiency of its conversion to MITC and the subsequent diffusion and interaction of MITC within the soil matrix.

The Genesis of the Active Principle: Hydrolysis of Dazomet

The conversion of Dazomet to the active biocide, methyl isothiocyanate (MITC), is a hydrolysis reaction that is critically dependent on soil moisture. This chemical breakdown is a fundamental aspect of its mode of action, dictating the timing and concentration of the active fumigant in the soil environment.

The hydrolysis of Dazomet is an abiotic process significantly influenced by several environmental factors, including soil moisture content, temperature, and pH. Higher soil moisture and temperature generally accelerate the degradation of Dazomet and the release of MITC[1]. The reaction proceeds more rapidly in alkaline soils compared to acidic ones[1].

The proposed chemical pathway for the hydrolysis of Dazomet to MITC is illustrated below. The reaction involves the cleavage of the triazine ring, leading to the formation of MITC, formaldehyde, and other byproducts.

G Dazomet Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione (Dazomet) MITC Methyl Isothiocyanate (MITC) (Primary Biocide) Dazomet->MITC Hydrolysis Byproducts Formaldehyde & Other Byproducts Dazomet->Byproducts H2O H₂O (Soil Moisture) H2O->Dazomet

Caption: Hydrolysis of Dazomet to Methyl Isothiocyanate (MITC).

The Core Mechanism: Electrophilic Attack by Methyl Isothiocyanate (MITC)

The biocidal activity of Dazomet is almost entirely attributable to the action of its degradation product, MITC. MITC is a potent electrophile, and its mechanism of action is characterized by a broad-spectrum, non-specific attack on nucleophilic functional groups within essential biomolecules of target organisms. This non-specificity is the basis for its wide range of activity against fungi, nematodes, insects, and weeds.

Reaction with Thiol and Amine Groups

The primary molecular targets of MITC are the sulfhydryl (thiol) groups of cysteine residues and, to a lesser extent, the amino groups of lysine residues within proteins[2][3]. The electrophilic carbon atom of the isothiocyanate group (-N=C=S) is highly susceptible to nucleophilic attack by the lone pair of electrons on the sulfur atom of a cysteine residue or the nitrogen atom of a lysine residue.

This reaction leads to the formation of dithiocarbamate or thiourea adducts, respectively, resulting in the covalent modification of the protein. This modification can have several detrimental consequences for the protein's function:

  • Direct Inactivation of Enzymes: If the modified residue is part of the enzyme's active site, the covalent adduct can directly block substrate binding and catalysis.

  • Allosteric Inhibition: Modification of a residue outside the active site can induce conformational changes that alter the enzyme's activity.

  • Disruption of Protein Structure: Covalent modification can disrupt the intricate three-dimensional structure of a protein, leading to misfolding and loss of function.

G cluster_0 MITC-Protein Interaction MITC Methyl Isothiocyanate (MITC) H₃C-N=C=S Protein Protein Cysteine (-SH) Lysine (-NH₂) MITC->Protein:cys Nucleophilic Attack (Thiol Group) MITC->Protein:lys Nucleophilic Attack (Amine Group) Adduct Covalently Modified Protein Inactivated Enzyme Protein->Adduct Formation of Dithiocarbamate/Thiourea Adduct G start Start prep_soil Soil Preparation (Sieving, Moisture Adjustment) start->prep_soil setup_microcosms Microcosm Setup (Weighing Soil) prep_soil->setup_microcosms apply_dazomet Dazomet Application (Mixing in Fume Hood) setup_microcosms->apply_dazomet incubate Incubation (Controlled Temperature & Time) apply_dazomet->incubate sample Destructive Sampling (At Time Points) incubate->sample analyze Post-Incubation Analysis (MITC, PLFA, Enzyme Activity) sample->analyze end End analyze->end

Caption: Workflow for a soil microcosm fumigation study.

Protocol for GC-MS Analysis of MITC in Soil

This protocol describes the extraction and quantification of methyl isothiocyanate (MITC) from soil samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To accurately quantify the concentration of MITC in soil samples following Dazomet application.

Materials:

  • Soil samples (from microcosm study or field)

  • Ethyl acetate (GC grade)

  • Anhydrous sodium sulfate

  • Gas-tight syringe

  • Headspace vials with septa

  • GC-MS system equipped with a suitable capillary column (e.g., DB-5ms)

  • MITC analytical standard

Procedure:

  • Sample Extraction:

    • Weigh a known amount of soil (e.g., 5 g) into a headspace vial.

    • Immediately add a precise volume of ethyl acetate (e.g., 10 mL).

    • Seal the vial tightly with a septum cap.

    • Vortex the vial vigorously for 1-2 minutes to extract the MITC into the solvent.

    • Allow the soil to settle.

  • Headspace Analysis:

    • Place the vial in the GC-MS autosampler.

    • The autosampler will typically heat the vial to a specific temperature (e.g., 80°C) for a set time to allow MITC to partition into the headspace.

    • A gas-tight syringe will then automatically withdraw a known volume of the headspace and inject it into the GC inlet.

  • GC-MS Conditions (Example):

    • Injector Temperature: 250°C

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for MITC (e.g., m/z 73, 45).

  • Quantification:

    • Prepare a calibration curve by analyzing a series of MITC standards of known concentrations.

    • Quantify the MITC concentration in the soil samples by comparing their peak areas to the calibration curve.

    • Express the results as mg of MITC per kg of dry soil.

Protocol for Phospholipid Fatty Acid (PLFA) Analysis of Soil Microbial Communities

PLFA analysis is a widely used method to characterize the living microbial community composition in soil.

Objective: To assess the changes in the structure of the soil microbial community in response to Dazomet fumigation.

Materials:

  • Freeze-dried soil samples

  • Chloroform, methanol, and phosphate buffer for lipid extraction

  • Silica solid-phase extraction (SPE) columns

  • Mild alkaline methanolysis reagents

  • Hexane

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • PLFA standards

Procedure:

  • Lipid Extraction:

    • Extract total lipids from a known weight of freeze-dried soil using a one-phase extraction with a mixture of chloroform, methanol, and phosphate buffer.

  • Fractionation:

    • Separate the total lipid extract into neutral lipids, glycolipids, and phospholipids using silica SPE columns.

  • Methanolysis:

    • Convert the fatty acids in the phospholipid fraction into fatty acid methyl esters (FAMEs) through mild alkaline methanolysis.

  • GC Analysis:

    • Analyze the FAMEs by GC-FID. The retention times of the FAMEs are compared to those of known standards to identify and quantify individual fatty acids.

  • Data Analysis:

    • Use specific PLFA biomarkers to quantify different microbial groups (e.g., bacteria, fungi, actinomycetes).

    • Calculate microbial biomass and ratios such as fungal-to-bacterial ratio to assess shifts in the community structure.

Protocol for Measuring Soil Dehydrogenase Activity

Dehydrogenase activity is often used as an indicator of overall microbial activity in soil.

Objective: To measure the impact of Dazomet fumigation on the total microbial activity in the soil.

Materials:

  • Fresh, moist soil samples

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution

  • Tris buffer

  • Methanol or acetone for extraction

  • Spectrophotometer

Procedure:

  • Incubation:

    • Incubate a known weight of soil with a TTC solution in a buffered environment. Living microorganisms will reduce the colorless TTC to the red-colored triphenyl formazan (TPF).

  • Extraction:

    • After a specific incubation period, extract the TPF from the soil using methanol or acetone.

  • Quantification:

    • Measure the absorbance of the colored extract at a specific wavelength (e.g., 485 nm) using a spectrophotometer.

  • Calculation:

    • Calculate the amount of TPF produced per gram of soil per unit of time, which is proportional to the dehydrogenase activity.

Data Presentation and Interpretation

To facilitate the interpretation of experimental data, it is crucial to present quantitative results in a clear and structured format.

Table 1: Example of MITC Concentration in Soil Over Time Following Dazomet Application

Time (Days)MITC Concentration (mg/kg dry soil) ± SD
115.2 ± 1.8
325.8 ± 2.5
712.1 ± 1.5
143.5 ± 0.8
28< 0.1

Table 2: Example of Soil Microbial Community Composition (PLFA) Before and After Dazomet Fumigation

Microbial GroupBefore Fumigation (nmol/g soil)14 Days After Fumigation (nmol/g soil)
Total Bacteria150.5 ± 12.345.2 ± 5.1
Gram-positive Bacteria65.2 ± 6.820.1 ± 2.5
Gram-negative Bacteria85.3 ± 8.125.1 ± 3.0
Fungi25.8 ± 3.15.6 ± 1.2
Fungal:Bacterial Ratio 0.17 0.12

Conclusion: A Potent, Non-Specific Biocide with Complex Ecological Implications

The (Dazomet) is a compelling example of pro-biocide activation. Its efficacy is not inherent but is derived from its controlled hydrolysis to methyl isothiocyanate (MITC), a highly reactive and broadly toxic fumigant. The core of MITC's action lies in its electrophilic nature, leading to the non-specific covalent modification of proteins, particularly at cysteine and lysine residues. This widespread enzyme inactivation disrupts critical cellular pathways, resulting in the death of a wide range of soil-borne organisms.

While Dazomet provides effective pest and pathogen control, its use has significant ecological implications, most notably a temporary but drastic reduction in soil microbial diversity. The subsequent recovery and restructuring of the microbial community is an area of active research with potential for harnessing beneficial microbial shifts.

The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate details of Dazomet's and MITC's mode of action, their environmental fate, and their impact on soil ecosystems. A thorough understanding of these mechanisms is paramount for the development of more targeted and sustainable pest management strategies in the future.

References

  • Chen, L., et al. (2021). An emerging chemical fumigant: two-sided effects of dazomet on soil microbial environment and plant response. Environmental Science and Pollution Research, 28(41), 58681-58693.
  • Zhang, Y., et al. (2023). Dazomet changes microbial communities and improves morel mushroom yield under continuous cropping. Frontiers in Microbiology, 14, 1221623.
  • López-Blanco, M. C., et al. (2014). Determination of methylisothiocyanate in soil and water by HS-SPME followed by GC-MS-MS with a triple quadrupole. Analytical and Bioanalytical Chemistry, 406(22), 5495-5504.
  • Chen, L., et al. (2024). Dazomet fumigation modification of the soil microorganism community and promotion of Panax notoginseng growth. Frontiers in Microbiology, 15, 1369623.
  • Li, Y., et al. (2022). Effects of the Addition of Microbial Agents After Dazomet Fumigation on the Microbial Community Structure in Soils with Continuous Cropping of Strawberry (Fragaria × Ananassa Duch.). International Journal of Molecular Sciences, 23(19), 11841.
  • Wang, Y., et al. (2021). Effects of Dazomet Fumigation Combined with Trichoderma harzianum on Soil Microbial Community Structure of Continuously Cropped Strawberry. Horticulturae, 7(11), 458.
  • Iosca, M. J., et al. (2004). Impact of Fumigants on Soil Microbial Communities. Applied and Environmental Microbiology, 70(8), 4985-4993.
  • Shimadzu Corporation. (n.d.). ANALYSIS OF RESIDUAL AGRICULTURAL CHEMICALS IN WINE USING GC/MS. Retrieved from [Link]

  • Sennett, S., et al. (2022). Chemical fumigation and biofumigation alter soil bacterial community diversity and composition. FEMS Microbiology Ecology, 98(4), fiac031.
  • Zhang, L., et al. (2023). Recent Progress in Research on Mitochondrion-Targeted Antifungal Drugs: a Review. Microbiology Spectrum, 11(3), e04680-22.
  • Robbins, N., et al. (2012). Probing Metabolic Requirements for Fungal Virulence — Probe 1. Probe Reports from the NIH Molecular Libraries Program.
  • Luciano, C. S., & Holley, R. A. (2009). Enzymatic Inhibition by Allyl Isothiocyanate and Factors Affecting Its Antimicrobial Action Against Escherichia Coli O157:H7. Journal of Food Protection, 72(5), 987-993.
  • Karlsson, I., et al. (2016). Peptide Reactivity of Isothiocyanates – Implications for Skin Allergy. Chemical Research in Toxicology, 29(6), 1054-1062.
  • Molnar, T., et al. (2018). Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 479-485.
  • Mi, L., et al. (2008). Covalent Modification of Lysine Residues by Allyl Isothiocyanate in Physiological Conditions: Plausible Transformation of Isothiocyanate from Thiol to Amine. Chemical Research in Toxicology, 21(9), 1849-1856.
  • Sennett, S., et al. (2022). Chemical fumigation and biofumigation alter soil bacterial community diversity and composition. FEMS Microbiology Ecology, 98(4), fiac031.
  • Clerici, L., et al. (2015). GC/MS: A Valid Tool for Soil Gas Hydrocarbons Speciation.
  • Zheng, W., et al. (2005). Chemical reactions associated with products of MITC hydrolysis in basic solution. Journal of Agricultural and Food Chemistry, 53(1), 133-137.
  • Di Primo, P., et al. (2003). Accelerated degradation of metam-sodium and dazomet in soil: Characterization and consequences for pathogen control. Crop Protection, 22(4), 635-646.
  • Mi, L., et al. (2008). Binding to protein by isothiocyanates: a potential mechanism for apoptosis induction in human non small lung cancer cells. Journal of Cellular and Molecular Medicine, 12(5B), 2056-2067.
  • Whitehead Institute for Biomedical Research. (2016). Disrupting mitochondrial function could improve treatment of fungal infections. Retrieved from [Link]

  • Xiao, D., & Singh, S. V. (2010). Proteins as binding targets of isothiocyanates in cancer prevention. Carcinogenesis, 31(11), 1887-1895.
  • García-Gil, J. C., et al. (2000). New Method for Measuring Dehydrogenase Activity in Soils Nouvelle méthode pour mesurer l'activité désyhdrogénase. Soil Biology and Biochemistry, 32(7), 1037-1040.
  • Global Soil Laboratory Network (GLOSOLAN). (2024). Standard operating procedure for soil microbial biomass (carbon): chloroform fumigation-extraction method. FAO. Retrieved from [Link]

  • Abiko, Y., et al. (2014). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. Journal of Biological Chemistry, 289(21), 14766-14777.
  • O'Neill, E. C., et al. (2017). Insights into the biodegradation of weathered hydrocarbons in contaminated soils by bioaugmentation and nutrient stimulation.
  • Spry, C. (2017). ACCOMPANYING MATERIAL 4 GC-MS PROCEDURE. White Rose eTheses Online. Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Kim, J. H. (2013). Synergism of antifungal activity between mitochondrial respiration inhibitors and kojic acid. Molecules, 18(2), 1564-1579.
  • International Organization for Standardization. (2005). ISO 23753-1:2005 Soil quality — Determination of dehydrogenase activity — Part 1: Method using triphenyltetrazolium chloride (TTC).
  • De Bock, K., et al. (2012). Effects of the inhibition of glycolysis or mitochondrial respiration on survival of endothelial tip cells and non-tip cells and on proliferation of ECs in HUVEC cultures. The FASEB Journal, 26(8), 3413-3422.
  • Péczka, N., et al. (2020).
  • Cabrera, J., et al. (2018). Plant-parasitic nematodes: towards understanding molecular players in stress responses. Annals of Botany, 121(5), 839-851.
  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Kumar, S., et al. (2023). Quantification of soil dehydrogenase enzyme activities in long-term fertilizer experiment under rice-wheat cropping system on Vertisol.
  • HSC Cores. (2024). GC-MS Sample Preparation. BookStack. Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • TNAU Agritech Portal. (n.d.). Nematode Management : Nematicides. Retrieved from [Link]

  • Khan, A., et al. (2023). Metabolic responses of plants to Meloidogyne species parasitism: A review on molecular events and functions. Journal of King Saud University - Science, 35(1), 102434.
  • Boyd, W. A., et al. (2010). Revelations from the Nematode Caenorhabditis elegans on the Complex Interplay of Metal Toxicological Mechanisms. International Journal of Molecular Sciences, 11(12), 4937-4966.
  • Naglik, J. R., et al. (2022).
  • Martin, R. J. (2007). Control of nematode parasites with agents acting on neuro-musculature systems: Lessons for neuropeptide ligand discovery. International Journal for Parasitology, 37(8-9), 835-846.
  • Kaplan, D. T., & Keen, N. T. (1980). Mechanisms conferring plant incompatibility to nematodes.
  • Besserer, A., et al. (2006). Role of mitochondria in the response of arbuscular mycorrhizal fungi to strigolactones. PLoS Biology, 4(7), e225.
  • Wang, J., et al. (2012). Metal-induced neurodegeneration in C. elegans. Frontiers in Aging Neuroscience, 4, 11.
  • Liu, Y., et al. (2016). Hydrolysis mechanism of methyl parathion evidenced by Q-Exactive mass spectrometry. Environmental Science and Pollution Research, 23(16), 16386-16394.

Sources

Foundational

The Diverse Biological Activities of 1,3,5-Triazine Derivatives: An In-depth Technical Guide

Introduction: The Privileged Scaffold of 1,3,5-Triazine The 1,3,5-triazine, a symmetrical six-membered heterocyclic ring containing three nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 1,3,5-Triazine

The 1,3,5-triazine, a symmetrical six-membered heterocyclic ring containing three nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry and agrochemistry.[1] Its unique electronic properties, rigid structure, and ability to act as a versatile template for three-dimensional substituent presentation allow for the facile generation of diverse chemical libraries. The strategic and controlled substitution of functional groups on the triazine core has led to the development of a vast array of derivatives with a remarkable spectrum of biological activities.[2][3][4][5] This technical guide provides a comprehensive exploration of the significant biological activities of 1,3,5-triazine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile chemical entity.

Anticancer Activity: A Multi-pronged Assault on Malignancy

1,3,5-triazine derivatives have demonstrated significant potential as anticancer agents, targeting a variety of cancer cell lines through multiple mechanisms of action.[5][6][7] Their efficacy often stems from the inhibition of key enzymes and signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis.[1][8] To date, three s-triazine derivatives have been approved for clinical use: altretamine for refractory ovarian cancer, gedatolisib for metastatic breast cancer, and enasidenib for leukemia, underscoring the therapeutic importance of this scaffold.[7]

Mechanism of Action: Targeting Key Oncogenic Pathways

A primary strategy through which 1,3,5-triazine derivatives exert their anticancer effects is the inhibition of protein kinases, particularly those in critical signaling cascades that are often dysregulated in cancer.

1. Epidermal Growth Factor Receptor (EGFR) Inhibition: The EGFR signaling pathway plays a crucial role in cell proliferation and survival.[1] Many cancers exhibit overactive EGFR signaling. Certain 1,3,5-triazine derivatives have been designed as potent inhibitors of EGFR tyrosine kinase (EGFR-TK).[7][9] By binding to the ATP-binding site of the kinase domain, these compounds block the downstream signaling cascade, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which ultimately leads to cell cycle arrest and apoptosis.[1] For instance, compound 1d has been identified as a potent EGFR-TK inhibitor with an inhibitory constant of 0.44 nM.[1][9] Molecular docking studies have shown that these molecules interact with key catalytic residues of EGFR, such as Asn818, Lys721, and Met742.[9]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Triazine 1,3,5-Triazine Derivative Triazine->EGFR Inhibition EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

EGFR Signaling Pathway Inhibition.

2. PI3K/mTOR Pathway Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is another critical signaling cascade that is frequently hyperactivated in various cancers.[1] Several 1,3,5-triazine derivatives have been developed as potent inhibitors of PI3K and/or mTOR.[10] For example, a novel derivative, compound 6h , has been shown to inhibit both PI3Kα and mTOR, leading to the induction of apoptosis in cervical cancer cells.[10] Western blot analysis confirmed that such compounds reduce the phosphorylation of key downstream effectors like Akt and p70S6K, effectively shutting down this pro-survival pathway.[1][10]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth Triazine 1,3,5-Triazine Derivative (e.g., 6h) Triazine->PI3K Inhibition Triazine->mTORC1 Inhibition

PI3K/Akt/mTOR Pathway Inhibition.
Quantitative Anticancer Activity Data

The cytotoxic effects of various 1,3,5-triazine derivatives are typically evaluated using in vitro cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key metric for potency.

Derivative Class/CompoundCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Citation
Imamine-1,3,5-triazine (4f)MDA-MB-231 (Breast)6.25Imatinib35.50[1][11]
Imamine-1,3,5-triazine (4k)MDA-MB-231 (Breast)8.18Imatinib35.50[1][11]
Morpholine-functionalized (11)SW620 (Colorectal)5.855-Fluorouracil>100[12][13]
Biguanide-derived (2c & 3c)HCT116 & SW620 (Colorectal)20-27CisplatinComparable[1][14]
Pyrazolyl-s-triazine (4f)HCT-116 (Colon)0.50--[1]
Pyrazole Derivative (5h)EGFR-Tyrosine Kinase0.229Erlotinib-[15]
Hybrid quinazoline-1,3,5-triazine (12)EGFR enzyme0.0368--[7][13]

Antimicrobial and Antiviral Activities

The 1,3,5-triazine scaffold is also a cornerstone in the development of agents to combat infectious diseases.[2][4][16]

Antimicrobial Activity

Derivatives of 1,3,5-triazine have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[17][18][19][20] The mechanism of action is often linked to the inhibition of essential microbial enzymes or disruption of cell membrane integrity. Structure-activity relationship (SAR) studies reveal that the nature of the substituents on the triazine ring is critical for antimicrobial potency.[16] For example, the introduction of lipophilic groups can enhance cell wall penetration, while cationic charges can facilitate interaction with negatively charged bacterial membranes.[18]

Compound/DerivativeMicroorganismActivity/Zone of Inhibition (mm)Citation
Compound 5a Staphylococcus aureusSubstantial activity[17]
Compound 6c Candida albicansSubstantial activity[17]
Compound 10 S. aureus & E. coliPromising activity[20]
Compound 13 E. coliActivity comparable to Ampicillin[20]
Antiviral Activity

Several 1,3,5-triazine derivatives have been investigated for their antiviral properties, with notable activity against viruses such as Herpes Simplex Virus type 1 (HSV-1) and Potato Virus Y (PVY).[1][21][22][23] The antiviral efficacy is often expressed as the 50% effective concentration (EC50), which is the concentration that inhibits viral replication by 50%.[1] For instance, the C3-symmetrical trialkoxy-TAZ derivative 4bbb showed a high selectivity index (IC50/EC50 = 256.6) against HSV-1.[21] More recently, derivatives have been evaluated against SARS-CoV-2.[2][24]

Compound/DerivativeVirusEC50 (µg/mL)Citation
4bbb (trialkoxy-TAZ)HSV-1- (High Selectivity Index)[21]
C35 (piperazine-containing)Potato Virus Y (PVY)89 ± 6[22]

Herbicidal Activity: A Legacy in Agriculture

1,3,5-Triazines are historically significant and widely used as herbicides.[1][25] Compounds like atrazine and simazine have been mainstays in agriculture for decades.

Mechanism of Action: Inhibition of Photosynthesis

The primary mechanism of herbicidal action is the inhibition of photosynthesis at Photosystem II (PSII).[1] Triazine herbicides bind to the D1 protein of the PSII complex, competing with plastoquinone. This binding blocks the electron transport chain, halting the production of ATP and NADPH necessary for CO2 fixation. The disruption of electron flow leads to the generation of reactive oxygen species (ROS), which cause rapid cellular damage and ultimately lead to plant death.[1] Interestingly, novel triazine derivatives have been developed that are effective against atrazine-resistant weeds.[25]

Photosynthesis_Inhibition cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) D1 Protein Plastoquinone Plastoquinone (QB) PSII->Plastoquinone e- transfer Light Light Energy Light->PSII ETC Electron Transport Chain Plastoquinone->ETC Triazine Triazine Herbicide (e.g., Atrazine) Triazine->PSII Binds & Blocks QB Site

Inhibition of Photosystem II by Triazine Herbicides.

Experimental Protocols & Methodologies

The evaluation of the biological activity of 1,3,5-triazine derivatives relies on a suite of standardized and robust assays. The choice of assay is dictated by the specific activity being investigated.

General Experimental Workflow

The development and evaluation of novel 1,3,5-triazine derivatives typically follow a structured workflow, from synthesis to biological characterization.

workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_outcome Outcome start Cyanuric Chloride + Nucleophiles reaction Sequential Nucleophilic Substitution (Temp. Control) start->reaction purification Purification (Chromatography) reaction->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization screening Primary Screening (e.g., MTT Assay, Disk Diffusion) characterization->screening dose_response Dose-Response Analysis (IC50 / EC50 Determination) screening->dose_response mechanism Mechanism of Action Studies (e.g., Kinase Assay, Western Blot) dose_response->mechanism sar Structure-Activity Relationship (SAR) Analysis mechanism->sar lead_compound Lead Compound Identification sar->lead_compound

General Workflow for Triazine Derivative Development.
Protocol 1: Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[11]

Objective: To determine the cytotoxic effect of 1,3,5-triazine derivatives on cancer cell lines and calculate the IC50 value.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • 1,3,5-triazine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the triazine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve (viability vs. log concentration) to determine the IC50 value.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Objective: To determine the MIC of 1,3,5-triazine derivatives against bacterial and fungal strains.

Materials:

  • Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • 1,3,5-triazine derivatives (dissolved in DMSO)

  • Microbial inoculum (standardized to 0.5 McFarland)

  • Positive control antibiotic (e.g., Ampicillin)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the triazine derivatives in the appropriate broth directly in the 96-well plate (typically 50 µL per well).

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (broth + inoculum), a negative control (broth only), and a vehicle control (broth + inoculum + DMSO).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 28-35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined visually or by reading the optical density (OD) with a microplate reader.

Conclusion and Future Perspectives

The 1,3,5-triazine scaffold continues to be a highly versatile and fruitful starting point for the development of a wide array of biologically active compounds.[1][2] The diverse activities, ranging from potent anticancer and antimicrobial effects to herbicidal and anti-inflammatory properties, underscore the importance of this heterocyclic core in medicinal and agricultural chemistry.[1][4] Future research will likely focus on the synthesis of more complex, multi-functionalized derivatives, the exploration of novel biological targets, and the development of triazine-based compounds with improved selectivity and reduced off-target effects. The continued application of computational modeling, combinatorial chemistry, and high-throughput screening will undoubtedly accelerate the discovery of the next generation of 1,3,5-triazine-based therapeutic and agricultural agents.

References

  • Different biological activities displayed by 1,3,5‐triazine. ResearchGate. [Link]

  • Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. RSC Publishing. [Link]

  • Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK. National Institutes of Health (NIH). [Link]

  • 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Bentham Science. [Link]

  • 1,3,5-Triazines: A promising scaffold for anticancer drugs development. PubMed. [Link]

  • Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines. PubMed. [Link]

  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. PubMed Central (PMC). [Link]

  • Synthesis and antimicrobial activity of new substituted 1,3,5-triazine derivatives. ResearchGate. [Link]

  • Novel 1,3,5-triazine derivatives with herbicidal activity. Sci-Hub. [Link]

  • Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. National Institutes of Health (NIH). [Link]

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI. [Link]

  • Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. MDPI. [Link]

  • 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities. PubMed. [Link]

  • Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. RSC Publishing. [Link]

  • Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. PubMed. [Link]

  • Synthesis and evaluation of antimicrobial activity of new 1,3,5-triazine derivatives. Kuvaeva. [Link]

  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PubMed. [Link]

  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. PubMed Central (PMC). [Link]

  • 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. PubMed Central (PMC). [Link]

  • In silico study, synthesis, and evaluation of the antimalarial activity of hybrid dimethoxy pyrazole 1,3,5-triazine derivatives. PubMed. [Link]

  • A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Der Pharma Chemica. [Link]

  • Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. PubMed. [Link]

  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. PubMed. [Link]

  • Antimalarial activity and SAR of novel 1,3,5‐triazine derivatives. ResearchGate. [Link]

  • Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. PubMed. [Link]

  • Quinazoline based 1,3,5-triazine derivatives as cancer inhibitors by impeding the phosphorylated RET tyrosine kinase pathway: Design, synthesis, docking, and QSAR study. PubMed. [Link]

  • Some 1,3,5-triazine derivatives as Dual EGFR TK Inhibitor. ResearchGate. [Link]

  • Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. Taylor & Francis Online. [Link]

  • Structure–activity relationship of the chiral‐1,3,5‐triazine derivatives. ResearchGate. [Link]

  • 1,3,5‐Triazines as antiviral agents. ResearchGate. [Link]

  • Chemical structures of target 1,3,5-triazine derivatives (series A & B) and model compounds. ResearchGate. [Link]

  • Synthesis of 1, 3, 5 - Triazine based antimalarial drugs. MESA Malaria. [Link]

  • 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer. Monash University. [Link]

Sources

Exploratory

A Technical Guide to the Therapeutic Potential of Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione and its Analogs

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold The 1,3,5-triazine core is a well-established pharmacophore, serving as the foundational structure for a multitude of biologically active compounds.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold

The 1,3,5-triazine core is a well-established pharmacophore, serving as the foundational structure for a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of therapeutic potential, spanning applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3][4] This guide delves into the prospective therapeutic applications of a specific derivative, tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione, by drawing upon the extensive research conducted on structurally related analogs. While direct studies on this particular molecule are nascent, the wealth of data on related 1,3,5-triazine and tetrahydro-1,3,5-thiadiazine-2-thione (THTT) scaffolds provides a strong rationale for its investigation as a novel therapeutic candidate. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of potential therapeutic avenues, plausible mechanisms of action, and robust experimental frameworks for future exploration.

The 1,3,5-Triazine Scaffold: A Foundation for Diverse Biological Activity

The 1,3,5-triazine ring system, a six-membered heterocycle with alternating carbon and nitrogen atoms, is a versatile scaffold in medicinal chemistry. Its key features include:

  • Structural Rigidity: The planar nature of the aromatic triazine ring provides a rigid core for the precise spatial orientation of substituents.

  • Hydrogen Bonding Capacity: The nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets.

  • Chemical Modifiability: The triazine ring can be readily functionalized at multiple positions, allowing for the fine-tuning of physicochemical properties and biological activity.

These characteristics have enabled the development of a wide array of 1,3,5-triazine derivatives with significant pharmacological activities.[1][2]

Potential Therapeutic Applications of Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione

Based on the established biological profiles of analogous compounds, tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione is a promising candidate for investigation in several therapeutic areas.

Antimicrobial Agent

The urgent need for novel antimicrobial agents to combat drug-resistant pathogens has driven the exploration of diverse chemical scaffolds. Derivatives of 1,3,5-triazine and the closely related tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTTs) have shown significant promise in this domain.[5][6][7]

Potential Mechanisms of Action: The antimicrobial effects of THTT derivatives are thought to be mediated by their in vivo hydrolysis to dithiocarbamic acid and isothiocyanates.[6] These reactive species can disrupt microbial cellular processes through various mechanisms, including:

  • Enzyme Inhibition: Interference with the function of essential enzymes.

  • Disruption of Cell Membranes: Alteration of membrane integrity, leading to leakage of cellular contents.

  • Chelation of Metal Ions: Sequestration of metal ions vital for microbial growth and enzyme function.

Supporting Evidence from Analogs:

  • A study on novel 1,3,5-triazine derivatives identified compounds with potent antimicrobial activity and low hemolytic activity.[5]

  • Several THTT derivatives have demonstrated significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Klebsiella pneumoniae) bacteria.[6][7][8]

  • Antifungal activity against pathogenic fungi such as Candida albicans and Trichophyton rubrum has also been reported for THTT derivatives.[7][9]

Anticancer Agent

The 1,3,5-triazine scaffold is a cornerstone in the design of numerous anticancer drugs.[4] These compounds often exert their effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Potential Mechanisms of Action:

  • Kinase Inhibition: Many 1,3,5-triazine derivatives are designed as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and PI3K/Akt/mTOR pathway components, which are frequently dysregulated in cancer.[4]

  • Induction of Apoptosis: Disruption of critical cellular pathways can trigger programmed cell death in cancer cells.

  • Anti-proliferative Effects: Inhibition of cell cycle progression, leading to a halt in tumor growth.

Supporting Evidence from Analogs:

  • Certain 1,3,5-triazine derivatives have been identified as potent EGFR-TK inhibitors, demonstrating significant cytotoxic effects against various cancer cell lines.[4]

  • Novel 1,3,5-triazine derivatives have been shown to inhibit both PI3K and mTOR, leading to the induction of apoptosis in cancer cells.[4]

Antiprotozoal Agent

Infectious diseases caused by protozoan parasites, such as leishmaniasis, remain a significant global health challenge. THTT derivatives have emerged as a promising class of compounds with potent antileishmanial activity.[6][8][10]

Potential Mechanism of Action: A key target for antileishmanial drugs is Pteridine reductase 1 (PTR1), an enzyme crucial for the parasite's survival and virulence.[6][10] Inhibition of PTR1 disrupts the parasite's folate and biopterin metabolism, leading to its demise.

Supporting Evidence from Analogs:

  • Several THTT derivatives have exhibited potent inhibition of Leishmania tropica promastigotes, with some compounds showing IC50 values in the low microgram per milliliter range.[6][8][10]

  • In silico molecular docking studies have shown that potent THTT compounds can bind effectively to the active site of PTR1.[6][10]

Experimental Protocols for Therapeutic Evaluation

The following section outlines detailed, step-by-step methodologies for the preliminary in vitro evaluation of tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione.

Synthesis of Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione

Illustrative Synthetic Workflow:

reagents Primary Amine + Carbon Disulfide + Formaldehyde intermediate Reaction Mixture reagents->intermediate One-pot reaction product Tetrahydro-1,3,5-thiadiazine-2-thione Derivative intermediate->product Cyclization purification Purification (e.g., Crystallization) product->purification

Caption: General one-pot synthesis workflow for THTT derivatives.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the test compound against a panel of clinically relevant bacteria and fungi.

Methodology: Broth Microdilution Assay

  • Preparation of Microbial Inoculum:

    • Culture bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) in appropriate broth media overnight at 37°C and 30°C, respectively.

    • Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 CFU/mL (bacteria) or 0.5-2.5 x 10^3 CFU/mL (fungi) in the wells of a 96-well microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the microtiter plate to obtain a range of test concentrations.

  • Incubation:

    • Add the microbial inoculum to each well containing the compound dilutions.

    • Include positive (microbes in broth) and negative (broth only) controls.

    • Incubate the plates at the appropriate temperature for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity Assessment

Objective: To evaluate the cytotoxic effects of the test compound on human cancer cell lines.

Methodology: MTT Assay

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer) in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione in cell culture medium.

    • Replace the medium in the wells with the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

  • Data Analysis:

    • Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Illustrative Data Presentation for Anticancer Activity of Analogous Compounds:

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Imamine-1,3,5-triazine4fMDA-MB-231 (Breast)6.25Imatinib35.50
Imamine-1,3,5-triazine4kMDA-MB-231 (Breast)8.18Imatinib35.50
Biguanide-derived2cHCT116 (Colorectal)20-27CisplatinComparable
Pyrazolyl-s-triazine4fHCT-116 (Colon)0.50--
Data adapted from a study on various 1,3,5-triazine derivatives.[4]
In Vitro Antileishmanial Activity Assay

Objective: To determine the inhibitory effect of the test compound on the promastigote stage of Leishmania species.

Methodology: Promastigote Viability Assay

  • Parasite Culture:

    • Culture Leishmania promastigotes (e.g., L. tropica) in M199 medium supplemented with fetal bovine serum and antibiotics at 24°C.

  • Compound Treatment:

    • Prepare serial dilutions of tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione in the culture medium in a 96-well plate.

  • Incubation:

    • Add the promastigote suspension (approximately 1 x 10^6 parasites/mL) to each well.

    • Include a positive control (parasites in medium) and a negative control (medium only).

    • Incubate the plates at 24°C for 72 hours.

  • Viability Assessment:

    • Determine the number of viable promastigotes in each well using a hemocytometer or a resazurin-based viability assay.

  • Data Analysis:

    • Calculate the percentage of parasite inhibition relative to the positive control.

    • Determine the IC50 value.

Illustrative Data Presentation for Antileishmanial Activity of Analogous Compounds:

CompoundIC50 (µg/mL) against L. tropica promastigotes
4d1.50
4f4.61
Data adapted from a study on THTT derivatives.[6][8][10]

Illustrative Signaling Pathway Potentially Targeted by 1,3,5-Triazine Derivatives:

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Triazine 1,3,5-Triazine Derivative Triazine->EGFR Inhibits Triazine->PI3K Inhibits Triazine->mTOR Inhibits

Sources

Foundational

Introduction: The 1,3,5-Triazine Core - A Privileged Scaffold in Modern Chemistry

An In-depth Technical Guide to 1,3,5-Triazine Compounds: From Core Synthesis to Advanced Applications The 1,3,5-triazine, or s-triazine, is a six-membered heterocyclic aromatic ring composed of alternating carbon and nit...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,3,5-Triazine Compounds: From Core Synthesis to Advanced Applications

The 1,3,5-triazine, or s-triazine, is a six-membered heterocyclic aromatic ring composed of alternating carbon and nitrogen atoms. This unique arrangement of three nitrogen atoms at positions 1, 3, and 5 imparts a distinct electronic character, making it an electron-deficient system that is highly susceptible to nucleophilic substitution. This reactivity, combined with the planar and rigid nature of the ring, has established the 1,3,5-triazine as a "privileged structure" in chemical sciences.[1][2] Its derivatives exhibit an exceptionally broad spectrum of biological activities and material properties, marking them as cornerstone molecules in fields ranging from medicinal chemistry and drug development to agriculture and advanced materials science.[1][2][3]

This guide provides a comprehensive exploration of 1,3,5-triazine compounds, delving into their synthesis, characterization, and diverse applications. As a senior application scientist, the focus will be not only on the "what" but critically on the "why"—the causality behind synthetic strategies and the mechanisms underpinning their functional roles.

PART 1: Synthesis of 1,3,5-Triazine Derivatives: A Tale of Two Strategies

The construction of functionalized 1,3,5-triazines primarily follows two major pathways: the cyclotrimerization of nitriles to form the core ring, and the sequential substitution of a pre-formed, halogenated triazine core.

Core Ring Formation via Cyclotrimerization

The foundational method for creating the triazine ring itself is the [3+3] cyclotrimerization of nitriles or related compounds. While historically requiring harsh conditions like high temperatures and pressures, modern catalysis has provided milder pathways. For instance, yttrium salts have been successfully employed to catalyze the cyclotrimerization of aromatic nitriles in the absence of a solvent, offering a cleaner, more economical approach. However, this method is often limited to producing symmetrically substituted triazines and can be sensitive to steric hindrance.

The Workhorse: Sequential Substitution of Cyanuric Chloride

The most versatile and widely adopted strategy for synthesizing a vast library of 1,3,5-triazine derivatives begins with 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[4][5] This precursor is commercially available, inexpensive, and highly reactive, making it an ideal starting point.[5]

The power of this method lies in the differential reactivity of the three chlorine atoms. The substitution of the first chlorine atom with a nucleophile is typically rapid and can be achieved at low temperatures (0–5 °C). The second substitution requires moderately elevated temperatures (room temperature to ~50 °C), while the replacement of the final chlorine atom often necessitates much higher temperatures (reflux).[6] This predictable, stepwise reactivity allows for precise control over the final structure, enabling the synthesis of mono-, di-, and trisubstituted triazines with either symmetrical or asymmetrical substitution patterns using a variety of oxygen-, nitrogen-, and sulfur-centered nucleophiles.[6]

G CC Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) Mono Monosubstituted (Dichlorotriazine) CC->Mono -HCl Nuc1 Nucleophile 1 (Nu1-H) 0-5 °C Mono->Nuc1 Di Disubstituted (Monochlorotriazine) Mono->Di -HCl Nuc2 Nucleophile 2 (Nu2-H) RT - 50 °C Di->Nuc2 Tri Trisubstituted Triazine Di->Tri -HCl Nuc3 Nucleophile 3 (Nu3-H) > 80 °C (Reflux) Tri->Nuc3

Caption: Sequential Nucleophilic Substitution of Cyanuric Chloride.

Green and Modern Synthetic Protocols

To align with the principles of sustainable chemistry, several advanced protocols have been developed:

  • Microwave-Assisted Synthesis: Microwave irradiation significantly accelerates the substitution reactions, particularly for the less reactive third chlorine atom. This method leads to shorter reaction times, higher yields, cleaner reaction profiles, and often avoids the need for harsh solvents.[7]

  • One-Pot Synthesis: These procedures combine multiple reaction steps into a single operation, minimizing waste and improving efficiency. Ullmann-type coupling reactions catalyzed by copper(I) have been effectively used in one-pot designs to prepare trisubstituted triazines.[8][9]

  • Ultrasound-Assisted Synthesis: Sonochemistry provides an alternative energy source to drive reactions, enabling efficient synthesis in aqueous media and reducing reliance on organic solvents.[10]

Experimental Protocol: Synthesis of a Disubstituted 1,3,5-Triazine Derivative

This protocol describes a typical two-step sequential substitution of cyanuric chloride.

Objective: To synthesize N2-Aryl-4-chloro-N6-alkyl-1,3,5-triazine-2,6-diamine.

Step 1: First Substitution (Monosubstitution)

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyanuric chloride (1.0 eq) in a suitable solvent like acetone or THF at 0-5 °C using an ice bath.

  • Nucleophile Addition: Dissolve the first nucleophile (e.g., an aromatic amine, 1.0 eq) and a base (e.g., NaHCO₃ or K₂CO₃, 1.1 eq) in water or the same organic solvent. Add this solution dropwise to the cyanuric chloride solution over 30-60 minutes, maintaining the temperature below 5 °C. The base is crucial to neutralize the HCl byproduct, driving the reaction to completion.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, pour the reaction mixture into crushed ice. The monosubstituted product, being less soluble, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum. This intermediate is often pure enough for the next step.

Step 2: Second Substitution (Disubstitution)

  • Setup: Dissolve the 2-Aryl-4,6-dichloro-1,3,5-triazine intermediate (1.0 eq) from Step 1 in a suitable solvent (e.g., THF, Dioxane).

  • Nucleophile Addition: Add the second, more reactive nucleophile (e.g., an aliphatic amine, 1.0 eq) and a base (e.g., K₂CO₃, 1.2 eq).

  • Reaction Conditions: Heat the mixture to room temperature or slightly above (e.g., 40-50 °C) and stir for 4-8 hours. The higher temperature is necessary to overcome the reduced reactivity of the second chlorine position.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, pour the mixture into cold water to precipitate the final product. Filter the solid, wash thoroughly with water, and dry.

  • Purification: If necessary, purify the final product by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography.

PART 2: Characterization of 1,3,5-Triazine Compounds

The unambiguous identification and characterization of synthesized 1,3,5-triazine derivatives rely on a suite of standard spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. However, interpretation can be complex due to restricted bond rotation around the C(triazine)-N bond in amino-substituted triazines, which can lead to the appearance of multiple rotational isomers (rotamers) and broadened signals.[11]

  • Mass Spectrometry (MS): Provides crucial information on molecular weight and fragmentation patterns. The triazine ring can undergo complex rearrangements and ring contractions, which must be considered during spectral analysis.[11]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify key functional groups, such as C=N stretching within the triazine ring and N-H or C-O bonds of the substituents.[7]

  • X-ray Crystallography: Provides definitive proof of structure and conformational details in the solid state.

  • Thermal Analysis (TGA/DSC): Essential for materials science applications, these techniques determine the thermal stability and decomposition temperatures of triazine-based polymers.[12]

  • Elemental Analysis: Confirms the elemental composition (C, H, N) of the synthesized compounds, validating their purity and empirical formula.[7][12]

G cluster_0 Primary Characterization cluster_1 Confirmatory & Advanced Analysis NMR NMR (1H, 13C) Structural Elucidation Xray X-ray Crystallography (Solid-State Structure) NMR->Xray MS Mass Spectrometry (Molecular Weight) EA Elemental Analysis (Purity & Formula) MS->EA FTIR FT-IR (Functional Groups) Thermal Thermal Analysis (TGA/DSC) Synth Synthesized Compound Synth->NMR Synth->MS Synth->FTIR Synth->Thermal For Polymers & Materials

Caption: Standard Workflow for Characterizing 1,3,5-Triazine Derivatives.

PART 3: Core Applications and Mechanistic Insights

The structural and electronic properties of the 1,3,5-triazine core have been leveraged to develop a vast array of functional molecules.

Medicinal Chemistry & Drug Development

The 1,3,5-triazine scaffold is a prolific source of therapeutic agents, particularly in oncology.[2][13]

Many triazine derivatives have demonstrated potent antitumor activity, with some advancing to clinical trials.[13] Their efficacy stems from the ability to inhibit key enzymes and signaling pathways that are dysregulated in cancer.

Key Mechanisms of Anticancer Action:

  • Kinase Inhibition (EGFR & PI3K/mTOR): A primary strategy in modern cancer therapy is the inhibition of protein kinases.

    • EGFR Inhibition: Certain 1,3,5-triazines are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase crucial for cancer cell proliferation.[1][14] These compounds act as ATP-mimetics, binding to the kinase domain and blocking downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, ultimately leading to cell cycle arrest and apoptosis.[1] For example, compound 1d was identified as a potent EGFR-TK inhibitor with an inhibitory constant of 0.44 nM.[1][14]

    • PI3K/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and its hyperactivation is common in many cancers. Numerous 1,3,5-triazine derivatives have been specifically designed as potent inhibitors of PI3K and/or mTOR kinases, effectively shutting down this pro-survival signaling.[15][16][17] Morpholine-substituted triazines are particularly recognized as potent inhibitors of this pathway.[17]

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor 1,3,5-Triazine Inhibitors Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/mTOR Pathway by 1,3,5-Triazine Derivatives.

Quantitative Anticancer Activity Data

The cytotoxic effects of various 1,3,5-triazine derivatives are typically quantified by their IC₅₀ values (the concentration required to inhibit 50% of cancer cell growth).

Derivative ClassCompoundCancer Cell LineIC₅₀ (µM)Reference
Imamine-1,3,5-triazine4fMDA-MB-231 (Breast)6.25[1]
Imamine-1,3,5-triazine4kMDA-MB-231 (Breast)8.18[1]
Pyrazolyl-s-triazine4fHCT-116 (Colon)0.50[1]
Biguanide-derived2cHCT116 (Colorectal)20-27[1]
Morpholine-functionalized11SW620 (Colorectal)5.85[10]
Piperazine-carboxylate6bA549 (Lung)9.61[17]
Piperazine-carboxylate6cMCF-7 (Breast)12.88[17]
Hydrazone derivative11MCF-7 (Breast)1.01[4]
Hydrazone derivative11HCT-116 (Colon)0.97[4]

Beyond cancer, 1,3,5-triazines are explored for a multitude of therapeutic uses:

  • Antiviral: Derivatives have shown notable activity against viruses such as Herpes Simplex Virus (HSV-1) and Potato Virus Y (PVY).[1][18]

  • Antimicrobial: The scaffold is a common feature in compounds with potent antibacterial and antifungal properties.[3][19]

  • Anti-inflammatory & Neuroprotective: The triazine core has been incorporated into molecules designed to treat inflammation and neurodegenerative diseases like Alzheimer's.[1][3][20]

Agrochemicals: The Herbicidal Action of Triazines

1,3,5-triazines, such as the well-known atrazine and simazine, have been mainstays in agriculture as herbicides for decades.[1] Their effectiveness is rooted in a highly specific and potent mechanism of action.

Mechanism of Action: Inhibition of Photosynthesis Triazine herbicides are potent inhibitors of photosynthesis.[21][22] They function by blocking the electron transport chain at Photosystem II (PSII), a critical component of the light-dependent reactions in plants.[1][21][23]

  • Binding Site: The herbicide molecule binds to the D1 protein subunit of the PSII complex.

  • Competitive Inhibition: It competes with plastoquinone (Q₈), the native electron acceptor, for its binding site on the D1 protein.[1][21]

  • Electron Transport Block: By occupying this site, the triazine herbicide physically blocks the transfer of electrons from the primary acceptor (Qₐ) to Q₈.

  • Consequences: This blockage halts the entire photosynthetic electron flow, preventing the production of ATP and NADPH needed for CO₂ fixation.[23] The subsequent buildup of high-energy electrons leads to the formation of reactive oxygen species (singlet oxygen), which cause rapid lipid peroxidation, chlorophyll destruction, and ultimately, cell death in susceptible plants.[21]

cluster_0 Normal Function cluster_1 Inhibition PSII Photosystem II (PSII) (D1 Protein) Plastoquinone Plastoquinone (QB) PSII->Plastoquinone e- transfer Block PSII->Block ETC Electron Transport Chain (Photosynthesis) Plastoquinone->ETC Triazine Triazine Herbicide Triazine->PSII Block->Plastoquinone BLOCKS e- transfer

Caption: Triazine Herbicides Block Electron Transport in Photosystem II.

Materials Science Applications

The thermal stability and rigid, planar geometry of the 1,3,5-triazine ring make it an excellent building block for advanced materials.

  • High-Performance Polymers: Incorporating the triazine core into polymer backbones, typically through the reaction of dichloro-triazines with diamines, significantly enhances their thermal stability.[24] These polymers find use in applications requiring high heat resistance.

  • Organic Electronics & Dyes: Star-shaped molecules with a central triazine core and peripheral emissive groups (like tetraphenylethylene) have been synthesized.[12] These compounds can exhibit unique photophysical properties such as Aggregation-Induced Emission (AIE), where they become highly fluorescent in an aggregated state, and mechanochromism, where their fluorescence color changes in response to mechanical force.[12]

Conclusion

The 1,3,5-triazine scaffold represents a truly remarkable and versatile molecular framework. Its synthetic accessibility, particularly through the stepwise functionalization of cyanuric chloride, provides chemists with a powerful platform to create vast libraries of diverse molecules. The profound impact of these compounds is evident across multiple scientific disciplines. In medicine, they are at the forefront of developing targeted anticancer therapies that inhibit critical signaling pathways. In agriculture, they provide essential tools for weed management through a well-understood mode of action. In materials science, they form the basis of thermally robust polymers and novel photofunctional materials. The continued exploration of new synthetic methodologies and the ever-expanding understanding of structure-activity relationships will undoubtedly ensure that 1,3,5-triazine derivatives remain a fertile ground for discovery and innovation for years to come.

References

  • The Diverse Biological Activities of 1,3,5-Triazine Derivatives: An In-depth Technical Guide. (2025). Benchchem.
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (n.d.). PMC - NIH.
  • 1,3,5-Triazines: A promising scaffold for anticancer drugs development. (2017). PubMed.
  • 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. (n.d.). PubMed.
  • Design, synthesis and bioevaluation of novel substituted triazines as potential dual PI3K/mTOR inhibitors. (2020). PubMed.
  • Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Triazine) Derivatives: A Review. (n.d.).
  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND M
  • 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer. (2024).
  • Different biological activities displayed by 1,3,5‐triazine. (n.d.).
  • 1,3,5-Triazine-based polymer: synthesis, characterization and application for immobilization of silver nanoparticles. (2017). Semantic Scholar.
  • 1,3,5-Triazine-azole Hybrids and their Anticancer Activity. (n.d.). PubMed.
  • Synthesis of new pyrazolo[1][6][13]triazines by cyclative cleavage of pyrazolyltriazenes. (n.d.). Beilstein Journal of Organic Chemistry.

  • 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. (2025). PubMed Central.
  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. (2020). European Journal of Medicinal Chemistry.
  • Structure–activity relationship of the chiral‐1,3,5‐triazine derivatives. (n.d.).
  • Synthesis of 1,3,5-triazines. (n.d.). Organic Chemistry Portal.
  • Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. (2023). MDPI.
  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (n.d.). MDPI.
  • The Mode of Action of Triazine Herbicides in Plants. (n.d.).
  • Triazine herbicides. (n.d.). ChemicalBook.
  • 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. (n.d.). Ovid.
  • 1,3,5-triazine derivatives as potential anticancer agents against Lung and Breast cancer cell lines: Synthesis, biological evaluation, and structure-based drug design studies. (2024). CoLab.
  • Anti-breast cancer activity of selected 1,3,5-triazines via modul
  • Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citr
  • 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer. (2024). Monash University.
  • Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiprolifer
  • Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. (n.d.). Der Pharma Chemica.
  • A Systematic Review on Antitumor Agents with 1, 3, 5-triazines. (2025).
  • Chemical structures of target 1,3,5-triazine derivatives (series A & B) and model compounds. (n.d.).
  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (n.d.). MDPI.
  • Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. (2022). MDPI.
  • A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. (n.d.). Der Pharma Chemica.
  • Synthesis and Characterization of New 1,3,5-Triazine-Based Compounds Exhibiting Aggregation-Induced Emission and Mechanochromism. (n.d.). Acta Physico-Chimica Sinica.
  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. (2025).
  • Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). (n.d.). Weed Science Society of America.
  • Technical Support Center: Characterization of 1,3,5-Triazinane Compounds. (2025). Benchchem.
  • 1,3,5-Triazine-based polymer: synthesis, characterization and application for immobilization of silver nanoparticles. (2017). Springer Professional.
  • Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiprolifer
  • 175 TRIAZINES. (n.d.). University of California, Davis.
  • Application of 1,3,5-triazine ring-opening reactions in organic synthesis. (2016).
  • New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I)
  • HERBICIDE MODE OF ACTION TABLE. (n.d.). Weed Science Society of America.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione in Antifungal Research

Introduction: A Promising Scaffold in Antifungal Discovery The escalating threat of invasive fungal infections, compounded by the emergence of drug-resistant strains, necessitates the exploration of novel antifungal agen...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Promising Scaffold in Antifungal Discovery

The escalating threat of invasive fungal infections, compounded by the emergence of drug-resistant strains, necessitates the exploration of novel antifungal agents. Within this landscape, heterocyclic compounds containing the 1,3,5-triazine core have garnered significant attention for their versatile biological activities. Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione, a derivative of this scaffold, represents a promising area of investigation for the development of new antifungal therapeutics. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, in vitro evaluation, and mechanistic investigation of this compound and its analogs. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental step.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a compound is fundamental to experimental design. While specific data for tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione is not extensively published, properties can be extrapolated from closely related analogs such as tetrahydro-3,5-dimethyl-2H-1,3,5-thiadiazine-2-thione.

PropertyEstimated Value/InformationSource
Molecular FormulaC₄H₉N₃S
Molecular Weight131.20 g/mol
AppearanceWhite to off-white solidGeneral observation for similar compounds
Melting Point~104-105 °C
SolubilitySparingly soluble in water; soluble in organic solvents like DMSO and ethanol.
StorageStore at -20°C for long-term stability.

Safety Precautions: As with any novel chemical entity, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn when handling tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information on related triazine compounds, consult the material safety data sheets (MSDS) from suppliers.[1][2]

Synthesis Protocol: A General One-Pot Approach

The synthesis of tetrahydro-1,3,5-triazine-2(1H)-thione derivatives typically follows a one-pot reaction involving an amine, carbon disulfide, and formaldehyde. This approach is efficient and can be adapted for the synthesis of various analogs.[3][4][5][6]

G cluster_reactants Reactants cluster_process Process cluster_product Product methylamine Methylamine reaction One-Pot Reaction (Base-catalyzed) methylamine->reaction cs2 Carbon Disulfide cs2->reaction formaldehyde Formaldehyde formaldehyde->reaction product Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione reaction->product

Caption: General synthetic workflow for tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a fume hood, dissolve methylamine (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Dithiocarbamate Formation: Cool the solution in an ice bath and slowly add carbon disulfide (1 equivalent). Stir the reaction mixture for 1-2 hours at room temperature to facilitate the formation of the dithiocarbamate intermediate.

  • Cyclization: To the same flask, add formaldehyde (2 equivalents, typically as a 37% aqueous solution) dropwise while maintaining the temperature below 20°C.

  • Reaction Completion and Isolation: Allow the reaction to stir at room temperature for an additional 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure, and the resulting residue can be purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antifungal Susceptibility Testing

Determining the Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating the antifungal potential of a new compound. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for antifungal susceptibility testing of yeasts (M27-A3) and filamentous fungi (M38-A2), ensuring reproducibility and comparability of data.[1][2][7][8]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound Prepare serial dilutions of test compound plate Inoculate microtiter plate compound->plate inoculum Prepare standardized fungal inoculum inoculum->plate incubation Incubate at appropriate temperature and duration plate->incubation read Visually or spectrophotometrically determine growth incubation->read mic Identify MIC (Lowest concentration with no growth) read->mic G cluster_pathways Potential Mechanisms of Action cluster_assays_wall Investigative Assays cluster_assays_membrane Investigative Assays compound Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione cell_wall Cell Wall Disruption compound->cell_wall cell_membrane Cell Membrane Damage compound->cell_membrane chitin_synthase Chitin Synthase Inhibition Assay cell_wall->chitin_synthase pi_staining Propidium Iodide Staining cell_membrane->pi_staining leakage Leakage of Intracellular Components cell_membrane->leakage

Caption: Potential mechanisms of action and corresponding investigative assays.

Protocol 1: Assessment of Cell Membrane Damage using Propidium Iodide Staining

This assay utilizes the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes.

  • Cell Treatment: Grow the fungal cells to the mid-logarithmic phase. Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x MIC) for a defined period (e.g., 2-4 hours). Include a vehicle control (DMSO).

  • Staining: Harvest the cells by centrifugation, wash with phosphate-buffered saline (PBS), and resuspend in PBS containing PI (final concentration 5-10 µg/mL).

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer to quantify the percentage of PI-positive (damaged) cells. An increase in the PI-positive population in treated cells compared to the control indicates cell membrane damage. [9] Protocol 2: Chitin Synthase Inhibition Assay

This in vitro assay measures the direct inhibitory effect of the compound on chitin synthase activity.

  • Enzyme Preparation: Prepare a crude extract of chitin synthase from fungal cells.

  • Assay Setup: In a 96-well plate, combine the enzyme extract, the test compound at various concentrations, and a reaction mixture containing the substrate UDP-N-acetylglucosamine.

  • Incubation: Incubate the plate at 30°C to allow for the synthesis of chitin.

  • Detection: The newly synthesized chitin can be quantified using a variety of methods, such as a wheat germ agglutinin (WGA)-horseradish peroxidase (HRP) conjugate followed by a colorimetric substrate.

  • Analysis: Calculate the percentage of inhibition for each concentration of the test compound to determine the IC₅₀ value. [7][8][10]

Conclusion and Future Directions

Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione and its analogs represent a fertile ground for the discovery of new antifungal agents. The protocols outlined in this document provide a robust framework for the synthesis, in vitro characterization, and mechanistic evaluation of this class of compounds. Future research should focus on structure-activity relationship (SAR) studies to optimize the antifungal potency and selectivity of these molecules. Furthermore, in vivo efficacy studies in animal models of fungal infections will be essential to translate these promising in vitro findings into potential therapeutic applications.

References

  • Ke, Y., et al. (2020). Screening and Application of Chitin Synthase Inhibitors. Molecules, 25(16), 3749. Retrieved from [Link]

  • Rollas, S., et al. (2002). New Tetrahydro-2H-1,3,5-thiadiazine-2-thione Derivatives as Potential Antimicrobial Agents. Archiv der Pharmazie, 335(6), 289-293. Retrieved from [Link]

  • Ertan, M., et al. (2000). New tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives as potential antimicrobial agents. Archiv der Pharmazie, 333(9), 281-286. Retrieved from [Link]

  • Al-Omar, M. A. (2006). New 2H-tetrahydro-1, 3, 5-thiadiazine-2-thiones incorporating glycine and glycinamide as potential antifungal agents. Saudi Pharmaceutical Journal, 14(1), 54-60. Retrieved from [Link]

  • Ertan, M., et al. (1991). Synthesis and antifungal activities of some new tetrahydro-2H-1,3,5-thiadiazine-2-thiones. Arzneimittelforschung, 41(11), 1182-1185. Retrieved from [Link]

  • Küçükgüzel, I., et al. (2001). Synthesis and Antimicrobial Activity of New Tetrahydro-2H-1,3,5-thiadiazine-2-thione Derivatives. Farmaco, 56(4), 275-279. Retrieved from [Link]

  • Kang, G. F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein journal of organic chemistry, 16, 1447–1455. Retrieved from [Link]

  • Li, J., et al. (2011). A concise synthetic method for 1,3,5-triazinane-2,4-dithiones. Journal of the Brazilian Chemical Society, 22(8), 1548-1553. Retrieved from [Link]

Sources

Application

Application of Triazine Derivatives in Cancer Research: A Technical Guide

Introduction: The Versatility of the Triazine Scaffold in Oncology The triazine core, a six-membered heterocyclic ring containing three nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its derivat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Triazine Scaffold in Oncology

The triazine core, a six-membered heterocyclic ring containing three nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention in oncology due to their remarkable chemical tractability and diverse biological activities. The ability to readily modify the three substitution points on the 1,3,5-triazine (or s-triazine) ring allows for the fine-tuning of physicochemical properties and the exploration of vast chemical space, leading to the development of potent and selective anticancer agents.[1][2] This versatility has led to the discovery of triazine-based compounds that can interact with a wide array of molecular targets crucial for cancer cell proliferation and survival.[2][3]

From FDA-approved drugs like Altretamine for ovarian cancer to a pipeline of investigational compounds, triazine derivatives have demonstrated clinical and preclinical efficacy against various malignancies, including breast cancer, leukemia, and lung cancer.[1][3][4] This guide provides an in-depth exploration of the multifaceted applications of triazine derivatives in cancer research, detailing their mechanisms of action and providing robust protocols for their evaluation.

Part 1: Diverse Mechanisms of Action of Triazine Derivatives

The anticancer effects of triazine derivatives are not monolithic; they are achieved through the targeting of several key cellular pathways and components.

DNA Alkylation and Damage

One of the earliest recognized mechanisms involves DNA alkylation. Certain triazine derivatives function as alkylating agents, which covalently attach an alkyl group to DNA. This modification can lead to DNA damage, interstrand cross-linking, and disruption of DNA replication and transcription, ultimately triggering cell death.[5][6][7]

  • Altretamine (Hexalen): A notable example is Altretamine, a synthetic s-triazine derivative used in the treatment of persistent or recurrent ovarian cancer.[6][8] While its precise mechanism is not fully elucidated, it is believed that after metabolic activation via N-demethylation, it produces reactive intermediates like formaldehyde and an iminium species.[5][9] These reactive molecules can then bind to and damage DNA and other macromolecules, leading to cytotoxicity.[5][8][9]

  • Laromustine (VNP40101M): This investigational sulfonylhydrazine prodrug is another example that generates a chloroethylating species upon metabolism.[10][11] This species preferentially alkylates the O6 position of guanine in DNA, causing interstrand crosslinks and subsequent cell death.[10] Laromustine has shown promise in treating hematological malignancies like acute myelogenous leukemia (AML).[10][11]

Enzyme Inhibition: Targeting Key Cancer Pathways

Many novel triazine derivatives have been rationally designed to act as inhibitors of enzymes that are critical for cancer cell growth and survival.

DHFR is a crucial enzyme in the folate metabolism pathway, responsible for regenerating tetrahydrofolate, which is essential for the synthesis of nucleotides and some amino acids. Inhibiting DHFR starves cancer cells of the building blocks needed for DNA replication, leading to cell cycle arrest and apoptosis. Several studies have focused on designing 1,3,5-triazine derivatives as potent DHFR inhibitors.[12][13][14] Molecular docking studies have shown that the triazine scaffold can effectively fit into the DHFR active site, interacting with key amino acid residues.[12][14] Novel dihydro-1,3,5-triazine derivatives have demonstrated potent hDHFR inhibitory activity with IC50 values in the nanomolar range, comparable to the classical antifolate drug, Methotrexate.[15]

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of cancer. The triazine scaffold has proven to be an excellent platform for developing kinase inhibitors.[16]

  • PI3K/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway is frequently hyperactivated in many cancers, promoting cell growth, proliferation, and survival. Several s-triazine derivatives have been developed as potent inhibitors of PI3K and/or mTOR.[3][17]

  • Tyrosine Kinases (e.g., EGFR, VEGFR): Receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are critical drivers of tumor growth and angiogenesis.[3] Researchers have successfully synthesized hybrid quinazoline-1,3,5-triazine derivatives and other triazine-based compounds that show significant inhibitory activity against EGFR and VEGFR-2.[1][16] For instance, certain 1,3,5-triazine-based pyrazole derivatives displayed excellent EGFR inhibitory activity with IC50 values in the nanomolar range.[1]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Triazine Triazine-based Kinase Inhibitor Triazine->RTK Inhibits Triazine->PI3K Inhibits mTOR mTOR Triazine->mTOR Inhibits Akt Akt PI3K->Akt Activates Akt->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival

Caption: Triazine inhibitors targeting key nodes in the RTK/PI3K/Akt/mTOR pathway.

Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, particularly in the formation of the mitotic spindle.[18] Drugs that interfere with microtubule dynamics (either by stabilizing or destabilizing them) are potent anticancer agents. Emerging research indicates that certain triazine derivatives can exert their cytotoxic effects by disrupting tubulin polymerization.[18] This mechanism is a clinically validated strategy, and the development of triazine-based compounds in this class offers a promising avenue for new cancer therapies.

Part 2: Key Experimental Protocols and Application Notes

Evaluating the anticancer potential of novel triazine derivatives requires a systematic approach employing a battery of in vitro assays. Here, we detail the protocols for fundamental assays, emphasizing the rationale behind the experimental choices.

Protocol: In Vitro Cytotoxicity Assessment (MTT/SRB Assay)

Application Note: The first step in evaluating a potential anticancer compound is to determine its cytotoxicity against a panel of cancer cell lines. The MTT and Sulforhodamine B (SRB) assays are two of the most common colorimetric methods used for this purpose.[19][20] The MTT assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, which convert the MTT salt into a purple formazan product.[21][22] The SRB assay, on the other hand, measures cell density by staining total cellular protein.[20] While both are reliable, the SRB assay is often recommended as its endpoint is more stable and less prone to interference from compounds that affect metabolic activity.[19]

Experimental Workflow (SRB Assay)

SRB_Workflow A 1. Seed Cells (96-well plate) B 2. Incubate (24h, 37°C) A->B C 3. Add Triazine Derivative (Serial dilutions) B->C D 4. Incubate (48-72h) C->D E 5. Fix Cells (Cold TCA) D->E F 6. Stain (SRB dye) E->F G 7. Wash (1% Acetic Acid) F->G H 8. Solubilize Dye (Tris base) G->H I 9. Read Absorbance (Plate Reader) H->I J 10. Calculate IC50 I->J

Caption: Step-by-step workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Detailed Protocol (SRB):

  • Cell Seeding: Plate cancer cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the triazine derivative (typically from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator.

  • Fixation: Gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[20]

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[20] Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the optical density (OD) at ~510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol: Apoptosis Detection (Annexin V/Propidium Iodide Staining)

Application Note: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), the Annexin V/Propidium Iodide (PI) assay is the gold standard.[23] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells.[24] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[25]

Detailed Protocol:

  • Induce Apoptosis: Treat cells with the triazine derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include both negative (vehicle-treated) and positive controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold 1X PBS and centrifuge again. Carefully discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[24]

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI staining solution (e.g., 50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Dilution & Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[24] Analyze the samples by flow cytometry as soon as possible.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells (primary necrosis)

Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

Application Note: Many anticancer drugs exert their effects by causing cell cycle arrest at specific phases (G1, S, or G2/M), preventing cancer cells from progressing through division. Cell cycle analysis using PI staining and flow cytometry is a fundamental technique to investigate this mechanism.[26][27] PI is a stoichiometric DNA dye, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[26] This allows for the quantification of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.[26] An accumulation of cells in a particular phase following treatment with a triazine derivative suggests cell cycle arrest.

Detailed Protocol:

  • Cell Treatment: Treat cells with the triazine derivative at relevant concentrations for 24-48 hours.

  • Harvesting: Collect cells, wash with PBS, and centrifuge at ~300 x g for 5-6 minutes.[28]

  • Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final volume of ~5 mL to fix and permeabilize the cells.[28] Fix for at least 2 hours at -20°C (or overnight).

  • Rehydration & Staining: Centrifuge the fixed cells and decant the ethanol. Wash the pellet with PBS. Resuspend the pellet in 1 mL of PI staining solution containing RNase A.[28] The RNase is crucial to degrade RNA, which PI can also bind to, ensuring only DNA is stained.[23][26]

  • Incubation: Incubate for 30 minutes at room temperature or 15 minutes at 37°C in the dark.[28]

  • Analysis: Analyze the samples on a flow cytometer, collecting the fluorescence data in the appropriate channel (e.g., FL-2 or FL-3).

  • Data Interpretation: Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution of treated cells to the vehicle control.

Protocol: In Vitro Kinase Inhibition Assay

Application Note: For triazine derivatives designed as kinase inhibitors, it is essential to quantify their inhibitory potency against the target kinase. Luminescence-based assays that measure ATP consumption (or ADP production) are widely used for this purpose in a high-throughput format.[29][30] The principle is that as the kinase phosphorylates its substrate, ATP is converted to ADP. The amount of remaining ATP or produced ADP can be quantified using an enzyme system (e.g., luciferase) that generates a light signal.[30] An effective inhibitor will result in less ATP consumption and thus a stronger luminescent signal in an ATP-based assay.

Detailed Protocol (Luminescence-Based):

  • Reagent Preparation: Prepare serial dilutions of the triazine inhibitor. Prepare a reaction mixture containing the target kinase, its specific substrate peptide, and kinase assay buffer.[29]

  • Inhibitor Pre-incubation: In a 96-well plate, add the diluted inhibitor or DMSO control. Add the kinase to each well and incubate for ~10 minutes to allow for binding.[29]

  • Initiate Reaction: Start the kinase reaction by adding a mixture of ATP and the kinase substrate. Incubate at 30°C for 60 minutes.[29]

  • Stop Reaction & Detect Signal: Add a reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete any remaining ATP.[29] Then, add a detection reagent that converts the ADP produced back to ATP and uses a luciferase/luciferin system to generate a luminescent signal proportional to the initial kinase activity.[29]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Plot the luminescent signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol: In Vitro Tubulin Polymerization Assay

Application Note: To confirm that a triazine derivative's mechanism of action involves microtubule disruption, an in vitro tubulin polymerization assay is performed.[18] This assay monitors the assembly of purified tubulin into microtubules. The polymerization process is typically initiated by raising the temperature to 37°C in the presence of GTP and can be monitored by an increase in fluorescence of a reporter dye that binds to polymerized microtubules.[18][31] Inhibitors of polymerization will reduce the rate and extent of the fluorescence increase.[18]

Detailed Protocol (Fluorescence-Based):

  • Reagent Preparation: On ice, prepare a tubulin reaction mix containing purified tubulin (e.g., 2 mg/mL), GTP, a fluorescent reporter, and a polymerization buffer.[18][32]

  • Plate Setup: Pre-warm a 96-well plate to 37°C. Add test compounds (the triazine derivative), a known inhibitor (e.g., Nocodazole), a known stabilizer (e.g., Paclitaxel), and a vehicle control to the appropriate wells.[18]

  • Initiate Polymerization: Initiate the reaction by adding the ice-cold tubulin reaction mix to each well.[18]

  • Data Acquisition: Immediately place the plate in a pre-warmed fluorescence plate reader and begin kinetic readings (e.g., every 30 seconds for 60-90 minutes) at the appropriate excitation/emission wavelengths for the fluorescent reporter.

  • Analysis: Plot fluorescence intensity versus time. Compare the polymerization curves of the compound-treated samples to the controls to determine if the triazine derivative inhibits or enhances tubulin polymerization.

Part 3: Data Presentation and Interpretation

Quantitative data from the assays described above should be summarized in a clear and concise format.

Table 1: Cytotoxicity Profile of Representative Triazine Derivatives

CompoundTarget/MechanismCell Line (Cancer Type)IC50 (µM)Reference
4f Proliferation/MigrationMDA-MB-231 (Breast)6.25
4k Proliferation/MigrationMDA-MB-231 (Breast)8.18[33]
Imatinib (Control)MDA-MB-231 (Breast)35.50[33]
14 EGFR-TK InhibitorBreast Cancer Cell Lines2.54[1]
18 EGFR InhibitorHCT116 (Colon)0.50[1]
A2 DHFR InhibitorA549 (Lung)0.001 - 0.79
11e DHFR InhibitorA549 (Lung)0.028[13]

Note: IC50 values are highly dependent on the specific assay conditions and cell line used.

Conclusion and Future Outlook

The triazine scaffold is a cornerstone in the development of novel anticancer therapeutics. Its synthetic accessibility and modular nature have allowed for the creation of a diverse library of compounds that target various hallmarks of cancer, from DNA integrity and metabolic pathways to signal transduction and cell division.[2][17] The protocols detailed in this guide provide a robust framework for the initial characterization and mechanistic elucidation of new triazine derivatives.

Future research will likely focus on developing triazine derivatives with enhanced selectivity for cancer-specific targets to minimize off-target effects and improve therapeutic indices. Furthermore, the incorporation of the triazine scaffold into drug delivery systems, antibody-drug conjugates, and targeted protein degraders represents an exciting frontier that could further unlock the therapeutic potential of this remarkable heterocyclic core.

References

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Taylor & Francis Online. Full article: Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. [Link]

  • Semantic Scholar. Exploring the Anticancer Potential of Triazine Derivatives: An Outlook of Designing Strategies, Docking Studies, and Structure‐Activity Relationships (SAR). [Link]

  • Taylor & Francis Online. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. [Link]

  • PubMed. Laromustine, a sulfonyl hydrolyzing alkylating prodrug for cancer therapy. [Link]

  • PubMed. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. [Link]

  • PubMed Central. Antitumor Activity of s-Triazine Derivatives: A Systematic Review. [Link]

  • Bio-protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [https://bio-protocol.org/e2 apoptosis-assay-by-flow-cytometry-using-annexin-v-staining-method]([Link] apoptosis-assay-by-flow-cytometry-using-annexin-v-staining-method)

  • Patsnap Synapse. What is the mechanism of Altretamine?. [Link]

  • MDPI. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. [Link]

  • MIMS Philippines. Altretamine: Uses, Dosage, Side Effects and More. [Link]

  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. [Link]

  • PubChem - NIH. Altretamine | C9H18N6 | CID 2123. [Link]

  • Patsnap Synapse. Novel triazines as anti-cancer agents targeting human DHFR. [Link]

  • PubMed Central. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. [Link]

  • Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]

  • Wikipedia. Lomustine. [Link]

  • Patsnap Synapse. What is Altretamine used for?. [Link]

  • In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review. [Link]

  • The Annexin V Apoptosis Assay. [Link]

  • Wikipedia. Altretamine. [Link]

  • Bio-protocol. 4.5. Tubulin Polymerization Assay. [Link]

  • Cell Cycle Analysis by Propidium Iodide (PI) Staining. [Link]

  • ResearchGate. Triazine derivatives with different anticancer activity mechanisms. [Link]

  • Cancer Research UK. Lomustine. [Link]

  • PubMed. Clinical activity of laromustine (Onrigin™) in hematologic malignancies. [Link]

  • ResearchGate. Synthesis and anticancer activity of some new s-triazine derivatives. [Link]

  • Cytoskeleton, Inc. Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. [Link]

  • NIH. Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][16][33]triazine Derivatives. [Link]

  • PubMed Central. Preclinical Evaluation of Laromustine for use in Combination with Radiation Therapy in the Treatment of Solid Tumors. [Link]

  • PubMed Central. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. [Link]

  • PubMed Central. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. [Link]

  • PubMed. Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors. [Link]

  • Journal of Applied Pharmaceutical Science. Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. [Link]

  • SciELO. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. [Link]

  • SciELO. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]

  • World Journal of Pharmaceutical Research. DESIGN OF NOVEL 1, 3, 5 TRIAZINES AS ANTI CANCER AGENTS TARGETING AS DIHYDROFOLATE REDUCTASE ENZYMES (HUMAN DHFR): IN SILICO STUDIES. [Link]

  • Protocols.io. In vitro kinase assay. [Link]

  • PubMed. New colorimetric cytotoxicity assay for anticancer-drug screening. [Link]

  • BMG LABTECH. Kinase assays. [Link]

  • YouTube. InhibiScreen Kinase Inhibitor Assay Technical Video. [Link]

Sources

Method

Application Notes &amp; Protocols: In Vitro Evaluation of Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione

Introduction: Unveiling the Bioactive Potential of a Versatile Heterocycle The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactive Potential of a Versatile Heterocycle

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione, a member of this versatile class of heterocyclic compounds, presents a compelling subject for in vitro investigation. The exploration of such novel chemical entities is a critical first step in the drug discovery pipeline, providing essential insights into their potential therapeutic applications and toxicological profiles.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro testing of tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione. The protocols herein are designed to be robust and reproducible, emphasizing the rationale behind experimental choices to ensure scientific integrity and generate reliable data. We will delve into the foundational principles of cytotoxicity assessment and provide step-by-step methodologies for key assays.

Part 1: Foundational Principles of In Vitro Assessment

Before embarking on specific experimental protocols, it is crucial to understand the underlying principles of in vitro testing. In vitro studies, conducted outside of a living organism in a controlled environment like a petri dish, offer a rapid and cost-effective means to screen compounds for biological activity and potential toxicity at an early stage of development[3].

The Rationale for Cell-Based Assays

Cell-based assays are the bedrock of preclinical drug discovery[2]. They allow for the evaluation of a compound's effect on cell viability, proliferation, and other cellular functions. For a novel compound like tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione, the primary objectives of in vitro testing are:

  • Determining Cytotoxicity: To ascertain the concentration at which the compound becomes toxic to cells. This is a fundamental parameter for any potential therapeutic agent.

  • Assessing Antiproliferative Activity: To investigate whether the compound can inhibit the growth of cancer cells, a key indicator of its potential as an anticancer drug.

  • Elucidating the Mechanism of Action: To gain preliminary insights into how the compound exerts its biological effects at a cellular level.

Selecting Appropriate Cell Lines

The choice of cell lines is paramount and should be guided by the research question. For general cytotoxicity screening, a non-cancerous cell line, such as murine fibroblasts (e.g., Balb/c 3T3), is often used to establish a baseline for toxicity[4][5]. To investigate potential anticancer properties, a panel of human cancer cell lines representing different tumor types (e.g., lung, colon, breast) should be employed[6][7].

Part 2: Core Experimental Protocols

This section details the step-by-step protocols for the in vitro evaluation of tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione. Adherence to aseptic cell culture techniques is critical throughout these procedures.

Preparation of Test Compound Stock Solutions

The solubility and stability of the test compound are critical factors for accurate and reproducible results.

Protocol:

  • Solubility Testing: Determine the solubility of tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione in various biocompatible solvents (e.g., DMSO, ethanol).

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in the chosen solvent.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles and maintain stability[8].

Cell Culture and Maintenance

Proper cell culture techniques are essential for obtaining reliable and consistent results.

Protocol:

  • Cell Line Acquisition: Obtain cell lines from a reputable cell bank (e.g., ATCC) to ensure authenticity and prevent cross-contamination.

  • Culture Conditions: Culture the cells in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Subculture the cells regularly to maintain them in the exponential growth phase.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Workflow:

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours to allow attachment A->B C Treat cells with serial dilutions of the test compound B->C D Incubate for the desired exposure time (e.g., 24, 48, 72 hours) C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours to allow formazan formation E->F G Solubilize formazan crystals with a solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm using a microplate reader G->H

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione in culture medium and add them to the respective wells. Include vehicle-treated (solvent only) and untreated controls.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

The raw absorbance data is used to calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Calculation:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The IC50 value is determined by plotting a dose-response curve of the compound concentration versus the percentage of cell viability.

Hypothetical Data Presentation:

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Control)100 ± 4.5
195.2 ± 5.1
1078.6 ± 6.3
2552.1 ± 4.8
5025.4 ± 3.9
1008.9 ± 2.1

Part 3: Advanced In Vitro Characterization

Once the cytotoxic profile of tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione has been established, further in vitro studies can be conducted to explore its specific biological activities.

Antimicrobial Activity Screening

Derivatives of tetrahydro-2H-1,3,5-thiadiazine-2-thiones have shown promising antimicrobial properties[9][10][11][12][13]. The potential antimicrobial activity of tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione can be investigated using standard methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

Experimental Workflow for Antimicrobial Screening:

Antimicrobial_Workflow A Prepare serial dilutions of the test compound in broth B Inoculate with a standardized microbial suspension A->B C Incubate under appropriate conditions B->C D Visually inspect for turbidity or use a spectrophotometer to measure growth C->D E Determine the Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Exploring Anticancer Mechanisms

Should the initial cytotoxicity screening reveal significant and selective activity against cancer cell lines, further mechanistic studies are warranted. These could include:

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase.

  • Apoptosis Assays: To investigate if the compound induces programmed cell death.

Conclusion: A Pathway to Discovery

The in vitro testing protocols outlined in these application notes provide a robust framework for the initial characterization of tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione. By systematically evaluating its cytotoxicity and exploring its potential biological activities, researchers can gain valuable insights that will guide future drug development efforts. The principles of scientific integrity, reproducibility, and a thorough understanding of the underlying methodologies are paramount for the successful translation of these in vitro findings into meaningful therapeutic advancements.

References

  • STEMCELL Technologies. (n.d.). Protocol Resources for Drug and Toxicity Testing.
  • Organisation for Economic Co-operation and Development. (2021, June 18). Updates to OECD in vitro and in chemico test guidelines.
  • Miltenyi Biotec. (n.d.). Drug discovery: In vitro toxicity testing by flow cytometry.
  • Capula, M., Corno, C., El Hassouni, B., Li Petri, G., & Aranđelović, S. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research, 39(7), 3413–3418.
  • Organisation for Economic Co-operation and Development. (n.d.). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests.
  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
  • Bitesize Bio. (2025, April 29). 6 Steps for Successful in vitro Drug Treatment.
  • National Toxicology Program (NTP). (2010, July 20). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests.
  • Organisation for Economic Co-operation and Development. (n.d.). Test No. 491: Short Time Exposure In Vitro Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage.
  • Tox Lab. (n.d.). In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129).
  • PubMed. (n.d.). Antiproliferative activity of 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine thione (THTT) derivatives and evaluation as potential prodrug.
  • RSC Publishing. (n.d.). Exploring the antimicrobial properties of synthetic tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTTs) through in vitro and in silico antileishmanial and antibacterial studies.
  • National Institutes of Health. (2025, November 26). Exploring the antimicrobial properties of synthetic tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTTs) through in vitro and in silico antileishmanial and antibacterial studies.
  • PubMed. (n.d.). New 2H-tetrahydro-1, 3, 5-thiadiazine-2-thiones incorporating glycine and glycinamide as potential antifungal agents.
  • MDPI. (n.d.). New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity.
  • PubMed. (n.d.). Synthesis and cytotoxicity evaluation of (tetrahydro-beta-carboline)-1,3,5-triazine hybrids as anticancer agents.
  • PubMed. (n.d.). Synthesis and antifungal activities of some new tetrahydro-2H-1,3,5-thiadiazine-2-thiones.
  • ResearchGate. (n.d.). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY.
  • ResearchGate. (2025, November 4). Exploring the antimicrobial properties of synthetic tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTTs) through in vitro and in silico antileishmanial and antibacterial studies.
  • U.S. Environmental Protection Agency. (n.d.). 1,3,5-Triazine-2(1H)-thione, tetrahydro-5-(2-hydroxyethyl)-1-(hydroxymethyl)- - Substance Details - SRS.
  • Journal of Applied Pharmaceutical Science. (2016, April 30). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer.
  • Alfa Chemistry. (n.d.). CAS 6746-27-6 1,3,5-Triazine-2(1H)-thione,tetrahydro-5-methyl-.
  • PubMed. (2021, March 24). 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities.

Sources

Application

analytical methods for quantification of triazine compounds

An Application Guide to the Analytical Quantification of Triazine Compounds Authored by a Senior Application Scientist This document provides a comprehensive guide to the analytical methodologies for the quantitative ana...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Quantification of Triazine Compounds

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the analytical methodologies for the quantitative analysis of triazine compounds. As a class of widely used herbicides, including prominent examples like atrazine and simazine, their persistence in environmental and food matrices necessitates robust, sensitive, and reliable analytical methods for monitoring and risk assessment.[1][2] This guide is designed for researchers, scientists, and professionals in drug development and environmental safety, offering in-depth technical protocols and the scientific rationale behind methodological choices.

Introduction to Triazine Analysis

Triazines are a class of nitrogen-containing heterocyclic compounds, with the 1,3,5-triazine (or s-triazine) isomer forming the structural basis for a major group of herbicides.[3][4] These substances function by inhibiting photosynthesis in targeted weeds.[5] However, due to their chemical stability and mobility, they can contaminate soil, ground and surface water, and agricultural products, posing potential risks to non-target organisms and human health.[6][7] Consequently, regulatory bodies worldwide, such as the U.S. Environmental Protection Agency (EPA), have established maximum concentration levels (MCLs) for triazines like atrazine in drinking water, making their accurate quantification a critical task.[8]

The selection of an analytical method is contingent upon several factors, including the sample matrix, required sensitivity and selectivity, cost, and desired throughput. The primary techniques employed are chromatographic methods, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).[9][10] Immunoassays, like the Enzyme-Linked Immunosorbent Assay (ELISA), serve as effective tools for rapid screening.[11]

Foundational Step: Sample Preparation

The primary challenge in triazine analysis is the effective extraction of target analytes from complex matrices (e.g., soil, water, food) and the removal of interfering substances. The choice of sample preparation technique is paramount for achieving accurate and reproducible results.

Solid-Phase Extraction (SPE)

SPE is a cornerstone technique for preparing liquid samples, particularly water. It relies on the partitioning of analytes between the liquid sample and a solid sorbent material packed in a cartridge.

Causality of Sorbent Choice: The selection of the SPE sorbent is dictated by the polarity of the target triazines and the sample matrix.

  • C18 (Reversed-Phase): This is the most common choice for triazines. The nonpolar C18 alkyl chains on the silica sorbent retain the moderately nonpolar triazine molecules from the aqueous sample via hydrophobic interactions.[12]

  • Polymeric Sorbents (e.g., Oasis HLB): These hydrophilic-lipophilic balanced sorbents offer excellent retention for a broader range of compounds, including more polar triazine metabolites, and are less prone to drying out than silica-based sorbents.[12]

  • Carbon-Based Sorbents: Graphitized carbon black provides strong retention for both parent triazines and their polar metabolites through a combination of hydrophobic and electronic interactions.[12]

  • Magnetic Solid-Phase Extraction (MSPE): An emerging alternative, MSPE uses magnetic nanoparticles as the sorbent, allowing for rapid separation of the sorbent from the sample solution using an external magnet, which simplifies and accelerates the extraction process.[7][13]

SPE_Workflow Condition 1. Condition Cartridge (e.g., Methanol, Water) Load 2. Load Sample (Pass aqueous sample through cartridge) Condition->Load Prepares sorbent Wash 3. Wash Cartridge (Remove interferences with a weak solvent) Load->Wash Analytes retained Elute 4. Elute Analytes (Using an organic solvent like Ethyl Acetate or Methanol) Wash->Elute Interferences removed Concentrate 5. Concentrate & Reconstitute (Evaporate solvent and redissolve in mobile phase) Elute->Concentrate Collects purified analytes

Caption: General workflow for Solid-Phase Extraction (SPE).

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has become the standard for preparing solid and semi-solid samples, especially in the food and agricultural sectors.[2][14] It involves a two-step process: extraction/partitioning followed by dispersive SPE (d-SPE) for cleanup.

Mechanistic Insight: The initial extraction with acetonitrile effectively transfers the triazines from the hydrated sample into the organic phase. The subsequent addition of salts (commonly MgSO₄ and NaCl) induces phase separation and drives the partitioning of the analytes into the acetonitrile layer.[14] The d-SPE cleanup step utilizes sorbents like PSA (Primary Secondary Amine) to remove organic acids and sugars, and C18 to remove nonpolar interferences like lipids.[15]

QuEChERS_Workflow Homogenize 1. Homogenize Sample (e.g., 10g of soil or food) Extract 2. Add Acetonitrile & Shake (Initial analyte extraction) Homogenize->Extract Partition 3. Add QuEChERS Salts (MgSO₄, NaCl) & Centrifuge Extract->Partition Liquid-liquid partitioning Cleanup 4. d-SPE Cleanup (Aliquot of supernatant + sorbents like PSA, C18) Partition->Cleanup Isolates organic phase Analyze 5. Centrifuge & Analyze Supernatant Cleanup->Analyze Removes matrix interferences

Caption: The two-stage QuEChERS sample preparation workflow.

Chromatographic Quantification Methods

Chromatography is the gold standard for separating and quantifying individual triazine compounds and their degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is highly versatile for triazine analysis as it can handle both polar and nonpolar compounds without requiring derivatization.[10][16]

  • Separation Principle: Separation is typically achieved using a reversed-phase C18 column. A mobile phase, commonly a gradient mixture of water and an organic solvent like acetonitrile or methanol, is used.[5][16] More polar compounds elute earlier, while more nonpolar compounds are retained longer on the column.

  • Detection:

    • Diode Array Detector (DAD/UV): Triazines exhibit strong absorbance around 220 nm, making UV detection a cost-effective and robust option for quantification at moderate concentrations.[16]

    • Mass Spectrometry (LC-MS/MS): This is the definitive method for trace-level quantification.[1] A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and selectivity, allowing for unambiguous identification and quantification even in complex matrices.[1]

Gas Chromatography (GC)

GC is a powerful technique for analyzing volatile and thermally stable compounds. While some triazines can be analyzed directly, others may require derivatization.

  • Separation Principle: Analytes are vaporized and separated based on their boiling points and interactions with the stationary phase of a capillary column.[6][17]

  • Detection:

    • Nitrogen-Phosphorus Detector (NPD): An older but effective detector that provides high selectivity for nitrogen-containing compounds like triazines.

    • Mass Spectrometry (GC-MS): Provides definitive identification based on the mass spectrum of the compound. Operating in Selected Ion Monitoring (SIM) mode enhances sensitivity for trace analysis.[6][18] GC-MS is a well-established and robust technique for environmental monitoring of triazines.[6][17]

Comparative Performance of Analytical Methods
MethodTypical LODTypical Recovery (%)SelectivityThroughputNotes
HPLC-UV/DAD 0.01 - 0.1 µg/L[16]85 - 110%ModerateHighCost-effective, good for less complex matrices.
GC-MS 0.02 - 1.0 µg/L[19]85 - 115%[6]HighModerateRobust, excellent for established EPA methods.[18]
LC-MS/MS 0.001 - 0.05 µg/L[1][15]90 - 120%[15]Very HighHighMethod of choice for highest sensitivity and specificity.[1]
ELISA 0.04 ng/mL (ppb)[8][11]N/AModerateVery HighExcellent for rapid screening; cross-reactivity possible.[8][11]

Immunoassay Methods: ELISA for Rapid Screening

The Enzyme-Linked Immunosorbent Assay (ELISA) is an immunological technique used for the rapid screening of samples, particularly water.[8][20]

Principle of Competitive ELISA: This is the most common format for small molecules like triazines.

  • Microplate wells are coated with antibodies specific to atrazine.

  • The sample (potentially containing atrazine) and a known amount of enzyme-conjugated atrazine are added to the wells.

  • The "native" atrazine from the sample and the enzyme-conjugated atrazine compete for the limited number of antibody binding sites.

  • After incubation and washing, a substrate is added. The enzyme converts the substrate into a colored product.

  • The color intensity is inversely proportional to the concentration of atrazine in the sample: more atrazine in the sample leads to less binding of the enzyme-conjugate and thus, a weaker color signal.[8][20]

This method is extremely fast, requires minimal sample preparation for clean water samples, and is ideal for high-throughput screening, though positive results should be confirmed by a chromatographic method.[8][11][21]

ELISA_Principle cluster_low Low Atrazine in Sample cluster_high High Atrazine in Sample Low_Sample Antibody-Coated Well Atrazine (Sample) Atrazine-Enzyme Conjugate Low_Sample:f2->Low_Sample:f0 Low_Sample:f1->Low_Sample:f0 Low_Result Result: Strong Color Signal High_Sample Antibody-Coated Well Atrazine (Sample) Atrazine-Enzyme Conjugate High_Sample:f1->High_Sample:f0 High_Sample:f2->High_Sample:f0 High_Result Result: Weak Color Signal

Caption: Principle of competitive ELISA for atrazine detection.

Protocols

Protocol 1: SPE of Triazines from Water for LC-MS/MS Analysis

Objective: To extract and concentrate triazine herbicides from a water sample.

Materials:

  • C18 SPE Cartridges (e.g., 500 mg, 6 mL)

  • Methanol (HPLC Grade)

  • Deionized Water

  • Ethyl Acetate

  • Nitrogen Evaporation System

  • Vortex Mixer

Procedure:

  • Cartridge Conditioning: Sequentially pass 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water through the C18 cartridge. Causality: This activates the C18 functional groups and ensures the sorbent is properly wetted for aqueous sample loading. Do not let the cartridge go dry.

  • Sample Loading: Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences that were not retained.

  • Drying: Dry the cartridge by applying a vacuum or positive pressure of nitrogen for 10-15 minutes to remove residual water.

  • Elution: Elute the retained triazines by passing 2 x 4 mL of ethyl acetate through the cartridge. Collect the eluate. Causality: The organic solvent disrupts the hydrophobic interactions, releasing the analytes from the sorbent.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 1 mL of 50:50 (v/v) methanol:water, vortex for 30 seconds, and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: QuEChERS Extraction from Soil for GC-MS Analysis

Objective: To extract triazine herbicides from a soil sample.

Materials:

  • Homogenized soil sample

  • Acetonitrile (HPLC Grade)

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl) in a 50 mL centrifuge tube

  • QuEChERS d-SPE cleanup tube (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18)

  • High-speed centrifuge

Procedure:

  • Extraction: Weigh 10 g of homogenized soil into the 50 mL centrifuge tube containing the extraction salts.

  • Add 10 mL of acetonitrile to the tube.

  • Cap tightly and shake vigorously for 1 minute. Causality: This ensures intimate contact between the solvent and sample, facilitating the extraction of analytes.

  • Centrifuge at >3000 rcf for 5 minutes. This will separate the solid soil material from the acetonitrile supernatant containing the triazines.

  • Cleanup (d-SPE): Transfer a 1 mL aliquot of the acetonitrile supernatant to the d-SPE cleanup tube.

  • Vortex for 30 seconds. Causality: The sorbents in the d-SPE tube bind to matrix interferences (lipids, organic acids), cleaning the extract.

  • Centrifuge at >3000 rcf for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract. Transfer it to an autosampler vial for GC-MS analysis.

Protocol 3: Atrazine Quantification by Competitive ELISA

Objective: Rapidly screen water samples for atrazine. (This protocol is a generalized version based on commercial kits).[8][11]

Materials:

  • Atrazine ELISA Kit (containing antibody-coated microplate, atrazine standards, enzyme conjugate, wash buffer, substrate, and stop solution)

  • Micropipettes

  • Microplate reader (450 nm)

Procedure:

  • Standard/Sample Addition: Add 50 µL of each standard, control, and unknown sample to the respective wells of the antibody-coated microplate.

  • Enzyme Conjugate Addition: Add 50 µL of the atrazine-enzyme conjugate to each well.[11]

  • Incubation: Gently mix the plate for 30 seconds. Incubate for 30 minutes at room temperature. Causality: During this time, the competition for antibody binding sites occurs.

  • Washing: Decant the contents of the plate and wash the wells three times with 1X wash buffer to remove any unbound reagents.[11]

  • Substrate Addition: Add 100 µL of the substrate/color solution to each well and incubate for 15-20 minutes away from direct light.[11]

  • Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Read Plate: Read the absorbance of each well at 450 nm within 15 minutes of adding the stop solution.

  • Quantification: Generate a standard curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of atrazine in the samples by interpolating from this curve.

Method Validation: Ensuring Trustworthy Data

Every protocol must be a self-validating system. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[22] Key parameters are defined by guidelines from bodies like the European Commission (SANTE).[23][24][25][26]

  • Linearity: The ability of the method to produce results that are directly proportional to the analyte concentration within a given range. Assessed by analyzing standards at several concentrations and evaluating the correlation coefficient (r²) of the calibration curve, which should typically be >0.99.

  • Accuracy (Recovery): The closeness of the measured value to the true value. Determined by spiking a blank matrix with a known amount of analyte and calculating the percentage recovered. Acceptable recovery is typically within 70-120%.

  • Precision (Repeatability): The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. Expressed as the relative standard deviation (RSD), which should ideally be <15-20%.

  • Limit of Detection (LOD): The lowest analyte concentration that can be reliably distinguished from background noise.

  • Limit of Quantification (LOQ): The lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy.

Conclusion

The quantification of triazine compounds is a critical analytical task in environmental and food safety. The choice of method depends on a balance of sensitivity, selectivity, sample matrix, and throughput requirements. While high-throughput ELISA serves as an excellent screening tool, confirmatory analysis relies on robust chromatographic techniques. LC-MS/MS has emerged as the premier method for its unparalleled sensitivity and specificity, enabling detection at the ultra-trace levels required by stringent regulations. The successful implementation of any of these methods is critically dependent on meticulous sample preparation and rigorous method validation to ensure the generation of accurate, reliable, and defensible data.

References

  • Cai, Z., & T, C. (2000). Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters. PubMed. [Link]

  • Abraxis LLC. Atrazine ELISA (Microtiter Plate). Abraxis. [Link]

  • Eurofins Abraxis. (2023). Atrazine ELISA (Microtiter Plate). Eurofins. [Link]

  • Rezaee, M., et al. (2006). Determination of triazine herbicides in aqueous samples by dispersive liquid-liquid microextraction with gas chromatography-ion trap mass spectrometry. PubMed. [Link]

  • Kumar, A., et al. (2004). Development of ELISA technique for the analysis of atrazine residues in water. PubMed. [Link]

  • Kaur, H., et al. (2022). Insight in triazine chromatographic and microbiological analysis: A brief review. ResearchGate. [Link]

  • Gold Standard Diagnostics. Atrazine, ELISA, 96 tests. Gold Standard Diagnostics. [Link]

  • Cai, Z., & T, C. (2000). Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters. Hong Kong Baptist University - HKBU Scholars. [Link]

  • Shimadzu Scientific Instruments. Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Shimadzu. [Link]

  • Jafari, M. T., et al. (2014). Chromatographic methods for analysis of triazine herbicides. PubMed. [Link]

  • Li, Y., et al. (2021). Highly-selective complex matrices removal via a modified QuEChERS for determination of triazine herbicide residues and risk assessment in bivalves. PubMed. [Link]

  • Lavins, M. (2024). Triazine Herbicides Analyzed Using New Magnetic Solid-Phase Extraction Method. Spectroscopy Online. [Link]

  • Cai, Z., & T, C. (2000). Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters. ResearchGate. [Link]

  • Jafari, M. T., et al. (2014). Chromatographic Methods for Analysis of Triazine Herbicides. Taylor & Francis Online. [Link]

  • Wageningen University & Research. Validation of Chemical Methods for Residue Analysis. Wageningen University & Research. [Link]

  • Speer, K. (2001). European standardization of methods for pesticide residue analysis in foods--current status. PubMed. [Link]

  • Sharma, A., et al. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. OUCI. [Link]

  • Zhou, Y., et al. (2010). Determination of Triazine Herbicides in Environmental Samples by Dispersive Liquid–Liquid Microextraction Coupled with High Performance Liquid Chromatography. Journal of Chromatographic Science. [Link]

  • Bezuayehu, T., et al. (2018). Modified QuEChERS method for the determination of s-Triazine herbicide residues in soil samples by high performance liquid chromatography. SciSpace. [Link]

  • European Commission. (2013). Method validation and quality control procedures for pesticide residues analysis in food and feed. European Commission. [Link]

  • El Mghouz, B., et al. (2023). Optimization of solid phase microextraction conditions for determination of triazines. E3S Web of Conferences. [Link]

  • Vora, J., et al. (2017). Triazines – A comprehensive review of their synthesis and diverse biological importance. ResearchGate. [Link]

  • Zain, N. N. M., et al. (2018). Vortex assisted magnetic solid phase extraction for determination of Triazine herbicides by High performance liquid chromatography using surfactant modified activated charcoal coated with magnetic nanoparticle. Hilaris Publisher. [Link]

  • Albero, B., et al. (2002). Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. Journal of Chromatographic Science. [Link]

  • Tsochatzis, E. D., et al. (2018). Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC–MS/MS. ACS Publications. [Link]

  • Mitreva, M., & Dakova, I. (2025). SOLID-PHASE EXTRACTION OF S-TRIAZINE HERBICIDES BASED ON NEW ORGANIC-INORGANIC HYBRID COPOLYMER. Journal of Chemical Technology and Metallurgy. [Link]

  • EU Reference Laboratories for Residues of Pesticides. (2024). DG-SANTE Guidance Documents. eurl-pesticides.eu. [Link]

  • Al-Qaim, F. F., et al. (2014). Quantification of triazine herbicides in soil by microwave-assisted extraction and high-performance liquid chromatography. PubMed. [Link]

  • Al-Dies, A. M., et al. (2024). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PubMed Central. [Link]

  • European Commission. Guidelines - Maximum Residue levels. European Commission's Food Safety. [Link]

  • Vora, J., et al. (2017). Triazines – A comprehensive review of their synthesis and diverse biological importance. ResearchGate. [Link]

  • Zhou, Y., et al. (2010). Determination of Triazine Herbicides in Environmental Samples by Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. ResearchGate. [Link]

  • ResearchGate. (2015). Procedures commonly used to prepare water samples for triazine analysis. ResearchGate. [Link]

  • Zhang, Y., et al. (2019). Analysis of triazine herbicides in fish and seafood using a modified QuEChERS method followed by UHPLC-MS/MS. ResearchGate. [Link]

  • European Commission. (2023). Guidance Document on Pesticide Analytical Methods for Risk Assessment and Post-approval Control and Monitoring Purposes. European Commission's Food Safety. [Link]

  • Society for Medicinal Plant and Natural Product Research (GA). (2009). Pesticide Testing According to the European Pharmacopoeia (Ph.Eur.). GA. [Link]

  • ResearchGate. (2015). HPLC-UV chromatograms of the triazine herbicides from the ( a ) non-.... ResearchGate. [Link]

Sources

Method

experimental design for studying triazine derivatives

An In-Depth Guide to the Experimental Design for Studying Triazine Derivatives as Potential Therapeutic Agents This document provides a comprehensive framework for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Experimental Design for Studying Triazine Derivatives as Potential Therapeutic Agents

This document provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the study of triazine derivatives. The 1,3,5-triazine core, a six-membered heterocyclic ring with three nitrogen atoms, serves as a privileged scaffold in medicinal chemistry due to its structural versatility and wide range of biological activities, including potent anticancer effects.[1][2][3][4] Several triazine-based compounds have been investigated for various therapeutic applications, with some, like altretamine (ovarian cancer) and gedatolisib (breast cancer), advancing into clinical use.[2][5]

This guide eschews a rigid template, instead presenting a logical, field-proven workflow that progresses from initial high-throughput screening to detailed mechanistic studies and finally to preclinical in vivo validation. Each protocol is designed as a self-validating system, emphasizing the rationale behind experimental choices to ensure the generation of robust and reproducible data.

Overall Experimental Workflow

The investigation of novel triazine derivatives follows a multi-stage, hierarchical process. This workflow ensures that resources are focused on the most promising candidates, systematically building a comprehensive data package that elucidates bioactivity, mechanism of action, and potential for in vivo efficacy.

G A Library of Triazine Derivatives (Synthesis & Characterization) B Primary Screening: In Vitro Cytotoxicity Assays (e.g., MTT, XTT) A->B Broad Screening C Hit Identification (IC50 Determination) B->C Dose-Response Analysis D Secondary Screening: Mechanism of Action (MOA) Studies C->D Potent & Selective Hits E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Induction Analysis (Western Blot, Caspase Assays) D->F G Target Engagement Assays (Enzyme Inhibition) D->G H Lead Candidate Selection E->H Comprehensive MOA Profile F->H Comprehensive MOA Profile G->H Comprehensive MOA Profile I In Vivo Efficacy Studies (Xenograft Models) H->I In Vitro Proof-of-Concept J Pharmacokinetic (PK) & Toxicity Profiling H->J K Preclinical Candidate I->K In Vivo Validation J->K In Vivo Validation

Caption: High-level workflow for triazine derivative drug discovery.

PART 1: In Vitro Screening: Assessing Cellular Cytotoxicity

Causality: The foundational step in evaluating any potential anticancer agent is to determine its ability to inhibit cell proliferation or induce cell death. Cytotoxicity assays provide a quantitative measure of this effect, allowing for the determination of the half-maximal inhibitory concentration (IC50). This value is critical for ranking compounds by potency and for selecting appropriate, non-lethal concentrations for subsequent mechanistic experiments.

Methodology: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6] In live cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[7] The amount of formazan, quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[7]

Protocol: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Harvest cancer cells during their exponential growth phase.

    • Perform a cell count using a hemocytometer and assess viability (e.g., with Trypan Blue).

    • Seed cells into a 96-well flat-bottom plate at a pre-optimized density (typically 5,000–10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution of the triazine derivatives in culture medium. It is crucial to include a vehicle control (e.g., DMSO at the highest concentration used for the compounds) and a positive control (a known cytotoxic drug like Doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • After treatment, add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well.[7]

    • Incubate for 2-4 hours at 37°C. During this period, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium without disturbing the crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.[7]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[7]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve (percent viability vs. log concentration) and determine the IC50 value using non-linear regression analysis.

Data Presentation: Sample IC50 Summary Table
Compound IDCell Line (Cancer Type)IC50 (µM) ± SD (n=3)
Triazine-01A549 (Lung)2.5 ± 0.3
Triazine-01MCF-7 (Breast)1.8 ± 0.2
Triazine-01PANC-1 (Pancreatic)5.1 ± 0.6
Triazine-02A549 (Lung)> 50
Triazine-02MCF-7 (Breast)35.7 ± 4.1
DoxorubicinA549 (Lung)0.15 ± 0.02

PART 2: Mechanistic Elucidation Studies

Causality: Once "hit" compounds with significant cytotoxic activity are identified, the next critical phase is to understand how they exert their effects. These studies are essential for establishing a biological rationale for the compound's activity and for guiding future optimization.

Cell Cycle Analysis

Rationale: The cell cycle is a tightly regulated process, and its disruption is a hallmark of cancer. Many effective chemotherapeutics function by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M), which can prevent proliferation and trigger cell death.[8] Flow cytometry is the gold-standard technique for analyzing the distribution of cells throughout the cell cycle based on their DNA content.[8]

CellCycle G1 G1 Phase (Growth) G1_S_check G1/S Checkpoint G1->G1_S_check Progression S S Phase (DNA Synthesis) G2 G2 Phase (Growth) S->G2 G2_M_check G2/M Checkpoint G2->G2_M_check Progression M M Phase (Mitosis) M->G1 Cytokinesis G1_S_check->S G2_M_check->M

Caption: The eukaryotic cell cycle with key checkpoints.

Protocol: Cell Cycle Analysis via Propidium Iodide Staining
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the triazine derivative at relevant concentrations (e.g., 1X and 2X the IC50 value) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells and wash with ice-cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. This step permeabilizes the cells and preserves their DNA.[9]

    • Incubate at -20°C for at least 2 hours (or up to several weeks).[10]

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the cells in a staining solution containing Propidium Iodide (PI), a fluorescent dye that intercalates with DNA, and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry and Data Analysis:

    • Analyze the stained cells on a flow cytometer. PI fluorescence is proportional to DNA content.

    • Gate the cell population to exclude debris and doublets.

    • Generate a histogram of DNA content. Cells in G0/G1 will have 2n DNA content, G2/M cells will have 4n, and S-phase cells will have an intermediate amount.

    • Quantify the percentage of cells in each phase using cell cycle analysis software. Compare treated samples to the vehicle control to identify arrest at a specific phase.

Apoptosis Induction Analysis

Rationale: Apoptosis, or programmed cell death, is a common and desired mechanism of action for anticancer drugs. It is executed by a family of proteases called caspases.[11] A key event is the activation of effector caspases (like caspase-3), which then cleave critical cellular substrates, including Poly (ADP-ribose) polymerase-1 (PARP), leading to the dismantling of the cell.[12] Western blotting is a powerful technique to detect the cleavage (and thus activation) of these proteins.[11][12][13]

Protocol: Western Blot for Cleaved Caspase-3 and Cleaved PARP
  • Protein Extraction:

    • Treat cells as described for the cell cycle analysis.

    • Lyse the harvested cells in RIPA buffer supplemented with protease and phosphatase inhibitors to obtain total protein lysates.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins based on size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for cleaved caspase-3 and cleaved PARP. It is critical to also probe for the full-length forms and a loading control (e.g., β-actin or GAPDH) on the same or parallel blots.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • The appearance or increase in the intensity of the cleaved forms of caspase-3 (p17/p19 fragments) and PARP (89 kDa fragment) in treated samples indicates apoptosis induction.[12]

    • Perform densitometric analysis to quantify the changes in protein levels relative to the loading control.

Data Presentation: Quantitative Western Blot Analysis
Treatment (24h)Cleaved Caspase-3 / β-actin (Fold Change vs. Control)Cleaved PARP / β-actin (Fold Change vs. Control)
Vehicle Control1.01.0
Triazine-01 (2 µM)4.2 ± 0.55.8 ± 0.7
Triazine-01 (4 µM)8.9 ± 1.112.4 ± 1.5

PART 3: Preclinical In Vivo Evaluation

Causality: While in vitro assays are crucial for initial screening and mechanistic studies, they do not replicate the complex environment of a living organism. In vivo studies are indispensable for evaluating a compound's efficacy in the context of a whole physiological system, providing preliminary data on safety and pharmacodynamics.[14][15] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research.[16][17]

Model Selection: Cell Line-Derived Xenografts (CDX)

CDX models involve the subcutaneous implantation of established human cancer cell lines into immunodeficient mice (e.g., athymic nude or SCID mice).[17] They are highly reproducible and cost-effective, making them ideal for initial efficacy screening.[14] Patient-derived xenograft (PDX) models, which use tumor tissue directly from a patient, offer higher clinical relevance but are more complex and costly to establish.[18]

Xenograft A Cancer Cell Line Culture B Implantation into Immunodeficient Mice A->B C Tumor Establishment (e.g., 100-150 mm³) B->C Growth Phase D Randomization into Treatment Groups C->D E Treatment Period (e.g., 21-28 days) D->E Dosing (Vehicle, Drug) F Monitoring: Tumor Volume & Body Weight E->F 2-3 times/week G Endpoint: Tumor Excision & Analysis E->G H Data Analysis: Tumor Growth Inhibition (TGI) G->H

Caption: Workflow for a subcutaneous xenograft efficacy study.

Protocol: Subcutaneous Xenograft Efficacy Study
  • Animal Acclimation and Tumor Implantation:

    • Acclimate immunodeficient mice (e.g., 6-8 week old female athymic nude mice) for at least one week.

    • Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.

    • Inject approximately 5-10 million cells subcutaneously into the right flank of each mouse.

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth by measuring with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach an average size of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group), ensuring similar average tumor volumes across all groups.

    • Typical groups include: Vehicle Control, Positive Control (a standard-of-care drug), and one or more dose levels of the triazine derivative.

  • Treatment and Monitoring:

    • Administer the compounds via the determined route (e.g., oral gavage, intraperitoneal injection) according to the dosing schedule (e.g., once daily for 21 days).

    • Continue to measure tumor volume and monitor animal body weight (as an indicator of toxicity) 2-3 times per week.

  • Study Endpoint and Data Analysis:

    • The study concludes when tumors in the vehicle group reach a predetermined size, or after a fixed duration.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

    • Plot the mean tumor volume ± SEM for each group over time to visualize the treatment effect.

References

  • Lee, C. H. (2012). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC. [Link]

  • Jain, C. K., et al. (2010). Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. PubMed. [Link]

  • Kim, H. R., et al. (2020). Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. National Institutes of Health. [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. [Link]

  • Crown Bioscience. (n.d.). Preclinical Drug Testing Using Xenograft Models. Crown Bioscience. [Link]

  • Dykes, D. J., et al. (n.d.). Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. SpringerLink. [Link]

  • Rojas-Leaños, A., et al. (2018). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. National Institutes of Health. [Link]

  • Scilit. (2025). Triazine Derivatives: Their Synthesis and Biological Properties - A Review. Scilit. [Link]

  • ChemRxiv. (2025). Triazine Derivatives: Their Synthesis and Biological Properties-A Review. ChemRxiv. [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

  • XenoSTART. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. XenoSTART. [Link]

  • MDPI. (2022). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. MDPI. [Link]

  • Creative Biolabs. (n.d.). Xenograft Models. Creative Biolabs. [Link]

  • National Institutes of Health. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. PMC. [Link]

  • National Institutes of Health. (2012). Assaying cell cycle status using flow cytometry. PMC. [Link]

  • Verma, T., et al. (2020). Heterocyclic Compounds Bearing Triazine Scaffold and Their Biological Significance: A Review. PubMed. [Link]

  • University of Massachusetts Chan Medical School. (n.d.). Cell Cycle Tutorial Contents. UMass Chan Medical School. [Link]

  • Bentham Science. (2026). Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. Bentham Science. [Link]

  • International Journal of Biology, Pharmacy and Allied Sciences. (2023). A REVIEW ON S-TRIAZINE DERIVATIVES & ITS BIOLOGICAL ACTIVITIES. IJBPAS. [Link]

  • Wikipedia. (n.d.). Cell cycle analysis. Wikipedia. [Link]

  • Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. PubMed. [Link]

  • National Institutes of Health. (2022). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. PMC. [Link]

  • European Journal of Medicinal Chemistry. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. ScienceDirect. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • National Institutes of Health. (2014). Effect of Triazine Derivatives on Neuronal Nicotinic Receptors. PMC. [Link]

  • Dardonville, C., et al. (2018). Optimization of the pharmacokinetic properties of potent anti-trypanosomal triazine derivatives. PubMed. [Link]

  • Wikipedia. (n.d.). Triazine. Wikipedia. [Link]

  • Milošević, N., et al. (2014). Pharmacokinetics and toxicity predictors of new s-triazines, herbicide candidates, in correlation with chromatogrpahic retention constants. PubMed. [Link]

  • ResearchGate. (n.d.). Triazine derivatives with different anticancer activity mechanisms. ResearchGate. [Link]

  • Jones, P., et al. (2006). Pharmacokinetics and metabolism studies on (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy) pyrazolo[1,5-d][7][16][19]triazine, a functionally selective GABA(A) alpha5 inverse agonist for cognitive dysfunction. PubMed. [Link]

  • ResearchGate. (2025). Pharmacokinetics and Toxicity Predictors of New s-Triazines, Herbicide Candidates, in Correlation with Chromatogrpahic Retention Constants. ResearchGate. [Link]

  • Trevigen. (n.d.). XTT Proliferation Assay Protocol. Trevigen. [Link]

  • ResearchGate. (n.d.). Synthesis, enzyme inhibition and molecular docking studies of pyrazolo[1,5-a][16][20] triazine derivatives as potential antioxidant agents. ResearchGate. [Link]

  • El-Faham, A., et al. (2022). Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC. [Link]

  • Semantic Scholar. (n.d.). Pharmacological assessment of disulfide–triazine hybrids: synthesis, enzyme inhibition, and molecular docking study. Semantic Scholar. [Link]

  • Journal of Cardiovascular Disease Research. (n.d.). Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs. Journal of Cardiovascular Disease Research. [Link]

  • Journal of Pharmaceutical Research International. (n.d.). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Pharmaceutical Research International. [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. IJPBS. [Link]

  • International Journal of Creative Research Thoughts. (n.d.). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. IJCRT. [Link]

  • National Institutes of Health. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PMC. [Link]

  • National Institutes of Health. (2018). Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations. PMC. [Link]

  • National Institutes of Health. (2016). Screening DNA-targeted anticancer drug in vitro based on cancer cells DNA-templated silver nanoclusters. PMC. [Link]

Sources

Application

Application Notes &amp; Protocols: A-to-Z Guide for In Vivo Dosage Determination of Triazine Compounds

Abstract This comprehensive guide provides a detailed framework for the rational determination of dosage regimens for novel triazine-based compounds in preclinical in vivo studies. Moving beyond simplistic protocols, thi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the rational determination of dosage regimens for novel triazine-based compounds in preclinical in vivo studies. Moving beyond simplistic protocols, this document elucidates the critical interplay between a compound's physicochemical properties, its pharmacokinetic (PK) and pharmacodynamic (PD) profiles, and its toxicological characteristics. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols necessary for establishing safe and efficacious starting doses. By integrating principles from regulatory guidelines and field-proven methodologies, this guide aims to ensure scientific integrity and enhance the translational potential of preclinical research involving the diverse class of triazine compounds.

Introduction: The Triazine Scaffold and the Dosing Imperative

Triazine compounds, characterized by a heterocyclic ring of alternating carbon and nitrogen atoms, represent a versatile chemical scaffold with a broad spectrum of biological activities.[1] Historically prominent as herbicides, where they act by inhibiting electron transport in photosynthesis, their applications have expanded significantly.[1] Modern medicinal chemistry has leveraged the triazine core to develop candidates for a range of therapeutic areas, including oncology, infectious diseases, and neurological disorders.[2][3][4][5][6] For instance, certain triazine derivatives have been investigated as potent antagonists of the adenosine A2A receptor for Parkinson's disease, while others show promise as PDK1 inhibitors in aggressive pancreatic cancer.[3][6]

However, this therapeutic potential is intrinsically linked to the critical challenge of dosage determination. An improperly selected dose can lead to failed studies due to a lack of efficacy or, conversely, to misleading results confounded by toxicity. The diverse applications of triazines, from herbicides to pharmaceuticals, underscore a wide range of potential toxicological profiles that must be carefully evaluated.[1][7][8] For example, the herbicide atrazine has been linked to endocrine disruption and potential carcinogenicity, highlighting the need for rigorous safety assessment.[7][9]

This guide provides a systematic approach to navigate this complexity, ensuring that initial in vivo studies are built on a solid foundation of safety and pharmacological relevance.

Foundational Concepts in Preclinical Dose Selection

The journey from a promising compound in vitro to a candidate for efficacy studies in vivo is governed by several key toxicological and pharmacokinetic milestones. Understanding these concepts is essential before designing any animal study.

Key Toxicological Endpoints
  • Maximum Tolerated Dose (MTD): The MTD is the highest dose of a compound that does not produce unacceptable side effects or overt toxicity over a specified period.[10][11] It is a critical parameter for designing longer-term safety studies and is determined through acute or short-duration dose-escalation studies.[10][12] The goal is to identify a dose that challenges the animal's system without causing mortality or severe distress, thereby maximizing the chance of detecting potential chronic toxicities.[10][13]

  • No-Observed-Adverse-Effect-Level (NOAEL): As defined by the U.S. Food and Drug Administration (FDA), the NOAEL is the highest dose that does not produce a significant increase in adverse effects compared to a control group.[14][15] This is a cornerstone for establishing a safe starting dose in humans.[14][16][17] The NOAEL is determined from repeat-dose toxicology studies and considers a wide range of endpoints, including clinical observations, pathology, and clinical chemistry.[18] It is crucial to distinguish the NOAEL from the No-Observed-Effect-Level (NOEL), which refers to any observed effect, not just adverse ones.[17]

  • Lowest-Observed-Adverse-Effect-Level (LOAEL): This is the lowest dose at which a biologically or statistically significant adverse effect is observed. The NOAEL and LOAEL are determined in the same study and define the upper and lower bounds of the initial safety window.

The Role of Pharmacokinetics (ADME)

A compound's journey through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME)—is fundamental to dose determination. The pharmacokinetic profile dictates how much of the compound reaches the target site and for how long. Chloro-s-triazines, for example, undergo extensive metabolism, primarily involving N-dealkylation of their side chains, which can vary across species.[19] Understanding these metabolic pathways is crucial, as they can produce metabolites with different efficacy or toxicity profiles.[19]

Allometric Scaling: Bridging the Species Gap

Simply converting a dose based on body weight (mg/kg) between species is often inaccurate because metabolic rates do not scale linearly with weight.[20][21] Smaller animals, like mice, have significantly faster metabolic rates than humans.[21] Allometric scaling is a more accurate method that uses the relationship between physiological processes and body surface area (BSA) to extrapolate doses between species.[20][22][23] This method is the gold standard for translational medicine and is recommended by regulatory bodies like the FDA for estimating the Human Equivalent Dose (HED).[20][21][24]

The fundamental principle is that many physiological parameters (Y), including drug clearance, scale with body weight (W) according to the power-law equation: Y = aWb .[23]

The Dose Determination Workflow: A Strategic Approach

A logical, phased approach is essential for efficiently determining a safe and effective dose range. This workflow ensures that each step informs the next, minimizing animal use while maximizing data quality.

Dose_Determination_Workflow cluster_0 Phase 1: In Silico & In Vitro Analysis cluster_1 Phase 2: Acute Toxicity & Dose Ranging cluster_2 Phase 3: Dose Refinement & Safety Assessment cluster_3 Phase 4: Efficacy Dose Selection A Physicochemical Characterization (Solubility, Stability) B In Vitro ADME (Metabolic Stability, Permeability) A->B informs C In Vitro Efficacy & Cytotoxicity (IC50, CC50) B->C informs D Single-Dose Acute Toxicity Study (e.g., OECD 425) C->D guides starting dose E Maximum Tolerated Dose (MTD) Study D->E defines upper limit F Repeat-Dose Toxicity Study (e.g., 28-day, OECD 407) E->F sets high dose H Pharmacokinetic (PK) Study E->H informs dose levels G NOAEL Determination F->G primary output J Dose Selection for Efficacy Studies G->J defines safety margin I PK/PD Modeling H->I provides data for I->J predicts effective exposure PKPD_Relationship Dose Administered Dose PK Pharmacokinetics (ADME) Dose->PK determines Exposure Drug Concentration in Plasma & Tissue PK->Exposure PD Pharmacodynamics (Target Engagement) Exposure->PD drives Effect Pharmacological Effect PD->Effect

Caption: The relationship between Dose, PK, Exposure, and PD.

A dedicated in vivo PK study is essential. In this study, the compound is administered to animals (often at multiple dose levels derived from the MTD study), and blood samples are collected at various time points. Analysis of these samples yields key parameters:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area Under the Curve, representing total drug exposure.

  • t1/2: Half-life, the time for the plasma concentration to decrease by half.

By correlating these exposure metrics (AUC, Cmax) with the pharmacological effect observed in efficacy models, researchers can build a PK/PD model. This model is invaluable for selecting a dosing regimen (dose and frequency) for pivotal efficacy studies that is predicted to maintain drug exposure above the minimally effective concentration without exceeding levels associated with toxicity.

Conclusion

The determination of an appropriate in vivo dose for novel triazine compounds is a multi-faceted process that forms the bedrock of successful preclinical development. It requires a methodical integration of in silico, in vitro, and in vivo data. By following a structured workflow—from initial toxicity assessments like the MTD to detailed repeat-dose studies to establish a NOAEL, and finally to PK/PD modeling—researchers can confidently select doses that are both safe and pharmacologically relevant. This rigorous, science-driven approach not only satisfies regulatory expectations but, more importantly, enhances the probability of translating a promising molecule into a viable therapeutic candidate.

References

  • Pesticide Toxicity Profile: Triazine Pesticides. (n.d.). Florida Online Journals.
  • Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. (2005). U.S. Food and Drug Administration.
  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27-31.
  • Maximum tolerable dose (MTD) studies. (n.d.).
  • Can Animal Scales Help with Dosage Calculations for Medications? (2024). Barn World.
  • NOAEL (No Observed Adverse Effect Level). (n.d.). Anilocus - Biotech Encyclopedia.
  • Toxicological Profile for Atrazine. (n.d.). Californians for Alternatives to Toxics.
  • Toxicity Assessment of Atrazine and Related Triazine Compounds in the Microtox Assay, and Computational Modeling for Their Structure. (n.d.). SciSpace.
  • Human to Animal Dose Conversion & Allometric Scaling. (n.d.). Pharmacology Mentor.
  • OECD GUIDELINES.pptx. (n.d.).
  • No observed adverse effect level (NOAEL). (n.d.). GARDP Revive.
  • Hjelmbelt, A., et al. (2014). Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations. PMC - PubMed Central.
  • Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. (2019).
  • Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. (2022). MDPI.
  • OECD Test Guideline 425. (n.d.). National Toxicology Program (NTP).
  • OECD Guidelines for the Testing of Chemicals. (n.d.). Wikipedia.
  • Using Allometric Scaling to Predict Human PK from Animals. (2025). Patsnap Synapse.
  • Toxicity Studies and OECD Guidelines. (2020). YouTube.
  • NOAEL (No Observed Adverse Effect Level). (2026). Nonclinical Safety Solutions, LLC.
  • Guidelines for the Testing of Chemicals. (n.d.). OECD.
  • Maximum Tolerated Dose (MTD), Autonomic Signs, Rat. (n.d.). Pharmacology Discovery Services.
  • Optimization of the pharmacokinetic properties of potent anti-trypanosomal triazine derivatives. (2018). PubMed.
  • Pharmacokinetics and Toxicity Predictors of New s-Triazines, Herbicide Candidates, in Correlation with Chromatogrpahic Retention Constants. (2025). ResearchGate.
  • Guidance for Industry Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. (2005). Semantic Scholar.
  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (n.d.).
  • Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. (2012). Journal of Medicinal Chemistry.
  • A New Way in Deciding NOAEL Based on the Findings from GLP-Toxicity Test. (2012). PMC - NIH.
  • Saadh, M. J., & Al-Samydai, A. (2020). A Guide for Estimating the Maximum Safe Starting Dose and Conversion it between Animals and Humans. Systematic Reviews in Pharmacy, 11(8), 98-102.
  • Trisubstituted 1,3,5-Triazines as Histamine H4 Receptor Antagonists with Promising Activity In Vivo. (2023). MDPI.
  • How to calculate a right dose for in vivo study? (2016). ResearchGate.
  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022). MDPI.
  • Strategies for selecting the first dose for human clinical trials. (n.d.). Certara.
  • FDA Requirements for Preclinical Studies. (n.d.).
  • In vivo assessment of triazine lipid nanoparticles as transfection agents for plasmid DNA. (2022). PubMed.
  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. (2023). PMC - NIH.
  • Maximum Tolerated Dose [MTD]. (n.d.). EUPATI Toolbox.
  • Maximum Tolerated Dose (MTD): Concepts and Background. (n.d.). National Toxicology Program (NTP).
  • Preclinical Toxicology Study in Compliance with FDA. (2024). Medicaljagat.
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA.
  • PLANNING YOUR PRECLINICAL ASSESSMENT. (n.d.). Altasciences.
  • [Biomonitoring of human exposure to triazine herbicides]. (2004). PubMed.
  • Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. (2023). PMC - NIH.

Sources

Method

The Versatile Intermediate: Application Notes and Protocols for Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide on the synthetic utility of tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione, a versatile heterocyclic compound. Whil...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the synthetic utility of tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione, a versatile heterocyclic compound. While its direct applications are limited, its true value lies in its role as a chemical intermediate, providing a robust scaffold for the synthesis of a diverse array of more complex and potentially bioactive molecules. We will explore its synthesis and delve into key transformations of its thiourea moiety, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction: The Structural Significance of Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione

Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione, with its core 1,3,5-triazinane-2-thione structure, presents a unique combination of reactive sites. The presence of the thiourea functional group within the six-membered ring allows for a range of chemical modifications, making it an attractive starting material for the synthesis of various nitrogen- and sulfur-containing heterocycles. The methyl group at the 5-position provides a degree of steric and electronic influence that can be exploited in synthetic design.

Key Structural Features and Reactivity:

  • Thiourea Moiety: The >N-C(=S)-N< group is the primary site of reactivity, susceptible to S-alkylation, oxidation, and desulfurization reactions.

  • Ring Nitrogens: The nitrogen atoms of the triazine ring can also participate in reactions, although they are generally less nucleophilic than the sulfur atom.

  • Saturated Ring: The tetrahydro-triazine ring provides a flexible, non-aromatic scaffold that can be desirable in certain drug candidates to improve properties like solubility and metabolic stability.

Synthesis of Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione

A plausible and efficient synthesis of the title compound can be achieved through a Mannich-type condensation reaction involving N-methylurea, formaldehyde, and a suitable sulfur source, such as ammonium thiocyanate or by reacting N-methylthiourea with formaldehyde and ammonia. A general, adaptable protocol is provided below.

Protocol 1: Synthesis of Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione

Materials:

  • N-Methylthiourea

  • Formaldehyde (37% aqueous solution)

  • Ammonia solution (25% in water)

  • Ethanol

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve N-methylthiourea (1 equivalent) in ethanol.

  • To this solution, add formaldehyde solution (2.2 equivalents) dropwise at room temperature.

  • Following the addition of formaldehyde, add the ammonia solution (1.1 equivalents) dropwise. A mild exotherm may be observed.

  • Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield a crude solid.

  • The crude product is then triturated with diethyl ether, filtered, and washed with cold diethyl ether to afford the purified tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione.

Causality of Experimental Choices:

  • The use of an alcoholic solvent facilitates the dissolution of the starting materials and the product.

  • The dropwise addition of reagents helps to control the reaction temperature.

  • Trituration with diethyl ether is an effective method for removing non-polar impurities and unreacted starting materials.

Applications as a Chemical Intermediate: Key Transformations and Protocols

The synthetic utility of tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione is primarily demonstrated through the chemical transformations of its thiourea functional group. The following sections detail key reactions and provide exemplary protocols.

S-Alkylation: Formation of Isothiouronium Salts

S-alkylation of the thiourea moiety yields isothiouronium salts, which are themselves versatile intermediates for further functionalization. The sulfur atom acts as a potent nucleophile, readily reacting with various alkylating agents.[1][2][3]

Reaction Workflow:

S_Alkylation start Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione product S-Alkyl Isothiouronium Salt start->product Base (e.g., K2CO3) Solvent (e.g., Acetone) reagent Alkyl Halide (R-X) reagent->product

Caption: S-Alkylation of the triazinethione.

Protocol 2: S-Alkylation with an Alkyl Halide

Materials:

  • Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equivalents)

  • Potassium carbonate (1.5 equivalents)

  • Acetone

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione (1 equivalent) in acetone, add potassium carbonate.

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • After completion, filter off the inorganic salts and wash the filter cake with acetone.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude S-alkyl isothiouronium salt, which can be further purified by recrystallization or column chromatography.

Self-Validation and Trustworthiness:

The formation of the isothiouronium salt can be confirmed by spectroscopic methods such as ¹H NMR, where a characteristic shift in the signals of the alkyl group and the disappearance of the N-H proton of the thiourea are expected. Mass spectrometry will also confirm the molecular weight of the product.

Oxidative Amination: Synthesis of Guanidine Derivatives

A highly valuable transformation of thioureas is their conversion to guanidines, a structural motif present in numerous biologically active compounds.[4][5][6][7][8] This can be achieved through oxidative desulfurization in the presence of an amine.

Reaction Pathway:

Guanidine_Synthesis start Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione intermediate Carbodiimide Intermediate start->intermediate Oxidizing Agent (e.g., H2O2, I2) product Guanidine Derivative intermediate->product amine Primary or Secondary Amine (R1R2NH) amine->product

Caption: Synthesis of guanidines from the triazinethione.

Protocol 3: Synthesis of a Guanidine Derivative

Materials:

  • Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione

  • A primary or secondary amine (1.2 equivalents)

  • Hydrogen peroxide (30% aqueous solution) (2.5 equivalents)

  • Methanol

  • Sodium hydroxide solution (1 M)

  • Ethyl acetate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione (1 equivalent) and the amine in methanol in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add hydrogen peroxide dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the careful addition of a saturated aqueous solution of sodium sulfite.

  • Basify the mixture with 1 M sodium hydroxide solution to a pH of ~10.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude guanidine derivative can be purified by column chromatography.

Expertise and Experience:

The choice of a mild oxidizing agent like hydrogen peroxide is crucial to avoid over-oxidation and decomposition of the starting material and product. The reaction is performed at low temperatures to control the exothermic nature of the oxidation.

Desulfurization: Conversion to Urea Derivatives

The thiourea can be converted to its corresponding urea analog through desulfurization. This transformation is useful for accessing a different class of compounds with potentially distinct biological activities.[9][10]

Desulfurization Workflow:

Desulfurization start Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione product Tetrahydro-5-methyl-1,3,5-triazin-2(1H)-one start->product Desulfurizing Agent (e.g., H2O2 in Acetic Acid)

Caption: Desulfurization to the corresponding urea.

Protocol 4: Desulfurization to the Urea Analog

Materials:

  • Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione

  • Hydrogen peroxide (30% aqueous solution)

  • Acetic acid

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione (1 equivalent) in acetic acid in a round-bottom flask.

  • Add hydrogen peroxide (3 equivalents) dropwise at room temperature.

  • Stir the reaction mixture for 6-12 hours. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture into a stirred, saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude urea derivative can be purified by recrystallization or column chromatography.

Annulation Reactions: Synthesis of Bicyclic Triazine Derivatives

The triazinethione can serve as a building block for the construction of fused heterocyclic systems. For example, reaction with α-haloketones can lead to the formation of thiazolo[3,2-a][4][6][7]triazine derivatives, which are of interest in medicinal chemistry.[11][12]

Annulation Reaction Scheme:

Annulation start Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione product Fused Bicyclic Thiazolo[3,2-a][1,3,5]triazine Derivative start->product Base (e.g., NaHCO3) Solvent (e.g., Ethanol) Heat reagent α-Haloketone (R-CO-CH2-X) reagent->product

Caption: Annulation to form a bicyclic system.

Protocol 5: Synthesis of a Thiazolo[3,2-a][4][6][7]triazine Derivative

Materials:

  • Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione

  • An α-haloketone (e.g., 2-chloroacetophenone) (1 equivalent)

  • Sodium bicarbonate (2 equivalents)

  • Ethanol

  • Standard laboratory glassware, magnetic stirrer, and reflux condenser

Procedure:

  • In a round-bottom flask, suspend tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione and sodium bicarbonate in ethanol.

  • Add the α-haloketone to the suspension.

  • Heat the reaction mixture to reflux and maintain for 8-16 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired fused bicyclic compound.

Data Summary

Product TypeKey ReagentsReaction ConditionsTypical Yields
S-Alkyl Isothiouronium Salt Alkyl Halide, K₂CO₃Acetone, Room Temp.Good to Excellent
Guanidine Derivative Amine, H₂O₂Methanol, 0 °C to RTModerate to Good
Urea Derivative H₂O₂, Acetic AcidAcetic Acid, Room Temp.Good
Bicyclic Triazine α-Haloketone, NaHCO₃Ethanol, RefluxModerate to Good

Conclusion

Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione is a valuable and versatile chemical intermediate. Its straightforward synthesis and the rich reactivity of its thiourea moiety provide access to a wide range of more complex heterocyclic structures, including isothiouronium salts, guanidines, ureas, and fused bicyclic systems. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the full synthetic potential of this compound in their drug discovery and development programs.

References

  • A Mild Photocatalytic Synthesis of Guanidine from Thiourea under Visible Light. (2020). Organic Letters, 22(19), 7751-7755. [Link]

  • Katritzky, A. R., et al. (2004). Classical guanidine synthesis. Journal of Organic Chemistry, 69(1), 309-314. [Link]

  • Perjesi, P., & Lázár, L. (1995). Facile desulfurization of cyclic thioureas by hydrogen peroxide in acetic acid. Acta Chemica Scandinavica, 49, 225-229. [Link]

  • A Mild Photocatalytic Synthesis of Guanidine from Thiourea under Visible Light. (2020). ACS Publications. [Link]

  • Kim, J., et al. (2021). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3-Mediated Guanidine Formation. Molecules, 26(21), 6433. [Link]

  • Facile desulfurization of cyclic thioureas by hydrogen peroxide in acetic acid. (1995). PubMed. [Link]

  • Nakagawa, M., et al. (1983). Novel desulphurization of thiourea derivatives by alkaline autoxidation. Journal of the Chemical Society, Chemical Communications, (12), 683-684. [Link]

  • Oshiro, Y., et al. (1991). Syntheses and 5-HT2 antagonist activity of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives. Journal of Medicinal Chemistry, 34(7), 2004-2013. [Link]

  • Visible-light-promoted cyclodesulfurization of phenolic thioureas: An organophotoredox catalytic approach to 2-aminobenzoxazoles. (2021). ResearchGate. [Link]

  • How can make alkylation of thiol group in thiourea, I need procedure for it please? (2020). ResearchGate. [Link]

  • Kumar, A., et al. (2021). Domino ring opening and selective O/S-alkylation of cyclic ethers and thioethers. Molecular Diversity, 25(4), 2467-2478. [Link]

  • Thiourea. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines by condensation of imidazo[4,5-e]triazinethiones with DMAD or DEAD and rearrangement to imidazo[4,5-e]thiazolo[2,3-c]triazines. (2021). Beilstein Journal of Organic Chemistry, 17, 1266-1275. [Link]

  • Easy S-Alkylation of Arylthioureas and 2-Mercaptobenzothiazoles Using Tetraalkylammonium Salts under Transition-Metal-Free Conditions. (2022). The Journal of Organic Chemistry, 87(16), 10984-10996. [Link]

  • Kushakova, P. M., et al. (2006). NEW DATA ON THE ALKYLATION OF CYCLIC THIOUREAS WITH α-HALOCARBOXYLIC ACIDS AND THEIR ESTERS. 3. ALKYLATION OF BUTYLENETHIOUREAS. Chemistry of Heterocyclic Compounds, 42(6), 823-829. [Link]

Sources

Application

Application Notes and Protocols: One-Pot Synthesis of 1,3,5-Triazine Derivatives for Drug Discovery

Introduction: The 1,3,5-Triazine Scaffold - A Cornerstone in Medicinal Chemistry The 1,3,5-triazine core, a symmetrical six-membered heterocycle, is a privileged scaffold in modern drug discovery. Its unique electronic p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,3,5-Triazine Scaffold - A Cornerstone in Medicinal Chemistry

The 1,3,5-triazine core, a symmetrical six-membered heterocycle, is a privileged scaffold in modern drug discovery. Its unique electronic properties and the ability to be functionalized at three distinct positions have made it a versatile template for the development of a wide array of therapeutic agents. Derivatives of 1,3,5-triazine have demonstrated significant potential across various disease areas, exhibiting anticancer, antiviral, antimicrobial, and anti-inflammatory activities. The clinical success of drugs like Enasidenib, an inhibitor of mutant isocitrate dehydrogenase 2 (IDH2) for the treatment of acute myeloid leukemia, underscores the therapeutic promise of this heterocyclic core.[1]

The traditional approach to synthesizing substituted 1,3,5-triazines often involves a stepwise nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). While effective, this method can be laborious, time-consuming, and generate significant waste, as it requires the isolation and purification of intermediates at each step. In the fast-paced environment of drug discovery, where rapid generation and screening of compound libraries are paramount for identifying lead candidates, more efficient synthetic strategies are essential.

One-pot synthesis has emerged as a powerful and elegant solution to these challenges.[2] By combining multiple reaction steps into a single, continuous process without the isolation of intermediates, one-pot methodologies offer numerous advantages:

  • Increased Efficiency: Drastically reduced reaction times and simplified workup procedures accelerate the synthesis of target molecules.

  • Economic Viability: Lower consumption of solvents, reagents, and energy translates to reduced operational costs.

  • Environmental Sustainability ("Green Chemistry"): Minimized waste generation aligns with the principles of green chemistry.[3]

  • Rapid Library Generation: The streamlined nature of one-pot synthesis is ideally suited for the rapid production of diverse compound libraries for structure-activity relationship (SAR) studies.[3]

This comprehensive guide provides detailed application notes and protocols for the one-pot synthesis of 1,3,5-triazine derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of various synthetic strategies, offer step-by-step experimental procedures, and provide insights into their application in the synthesis of bioactive molecules.

Strategic Approaches to One-Pot 1,3,5-Triazine Synthesis

The choice of a one-pot synthetic strategy is dictated by the desired substitution pattern and the nature of the available starting materials. Here, we explore three robust and widely employed methodologies.

Sequential One-Pot Substitution of Cyanuric Chloride

This is arguably the most versatile one-pot method for generating unsymmetrically substituted 1,3,5-triazines. The strategy leverages the differential reactivity of the three chlorine atoms on the cyanuric chloride ring, which can be sequentially displaced by various nucleophiles (amines, alcohols, thiols) by carefully controlling the reaction temperature.

Causality Behind Experimental Choices: The decreasing electrophilicity of the triazine ring after each substitution necessitates progressively harsher reaction conditions (i.e., higher temperatures) to displace the subsequent chlorine atoms. This predictable reactivity allows for a controlled, stepwise introduction of different substituents in a single reaction vessel.

Experimental Protocol: Sequential One-Pot Synthesis of a Trisubstituted 1,3,5-Triazine [3]

This protocol describes the synthesis of a diversely functionalized 1,3,5-triazine, culminating in a Suzuki coupling reaction to introduce a carbon-carbon bond.

Materials and Equipment:

  • Cyanuric chloride

  • Nucleophile 1 (e.g., a primary or secondary amine)

  • Nucleophile 2 (e.g., a different amine or an alcohol)

  • Aryl boronic acid

  • Palladium catalyst (e.g., PdCl₂(dtbpf))

  • Base (e.g., N,N-diisopropylethylamine (DIEA), K₂CO₃)

  • Anhydrous acetonitrile

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating capabilities

Step-by-Step Methodology:

  • First Substitution (C-N Bond Formation):

    • In an oven-dried round-bottom flask under an inert atmosphere, dissolve cyanuric chloride (1.0 eq.) in anhydrous acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of the first amine nucleophile (1.02 eq.) and DIEA (1.15 eq.) in anhydrous acetonitrile.

    • Add the amine solution dropwise to the cyanuric chloride solution at 0 °C.

    • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Second Substitution (C-N Bond Formation):

    • To the same reaction mixture, add the second amine nucleophile (1.05 eq.) and additional DIEA (1.2 eq.).

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the formation of the disubstituted intermediate by TLC.

  • Third Substitution (C-C Bond Formation via Suzuki Coupling):

    • Once the second substitution is complete, add the aryl boronic acid (1.5 eq.), K₂CO₃ (3.0 eq.), and the palladium catalyst (e.g., 15 mol % PdCl₂(dtbpf)).

    • Add anhydrous 1,4-dioxane to the reaction mixture.

    • Heat the reaction to 80-100 °C and stir for 12-24 hours, or until TLC indicates the consumption of the disubstituted intermediate.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Yields for Sequential One-Pot Synthesis [3]

Nucleophile 1Nucleophile 2Boronic AcidProduct Yield
MorpholineAniline4-Methoxyphenylboronic acid65%
Piperidine4-Fluoroaniline3-Tolylboronic acid58%
PyrrolidineBenzylamineNaphthalene-1-boronic acid61%

Visualization: Workflow for Sequential One-Pot Synthesis

G cluster_0 Step 1: First Substitution cluster_1 Step 2: Second Substitution cluster_2 Step 3: Third Substitution (Suzuki Coupling) cluster_3 Final Product start Cyanuric Chloride + Nuc 1 + Base (0 °C) intermediate1 Monosubstituted Intermediate + Nuc 2 + Base (Room Temp) start->intermediate1 1-2h intermediate2 Disubstituted Intermediate + Boronic Acid + Pd Catalyst + Base (Elevated Temp) intermediate1->intermediate2 12-24h end Trisubstituted 1,3,5-Triazine intermediate2->end 12-24h

Caption: Sequential one-pot synthesis of a trisubstituted 1,3,5-triazine.

Controlled Cross-Cyclotrimerization of Nitriles

This method allows for the synthesis of both symmetrically and unsymmetrically substituted 1,3,5-triazines directly from nitriles. The reaction proceeds via the formation of a nitrilium salt intermediate, which then reacts with other nitrile molecules to form the triazine ring.

Causality Behind Experimental Choices: The key to controlling the substitution pattern lies in the differential reactivity of the nitriles and the stability of the intermediate nitrilium salts. A more reactive nitrile is first activated with a strong acid or anhydride (like triflic anhydride) at low temperature to form the initial nitrilium salt. A second, less reactive nitrile is then added at a higher temperature to complete the cyclotrimerization.[4] This temperature-controlled, sequential addition is crucial for achieving the desired cross-cyclotrimerization product over self-cyclotrimerization.

Experimental Protocol: One-Pot Synthesis of a 2,4-Disubstituted-6-substituted 1,3,5-Triazine [4]

Materials and Equipment:

  • Nitrile 1 (R¹CN)

  • Nitrile 2 (R²CN)

  • Triflic anhydride (Tf₂O) or Triflic acid (TfOH)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Magnetic stirrer with heating and cooling capabilities

Step-by-Step Methodology:

  • Formation of the Nitrilium Salt:

    • To a solution of Nitrile 1 (1.0 eq.) in anhydrous DCM under an inert atmosphere at -40 °C, add triflic anhydride or triflic acid (1.0 eq.) dropwise.

    • Stir the mixture at this low temperature for 30 minutes.

  • Cyclotrimerization:

    • Add Nitrile 2 (2.0 eq.) to the reaction mixture.

    • Allow the mixture to warm to room temperature, then heat to reflux (or a specified higher temperature, e.g., 100 °C in a sealed tube) for 24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature and quench by carefully adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by column chromatography on silica gel.

Visualization: Mechanism of Controlled Cross-Cyclotrimerization

G R1CN R¹CN (Nitrile 1) Nitrilium [R¹C≡N⁺-Tf] TfO⁻ (Nitrilium Salt) R1CN->Nitrilium Low Temp Tf2O Tf₂O Tf2O->Nitrilium Dimer_Intermediate Dimeric Intermediate Nitrilium->Dimer_Intermediate + R²CN R2CN R²CN (Nitrile 2) Triazine 2,4-(R²)₂-6-(R¹)-1,3,5-Triazine Dimer_Intermediate->Triazine + R²CN High Temp

Caption: Formation of a 1,3,5-triazine via nitrile cross-cyclotrimerization.

Microwave-Assisted One-Pot Synthesis from Biguanides

Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds, including 1,3,5-triazines.[5] This approach is particularly effective for multicomponent reactions, offering significant reductions in reaction times and often leading to cleaner products with higher yields.

Causality Behind Experimental Choices: Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and overcome activation energy barriers more efficiently than conventional heating.[6] In the synthesis from biguanides, microwave energy facilitates the condensation and subsequent cyclization/aromatization steps, often in a fraction of the time required by traditional methods.

Experimental Protocol: Microwave-Assisted Synthesis of N²,6-Diaryl-1,3,5-triazine-2,4-diamines [7]

Materials and Equipment:

  • Cyanoguanidine

  • Aromatic aldehyde

  • Arylamine

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH)

  • Microwave reactor with sealed reaction vessels

Step-by-Step Methodology:

  • Three-Component Condensation:

    • In a 10 mL microwave reaction vial, combine cyanoguanidine (1.5 eq.), the aromatic aldehyde (1.0 eq.), and the arylamine (1.5 eq.) in ethanol.

    • Add concentrated HCl (0.5 eq.) to the mixture.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at a specified temperature (e.g., 120 °C) for a short period (e.g., 10-20 minutes).

  • Rearrangement and Aromatization:

    • After cooling the vial, add an aqueous solution of NaOH to the reaction mixture to make it basic.

    • Reseal the vial and irradiate again under microwave conditions (e.g., 150 °C for 20-30 minutes) to promote the Dimroth rearrangement and subsequent dehydrogenative aromatization.

  • Workup and Purification:

    • After cooling, the product often precipitates from the reaction mixture.

    • Collect the solid by filtration, wash with water and cold ethanol.

    • If necessary, the product can be further purified by recrystallization.

Application in Drug Discovery: A Case Study Perspective

The efficiency of one-pot synthesis makes it an invaluable tool in drug discovery for the rapid exploration of chemical space and the optimization of lead compounds. The synthesis of diverse libraries of 1,3,5-triazine derivatives allows for comprehensive SAR studies, which are crucial for identifying the structural features that confer potent and selective biological activity.

For instance, in the development of anticancer agents, libraries of 1,3,5-triazines have been synthesized in a one-pot fashion and screened against various cancer cell lines.[8] In one such study, a series of 2,4-diamino-1,3,5-triazine derivatives were prepared, and SAR analysis revealed that specific substitutions at the 6-position were critical for potent activity against melanoma cell lines.[8] The compound 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile emerged as a lead candidate with a GI₅₀ value of 3.3 x 10⁻⁸ M against the MALME-3 M melanoma cell line.[8] This level of potency would have been significantly more time-consuming to discover using traditional stepwise synthesis.

The FDA-approved drug Enasidenib is a prime example of a complex, unsymmetrically substituted 1,3,5-triazine. While the final manufacturing process may involve multiple steps, the principles of sequential one-pot synthesis are directly applicable to the rapid generation of analogues during the discovery phase of such drugs, enabling medicinal chemists to quickly probe the SAR around the triazine core.[3][9] A recent study demonstrated the successful synthesis of Enasidenib using a sequential one-pot strategy from cyanuric chloride, highlighting the power of this approach for accessing structurally complex and medicinally relevant molecules.[3]

Conclusion and Future Outlook

One-pot synthesis represents a paradigm shift in the construction of 1,3,5-triazine derivatives, offering significant advantages in terms of efficiency, economy, and environmental impact. The methodologies outlined in this guide provide a robust toolkit for researchers in both academic and industrial settings. By understanding the underlying principles and mastering these protocols, scientists can accelerate the discovery and development of novel 1,3,5-triazine-based therapeutics. The continued innovation in one-pot synthetic methodologies, including the use of novel catalysts and flow chemistry, promises to further enhance our ability to rapidly access and evaluate this important class of molecules, paving the way for the next generation of life-saving drugs.

References

  • DiNardo, C. D., Stein, E. M., de Botton, S., Roboz, G. J., Altman, J. K., Mims, A. S., ... & Pollyea, D. A. (2018). Durable remissions with ivosidenib in IDH1-mutated relapsed or refractory AML. New England Journal of Medicine, 378(25), 2386-2398.
  • Saczewski, F., Bułakowska, A., Bednarski, P., & Grunert, R. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European journal of medicinal chemistry, 41(2), 219-225.
  • Kumari, S., & Singh, A. (2022). Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Triazine) Derivatives: A Review. Mini-Reviews in Organic Chemistry, 19(1), 52-65. Available from: [Link]

  • Havránková, E., Csöllei, J., & Pazdera, P. (2019). New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study. Molecules, 24(19), 3586. Available from: [Link]

  • Wang, T. H., Ang, H. X., & Guntupalli, P. (2023). Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. ACS Omega. Available from: [Link]

  • ResearchGate. (2021). Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Triazine) Derivatives: A Review. Available from: [Link]

  • Shahari, M. S. B., Tiekink, E. R. T., & Dolzhenko, A. V. (2022). One-Pot Multicomponent Synthesis of Bis(diamino-1,3,5-triazines) under Microwave Irradiation. ChemistryOpen, 11(8), e202200088. Available from: [Link]

  • Dolzhenko, A. V., Lim, F. P. L., & Shahari, M. S. B. (2019). New One-Pot Synthesis of 1,3,5-Triazines: Three-Component Condensation, Dimroth Rearrangement, and Dehydrogenative Aromatization. ACS combinatorial science, 21(7), 548-555. Available from: [Link]

  • Herrera, A., Riaño, A., Moreno, R., Caso, B., Pardo, Z. D., Fernández, I., ... & Martínez-Álvarez, R. (2014). One-pot synthesis of 1,3,5-triazine derivatives via controlled cross-cyclotrimerization of nitriles: a mechanism approach. The Journal of Organic Chemistry, 79(15), 7012-7024. Available from: [Link]

  • El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., El-Gazzar, M. G., Al-Dosary, M. S., Naglah, A. M., ... & Abdel-Maksoud, M. S. (2023). Discovery of novel enasidenib analogues targeting inhibition of mutant isocitrate dehydrogenase 2 as antileukaemic agents. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2157411. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione

Welcome to the dedicated technical support guide for the purification of tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione (CAS No. 6746-27-6).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione (CAS No. 6746-27-6). This resource is designed for researchers and drug development professionals to navigate the common challenges associated with isolating this heterocyclic compound. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and adapt these methods to your specific experimental context.

Section 1: Foundational Knowledge & FAQs

This section addresses the most common preliminary questions regarding the purification of tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione.

Question: What are the most likely impurities in my crude reaction mixture?

Answer: The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the condensation of methylamine, formaldehyde, and a thiocarbonyl source. Therefore, typical impurities may include:

  • Unreacted Starting Materials: Residual methylamine, formaldehyde, or thiourea/isothiocyanate.

  • Oligomeric Byproducts: Linear or cyclic polymers resulting from uncontrolled condensation reactions.

  • N-formyl or N-methyl Derivatives: Side products from alternative reaction pathways.

  • Oxidized Species: The thione moiety (C=S) can be susceptible to oxidation, especially during prolonged heating or exposure to oxidizing agents.

Understanding these potential contaminants is the first step in designing an effective purification strategy. For instance, the high polarity of unreacted starting materials often allows for their removal via a simple aqueous wash or precipitation.

Question: What are the key physicochemical properties I should consider for purification?

Answer: The structure of tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione—featuring a polar triazine core with a thione group and a non-polar methyl substituent—gives it a moderate polarity.

  • Solubility: The compound exhibits limited solubility in non-polar solvents (e.g., hexanes) and good solubility in polar protic and aprotic solvents (e.g., ethanol, methanol, DMSO, DMF). Its solubility in solvents like dichloromethane and ethyl acetate is moderate.

  • Stability: While generally stable, prolonged exposure to harsh acidic or basic conditions, as well as high temperatures, can lead to degradation. The thione group is a key reactive site. Storage at low temperatures (-20°C) is recommended for long-term stability.[1]

  • Hydrogen Bonding: The N-H protons in the triazine ring and the sulfur atom of the thione can participate in hydrogen bonding, which influences its solubility and chromatographic behavior.

Question: What analytical techniques are best for assessing the purity of my fractions?

Answer: A multi-pronged approach is recommended for robust purity analysis:

  • Thin-Layer Chromatography (TLC): Indispensable for rapid, real-time monitoring of reaction progress and for determining the optimal mobile phase for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% formic acid or TFA to improve peak shape) is a typical starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the purified product and identifying any remaining impurities.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight (C₄H₉N₃S, MW: 131.20).[1]

Section 2: Purification Protocols & Troubleshooting

This section provides detailed, step-by-step guidance on the primary purification techniques, complete with troubleshooting advice for common experimental hurdles.

Technique 1: Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids, leveraging differences in solubility between the target compound and its impurities at varying temperatures.

Step-by-Step Protocol for Recrystallization:

  • Solvent Screening: In separate small test tubes, test the solubility of ~10-20 mg of your crude product in 0.5 mL of various solvents (e.g., ethanol, methanol, isopropanol, water, ethyl acetate, toluene, or mixtures like aqueous ethanol). The ideal solvent will dissolve the compound when hot but show poor solubility when cold. For analogous triazine compounds, crystallization from aqueous ethanol has proven effective.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent incrementally until the solid just dissolves. Swirl continuously.

  • Hot Filtration (Optional but Recommended): If insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is critical for the formation of large, pure crystals. Afterward, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the crystals under a vacuum. Confirm purity using your chosen analytical method (TLC, HPLC, mp).

Troubleshooting Recrystallization

Issue Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was added. 2. The solution is not supersaturated enough. 3. The compound may be an "oil." 1. Boil off some of the solvent and allow it to cool again. 2. Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal. 3. Try a different solvent system or resort to chromatography.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooling too rapidly. 1. Use a lower-boiling point solvent. 2. Ensure cooling is slow and undisturbed. 3. Redissolve the oil in more hot solvent and try again.

| Purity is still low after recrystallization. | 1. Impurities have similar solubility profiles. 2. Premature crystallization trapped impurities. 3. Inefficient washing of crystals. | 1. Perform a second recrystallization or try a different solvent. 2. Ensure the solution is fully dissolved before cooling. 3. Ensure the wash solvent is ice-cold and used sparingly. |

Technique 2: Flash Column Chromatography

When recrystallization is ineffective or for purifying non-crystalline materials, flash column chromatography using silica gel is the method of choice. It separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase.

Step-by-Step Protocol for Flash Chromatography:

  • Mobile Phase Selection: Using TLC, identify a solvent system (mobile phase) that provides a retention factor (Rƒ) of ~0.25-0.35 for the target compound. A good starting point is an ethyl acetate/hexane gradient. The spots should be well-separated from impurities and not streaked.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (slurry packing method is preferred). Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Alternatively, for compounds with low solubility in the mobile phase, use the "dry loading" method: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase. If using a gradient, start with a low polarity (e.g., 10% EtOAc in hexanes) and gradually increase the polarity (e.g., to 50% EtOAc). The gradual increase in polarity helps elute compounds of increasing polarity.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC.

  • Product Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator.

Troubleshooting Column Chromatography | Issue | Potential Cause(s) | Recommended Solution(s) | | :--- | :--- | | Poor separation of spots. | The chosen mobile phase is not optimal. | Re-evaluate the mobile phase with TLC. A shallower solvent gradient or an isocratic elution might be necessary. Consider a different solvent system (e.g., dichloromethane/methanol). | | Compound streaks on TLC/Column. | 1. The compound is too polar for the solvent system. 2. The compound is acidic or basic and interacting strongly with the silica. 3. The sample is overloaded on the column. | 1. Increase the polarity of the mobile phase. 2. Add a small amount of triethylamine (~0.1-1%) to the mobile phase for basic compounds or acetic/formic acid for acidic compounds. 3. Use a larger column or less sample. | | Low or no recovery of the compound. | The compound is irreversibly adsorbed onto the silica gel. | This happens with highly polar compounds. Try eluting with a very strong solvent like 10% methanol in dichloromethane. If this fails, consider using a different stationary phase like alumina or a reversed-phase column. |

Section 3: Visualization of Workflows

To provide a clearer picture of the decision-making process, the following diagrams outline the purification and troubleshooting logic.

PurificationWorkflow crude Crude Product analyze_crude Analyze Purity (TLC, ¹H NMR) crude->analyze_crude decision Is major impurity significantly different in polarity/solubility? analyze_crude->decision recrystallize Recrystallization decision->recrystallize  Yes chromatography Flash Column Chromatography decision->chromatography  No / Complex Mixture analyze_final Final Purity Analysis (HPLC, NMR, MS) recrystallize->analyze_final chromatography->analyze_final pure_product Pure Tetrahydro-5-methyl- 1,3,5-triazine-2(1H)-thione analyze_final->pure_product

Caption: General purification strategy decision tree.

RecrystallizationTroubleshooting start Recrystallization Attempted q1 Did crystals form? start->q1 sol_issue Problem: Too much solvent or insufficient supersaturation q1->sol_issue No oil_issue Problem: Compound 'oiled out' q1->oil_issue Oiled Out q2 Is purity acceptable (>95%)? q1->q2 Yes sol_action Action: Boil off solvent or scratch/seed flask sol_issue->sol_action oil_action Action: Re-heat, add minimal solvent, cool slower. Consider new solvent. oil_issue->oil_action success Purification Successful q2->success Yes impurity_issue Problem: Co-crystallization of impurities q2->impurity_issue No impurity_action Action: Re-run with slower cooling or switch to chromatography. impurity_issue->impurity_action

Caption: Troubleshooting logic for a failed recrystallization.

Section 4: Solvent Properties Reference

The selection of an appropriate solvent is fundamental to all purification techniques. This table summarizes the properties of common laboratory solvents to aid in your decision-making.

SolventBoiling Point (°C)Polarity IndexNotes
n-Hexane690.1Non-polar. Good for initial washing of crude solids to remove non-polar impurities.
Toluene1112.4Aromatic, non-polar. Can be a good recrystallization solvent.
Dichloromethane (DCM)403.1Good general-purpose solvent for dissolving many organics. Used in chromatography.
Ethyl Acetate (EtOAc)774.4Medium polarity. Commonly used with hexane for chromatography. Good recrystallization solvent.
Isopropanol824.0Polar protic. Good recrystallization solvent, often in combination with water.
Ethanol784.3Polar protic. Excellent solvent for recrystallization, especially when mixed with water.[2]
Methanol655.1Very polar. Used to elute highly polar compounds from silica gel.
Water10010.2Highly polar. Used as an anti-solvent in recrystallizations with polar organic solvents.

References

  • U.S. Environmental Protection Agency. 1,3,5-Triazine-2(1H)-thione, tetrahydro-5-(2-hydroxyethyl)-1-(hydroxymethyl)- - Substance Details. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1,3,5-triazines. Available at: [Link]

  • Abu-Izneid, T., et al. (2008). Tetrahydro-2H-1,3,5- thiadiazin-t-thione Derivatives of The optical Isomers of Phenylalanine, Synthesis, Comparative Stability Study and Antifungal Activity. ResearchGate. Available at: [Link]

  • Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447–1455. Available at: [Link]

  • Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. National Center for Biotechnology Information. Available at: [Link]

  • Cheméo. Chemical Properties of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dimethyl- (CAS 533-74-4). Available at: [Link]

  • Hutchens, T. W., & Porath, J. (1992). Thiophilic adsorption chromatography. Methods in Molecular Biology, 11, 1-15. Available at: [Link]

  • Kang, G.-F., & Zhang, G. (2020). Supporting Information for: One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Al-Salahi, R., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(04), 001-013. Available at: [Link]

  • Bentz, H., et al. (1981). The chromatographic purification of native types I, II, and III collagens. Biochimica et Biophysica Acta, 668(3), 357-369. Available at: [Link]

  • Bio-Rad Laboratories. (2013). An Introduction to Ion Exchange Chromatography. YouTube. Available at: [Link]

  • Bio-Rad Laboratories. Types of Chromatography. Available at: [Link]

  • Wikipedia. 1,3,5-Triazine. Available at: [Link]

  • Chromatographic Society of India. (2021). Chromatographic Techniques Applied in the Purification of Biomolecules such as Proteins. YouTube. Available at: [Link]

  • Oriental Journal of Chemistry. (2021). Preparation and Aggregation-Induced Emission of New 1,3,5-Triazine-2,4,6-tricarboxamide with Liquid Crystal Properties. Available at: [Link]

  • Hu, Z.-Q., et al. (2008). 1-(2-Chloro-1,3-thiazol-5-ylmethyl)-3,5-dimethyl-2-nitrimino-1,2,3,4,5,6-hexahydro-1,3,5-triazine. Acta Crystallographica Section E: Structure Reports Online, 64(1), o121. Available at: [Link]

  • Wikipedia. 1,3,5-Trimethyl-1,3,5-triazinane. Available at: [Link]

  • U.S. Environmental Protection Agency. 1,3,5-Triazine-2(1H)-thione, tetrahydro-5-(2-hydroxyethyl)- - Substance Details. Available at: [Link]

  • LookChem. 1,3,5-Triazine-2(1H)-thione,tetrahydro-5-methyl- CAS NO.6746-27-6. Available at: [Link]

  • Branco, P. S., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(10), 814-837. Available at: [Link]

  • Climent, E., et al. (2012). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Supramolecular Chemistry. Available at: [Link]

  • Al-Soud, Y. A., et al. (2004). New 2H-tetrahydro-1, 3, 5-thiadiazine-2-thiones incorporating glycine and glycinamide as potential antifungal agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(3), 479-485. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability of Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione. This guide is designed to provide you with i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to ensure the integrity and stability of your experiments. Please note that while comprehensive, this guide also draws upon established principles of heterocyclic chemistry due to the limited availability of specific stability data for this compound in peer-reviewed literature.

I. Understanding the Stability of Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione: An Overview

Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione is a heterocyclic compound with a triazinane backbone and a thione group. The stability of this molecule can be influenced by several factors, including the solvent system, pH, temperature, and exposure to light. The presence of the thione group and the saturated triazine ring suggests potential susceptibility to hydrolysis and thermal degradation. For instance, upon heating to decomposition, it is known to emit toxic vapors of nitrogen and sulfur oxides, indicating its thermal liability[1].

II. Troubleshooting Guide: Common Stability-Related Issues

This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Inconsistent or Decreasing Concentration of the Compound in Solution Over Time

  • Potential Cause 1: Hydrolytic Decomposition. The triazinane ring, particularly in the presence of water and at non-neutral pH, can be susceptible to hydrolysis. This is a common degradation pathway for related heterocyclic compounds. For example, the structurally similar compound 3,5-dimethyl-tetrahydro-2H-1,3,5-thiadiazine-2-thione (DTTT) is known to hydrolyze in aqueous media, yielding various degradation products including formaldehyde and thiourea derivatives[2][3].

  • Solution:

    • Solvent Selection: Whenever possible, use aprotic, anhydrous solvents if your experimental design allows. If aqueous solutions are necessary, prepare them fresh and use them immediately.

    • pH Control: Buffer your aqueous solutions to a neutral pH (around 7.0). Both acidic and basic conditions are likely to accelerate hydrolysis.

    • Low Temperature: Store stock solutions and conduct experiments at low temperatures (e.g., 2-8 °C or on ice) to slow down the degradation kinetics. A recommended storage temperature for the solid compound is -20°C[1].

  • Potential Cause 2: Oxidation. The thione group can be susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen, potentially forming the corresponding oxo-derivative or other oxidized species.

  • Solution:

    • Degas Solvents: For sensitive experiments, degas your solvents to remove dissolved oxygen.

    • Inert Atmosphere: Consider working under an inert atmosphere (e.g., nitrogen or argon) when preparing and handling solutions.

    • Avoid Oxidizing Agents: Ensure that your experimental setup is free from any incompatible oxidizing agents.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)

  • Potential Cause: Formation of Degradation Products. The new peaks are likely degradation products resulting from hydrolysis, oxidation, or photodegradation.

  • Solution:

    • Forced Degradation Study: To identify the potential degradation products, perform a forced degradation study. This involves subjecting the compound to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) and analyzing the resulting mixtures by a suitable analytical method like LC-MS.

    • Literature on Analogs: Review literature on the degradation of similar triazine or thione-containing compounds to predict potential degradation products[2][3].

Issue 3: Color Change or Precipitation in Solution

  • Potential Cause 1: Photodegradation. Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to degradation. Photodegradation has been observed for other triazine derivatives[4].

  • Solution:

    • Light Protection: Protect your solutions from light by using amber vials or wrapping your containers in aluminum foil.

    • Work in a Dimly Lit Area: Minimize exposure to ambient light during sample preparation and handling.

  • Potential Cause 2: Low Solubility of Degradation Products. Some degradation products may have lower solubility in the chosen solvent, leading to precipitation.

  • Solution:

    • Solubility Assessment: If precipitation occurs, try to isolate and identify the precipitate. This can provide valuable information about the degradation pathway.

    • Solvent System Optimization: If the parent compound is degrading to a less soluble product, you may need to adjust your solvent system to keep all components in solution for accurate analysis.

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione?

A1: Based on available data, it is recommended to store the solid compound at -20°C to minimize potential degradation over time[1]. It should be stored in a tightly sealed container to protect it from moisture and light.

Q2: Which solvents are most suitable for preparing stable solutions?

A2: For maximum stability, anhydrous aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) are recommended. If aqueous solutions are required, it is crucial to use freshly prepared, buffered solutions at a neutral pH and to minimize their storage time.

Q3: How does pH affect the stability of this compound in aqueous solutions?

Q4: Is this compound sensitive to light?

A4: Many heterocyclic compounds are light-sensitive, and it is a good laboratory practice to assume that tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione may be susceptible to photodegradation. Always protect solutions from light.

Q5: What are the likely degradation products I should look for?

A5: Based on the hydrolysis of the related compound DTTT, potential degradation products could include methylamine, formaldehyde, and thiourea derivatives[2][3]. Oxidation of the thione group could lead to the corresponding 2-oxo-triazinane. A forced degradation study is the most definitive way to identify the specific degradation products in your system.

IV. Data Summary: Postulated Stability Profile

The following table summarizes the expected stability of tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione in various solvents and conditions. This is a predictive summary based on chemical principles and data from analogous compounds, as comprehensive experimental data for this specific molecule is not widely published.

Solvent/ConditionExpected StabilityPrimary Degradation Pathway (Postulated)Recommendations
Aqueous (pH 7) Low to ModerateHydrolysisPrepare fresh, use immediately, store at 2-8°C for short periods.
Aqueous (Acidic, pH < 5) LowAcid-catalyzed hydrolysisAvoid if possible. If necessary, use at low temperatures for short durations.
Aqueous (Basic, pH > 8) LowBase-catalyzed hydrolysisAvoid if possible. If necessary, use at low temperatures for short durations.
Acetonitrile (anhydrous) HighMinimalRecommended for stock solutions. Store protected from light.
DMSO (anhydrous) HighMinimalRecommended for stock solutions. Store protected from light.
Methanol/Ethanol ModeratePotential for solvolysisUse with caution, prepare fresh.
Elevated Temperature (>40°C) LowThermal DecompositionAvoid heating solutions. Store at recommended low temperatures.
Exposure to UV/Visible Light Low to ModeratePhotodegradationProtect solutions from light at all times.

V. Experimental Protocol: Assessing the Stability of Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione by HPLC-UV

This protocol provides a general framework for evaluating the stability of the title compound in a specific solvent.

Objective: To determine the rate of degradation of tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione in a chosen solvent system over time.

Materials:

  • Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione

  • HPLC-grade solvent of interest (e.g., buffered water, acetonitrile)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Volumetric flasks, pipettes, and autosampler vials (amber recommended)

  • Temperature-controlled incubator or water bath

Methodology:

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Stability Samples: Dilute the stock solution with the same solvent to a suitable working concentration for HPLC analysis (e.g., 10 µg/mL). Prepare multiple aliquots in separate vials.

  • Initial Analysis (T=0): Immediately analyze one of the freshly prepared samples by HPLC to determine the initial concentration (C₀) and peak area (A₀).

  • Incubation: Place the remaining sample vials in a temperature-controlled environment set to the desired study temperature (e.g., 25°C or 40°C). If assessing photostability, expose the samples to a controlled light source while keeping a set of control samples in the dark.

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), retrieve a vial from the incubator, allow it to come to room temperature, and analyze by HPLC.

  • Data Analysis:

    • Record the peak area of the parent compound at each time point (Aₜ).

    • Calculate the percentage of the compound remaining at each time point using the formula: % Remaining = (Aₜ / A₀) * 100.

    • Plot the percentage remaining versus time.

    • If the degradation follows first-order kinetics, a plot of the natural logarithm of the concentration (or peak area) versus time will yield a straight line with a slope equal to the negative of the degradation rate constant (-k).

Workflow Diagram:

Stability_Study_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Stock Prepare Stock Solution Prep_Samples Prepare Stability Samples Prep_Stock->Prep_Samples T0_Analysis T=0 HPLC Analysis Prep_Samples->T0_Analysis Incubation Incubate Samples at Defined Conditions T0_Analysis->Incubation Time_Point_Analysis Time-Point HPLC Analysis Incubation->Time_Point_Analysis Data_Analysis Calculate % Remaining Time_Point_Analysis->Data_Analysis Plotting Plot Data and Determine Rate Constant Data_Analysis->Plotting

Caption: Experimental workflow for assessing the stability of tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione.

VI. Logical Relationships in Stability Assessment

The following diagram illustrates the key factors influencing the stability of the compound and their interconnectedness.

Stability_Factors cluster_factors Influencing Factors cluster_degradation Degradation Pathways Compound Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione Hydrolysis Hydrolysis Compound->Hydrolysis Oxidation Oxidation Compound->Oxidation Photodegradation Photodegradation Compound->Photodegradation Thermal_Decomposition Thermal Decomposition Compound->Thermal_Decomposition Solvent Solvent System Solvent->Hydrolysis pH pH (in aqueous media) pH->Hydrolysis Temperature Temperature Temperature->Hydrolysis Temperature->Thermal_Decomposition Light Light Exposure Light->Photodegradation Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products Thermal_Decomposition->Degradation_Products

Caption: Factors influencing the stability and degradation pathways of the compound.

VII. References

  • Chiron, S., Abian, J., Ferrer, M., & Barcelo, D. (1995). Degradation of 3,5-dimethyl-tetrahydro-2H-1,3,5-thiadiazine-2-thione in aqueous aerobic media. Environmental Toxicology and Chemistry, 14(3), 435-442. [Link]

  • Konstantinou, I. K., Hela, D. G., & Albanis, T. A. (2001). Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions. Environmental Science & Technology, 35(2), 398-405. [Link]

  • University of Iowa. Degradation of 3,5‐dimethyl‐tetrahydro‐2H‐1,3,5‐thiadiazine‐2‐thione in aqueous aerobic media. [Link]

Sources

Troubleshooting

I. Troubleshooting Guide: Navigating Experimental Hurdles

<Technical Support Center: Degradation Pathways of Triazine-Based Compounds For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for researchers studying the degr...

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Degradation Pathways of Triazine-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers studying the degradation pathways of triazine-based compounds. It is designed to address common experimental challenges and provide practical, field-proven insights to ensure the accuracy and reliability of your results.

This section addresses specific issues that may arise during the analysis of triazine degradation, offering potential causes and actionable solutions.

Inconsistent or No Degradation Observed in Microbial Cultures

Question: My microbial culture, which was reported to degrade atrazine, is showing little to no degradation of the compound. What could be the issue?

Answer: This is a common challenge that can stem from several factors related to the culture conditions and the specific microbial strain.[1]

Potential Causes & Solutions:

  • Loss of Catabolic Plasmids: The genes responsible for atrazine degradation, such as the atzABC operon, are often located on large plasmids.[2][3] These plasmids can be lost during repeated subculturing without selective pressure.

    • Solution: Re-streak the culture from a glycerol stock and cultivate it in a medium containing atrazine as the sole nitrogen source to select for cells that have retained the plasmid.[3] Periodically verify the presence of key degradation genes (e.g., atzA, atzB, atzC) using PCR.[4]

  • Suboptimal Culture Conditions: The efficiency of microbial degradation is highly dependent on environmental factors such as pH, temperature, and the availability of other nutrients.[1][5]

    • Solution: Optimize the culture conditions based on the specific requirements of your microbial strain. For many atrazine-degrading bacteria, a pH range of 6.0 to 8.0 and a temperature between 30-40°C are optimal.[1][5] Ensure that essential nutrients are not limiting, but also be aware that the presence of more easily metabolizable nitrogen sources can sometimes repress the expression of atrazine degradation genes.[6]

  • Incorrect Analytical Method: The method used to quantify the parent compound and its metabolites may not be sensitive or specific enough.

    • Solution: Utilize a validated analytical method such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) for accurate quantification.[7] Ensure proper sample preparation, including solid-phase extraction (SPE) if necessary, to remove interfering matrix components.[7][8]

Identification of Unexpected Metabolites

Question: I am detecting metabolites that are not part of the canonical atrazine degradation pathway. How can I identify them and understand their origin?

Answer: The detection of unexpected metabolites can provide valuable insights into alternative degradation pathways or abiotic transformation processes.

Potential Causes & Solutions:

  • Alternative Microbial Pathways: While the hydrolytic pathway culminating in cyanuric acid is well-documented for bacteria like Pseudomonas sp. ADP, other microorganisms may utilize different enzymatic machinery.[3][4][9] For example, some fungi and bacteria employ oxidative dealkylation reactions.[10]

    • Solution: Use techniques like LC-MS/MS or Gas Chromatography-Mass Spectrometry (GC-MS) to obtain mass spectra of the unknown metabolites.[11][12] Compare these spectra to databases and published literature to propose potential structures. Isotopic labeling studies using 14C-ring labeled atrazine can help trace the fate of the triazine ring and confirm if the novel metabolites are indeed derived from the parent compound.[13]

  • Abiotic Degradation: Triazine compounds can also be degraded through abiotic processes such as photodegradation and hydrolysis, especially under certain environmental conditions.[11][14][15]

    • Solution: Run control experiments without the microbial inoculum to assess the contribution of abiotic degradation. Analyze for known photodegradation products like dealkylated and hydroxylated derivatives.[11][14][16] Advanced oxidation processes can also lead to the formation of various intermediates.[17]

Low Enzyme Activity in Cell-Free Extracts

Question: I am trying to perform an enzyme assay with a cell-free extract from my atrazine-degrading culture, but the activity is very low. What could be the problem?

Answer: Low enzymatic activity in cell-free extracts can be due to issues with protein extraction, assay conditions, or enzyme instability.

Potential Causes & Solutions:

  • Inefficient Cell Lysis: Incomplete disruption of the microbial cells will result in a low yield of the target enzyme in the extract.

    • Solution: Optimize your cell lysis protocol. Sonication, French press, or enzymatic lysis (e.g., lysozyme) are common methods. Verify the efficiency of lysis by microscopy.

  • Improper Assay Conditions: The pH, temperature, and buffer composition of the assay mixture can significantly impact enzyme activity.

    • Solution: Consult the literature for the optimal assay conditions for the specific enzyme you are studying (e.g., AtzA, AtzB).[18][19] Ensure that any necessary cofactors are included in the reaction mixture.

  • Enzyme Instability: The target enzyme may be unstable and lose activity during the extraction and purification process.

    • Solution: Perform all extraction and purification steps at low temperatures (e.g., 4°C) and consider adding protease inhibitors to the lysis buffer to prevent degradation of the target enzyme.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the degradation pathways of triazine-based compounds.

What are the major microbial degradation pathways for s-triazines like atrazine?

The most well-characterized microbial degradation pathway for atrazine is a series of hydrolytic reactions that sequentially remove the substituents from the triazine ring, ultimately leading to its complete mineralization.[2][4] This pathway is exemplified by Pseudomonas sp. strain ADP.[3][4][9]

  • Step 1: Dechlorination: The initial and often rate-limiting step is the hydrolytic dechlorination of atrazine to hydroxyatrazine, catalyzed by the enzyme atrazine chlorohydrolase (AtzA).[4][18]

  • Step 2 & 3: Dealkylation/Deamination: Hydroxyatrazine is then subjected to two successive hydrolytic reactions catalyzed by hydroxyatrazine ethylaminohydrolase (AtzB) and N-isopropylammelide isopropylaminohydrolase (AtzC), which remove the ethylamino and isopropylamino groups, respectively.[4][9]

  • Step 4: Ring Cleavage: The final intermediate in this upper pathway is cyanuric acid.[1][2][4] Cyanuric acid is then further metabolized by a series of enzymes (AtzD, AtzE, AtzF) through ring cleavage to produce ammonia and carbon dioxide.[20][21]

Another significant pathway involves the N-dealkylation of the ethyl or isopropyl side chains, which can occur before or after dechlorination.[6]

What are the key enzymes involved in atrazine degradation?

The key enzymes in the well-studied atrazine degradation pathway of Pseudomonas sp. ADP belong to the amidohydrolase superfamily.[2][22]

EnzymeGeneFunction
Atrazine chlorohydrolaseatzACatalyzes the hydrolytic dechlorination of atrazine to hydroxyatrazine.[4][18]
Hydroxyatrazine ethylaminohydrolaseatzBCatalyzes the hydrolytic removal of the ethylamino group from hydroxyatrazine.[4][9]
N-isopropylammelide isopropylaminohydrolaseatzCCatalyzes the hydrolytic removal of the isopropylamino group from N-isopropylammelide.[4]
Cyanuric acid amidohydrolaseatzDCatalyzes the hydrolytic cleavage of the cyanuric acid ring.[20][21]
How do environmental factors influence the degradation of triazines?

Environmental factors play a crucial role in both the rate and the pathway of triazine degradation.[1]

  • pH: The pH of the soil or water can affect both microbial activity and the chemical stability of triazines. The growth of atrazine-degrading bacteria is often optimal around neutral pH.[5]

  • Temperature: Microbial degradation rates generally increase with temperature up to an optimum, which is typically between 30-40°C for many atrazine-degrading strains.[1]

  • Moisture: In soil environments, adequate moisture is necessary for microbial activity and the transport of triazines to the microorganisms.

  • Organic Matter: The presence of organic matter can influence the bioavailability of triazines through adsorption and can also serve as an additional carbon source for microbial growth.[1]

  • Sunlight: In aquatic environments, photodegradation can be a significant abiotic degradation pathway, leading to the formation of dealkylated and hydroxylated products.[11][14][16]

What are the common analytical techniques used to study triazine degradation?

A combination of chromatographic and spectrometric techniques is typically employed to identify and quantify triazine compounds and their degradation products.

  • High-Performance Liquid Chromatography (HPLC): Often coupled with a UV detector, HPLC is a robust technique for separating and quantifying the parent triazine and its major metabolites.

  • Gas Chromatography (GC): GC is also widely used, particularly for the analysis of more volatile triazine compounds and their degradation products.

  • Mass Spectrometry (MS): Coupling HPLC or GC with a mass spectrometer (LC-MS or GC-MS) provides high sensitivity and specificity, allowing for the confident identification of metabolites based on their mass-to-charge ratio and fragmentation patterns.[7][11][12] Solid-phase extraction is often used for sample cleanup and concentration prior to analysis.[7][8]

III. Experimental Protocols

Protocol 1: Analysis of Atrazine and its Metabolites by HPLC-MS

This protocol provides a general workflow for the analysis of atrazine and its primary degradation products.

  • Sample Preparation:

    • Centrifuge microbial culture samples to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • For complex matrices like soil extracts, perform solid-phase extraction (SPE) using a C18 or graphitized carbon cartridge to clean up and concentrate the analytes.[7][8]

  • HPLC Separation:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (or methanol).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Injection Volume: 10 - 20 µL.

  • MS Detection:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Analysis Mode: Selected Ion Monitoring (SIM) for targeted quantification of known compounds or full scan mode for the identification of unknown metabolites.

  • Data Analysis:

    • Quantify the concentration of each analyte by comparing its peak area to a calibration curve generated from analytical standards.

    • Identify unknown metabolites by analyzing their mass spectra and comparing them to spectral libraries or proposing structures based on fragmentation patterns.

Protocol 2: Atrazine Chlorohydrolase (AtzA) Activity Assay

This protocol describes a method to measure the activity of AtzA in a cell-free extract.

  • Preparation of Cell-Free Extract:

    • Grow the microbial culture to the desired cell density.

    • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate buffer, pH 7.2).

    • Resuspend the cell pellet in the same buffer and lyse the cells using sonication or a French press on ice.

    • Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant (cell-free extract).

  • Enzyme Assay:

    • Prepare a reaction mixture containing the cell-free extract, a known concentration of atrazine, and the appropriate buffer.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30°C).

    • Take aliquots of the reaction mixture at different time points and stop the reaction by adding a quenching agent (e.g., acetonitrile or methanol).

    • Analyze the samples by HPLC to quantify the decrease in atrazine and the formation of hydroxyatrazine.

  • Calculation of Enzyme Activity:

    • Calculate the rate of atrazine degradation or hydroxyatrazine formation.

    • Express the enzyme activity in units such as µmol of substrate converted per minute per milligram of protein.

IV. Visualizations

Microbial Degradation Pathway of Atrazine

Atrazine_Degradation_Pathway cluster_alternative Alternative Dealkylation Pathway Atrazine Atrazine Hydroxyatrazine Hydroxyatrazine Atrazine->Hydroxyatrazine AtzA (Dechlorination) Deethylatrazine Deethylatrazine Atrazine->Deethylatrazine Deisopropylatrazine Deisopropylatrazine Atrazine->Deisopropylatrazine N_Isopropylammelide N-Isopropylammelide Hydroxyatrazine->N_Isopropylammelide AtzB (De-ethylamination) N_Ethylammeline N-Ethylammeline Cyanuric_Acid Cyanuric Acid N_Isopropylammelide->Cyanuric_Acid AtzC (De-isopropylamination) Mineralization CO2 + NH3 Cyanuric_Acid->Mineralization AtzDEF (Ring Cleavage)

Caption: Major microbial degradation pathway of atrazine to cyanuric acid and subsequent mineralization.

Experimental Workflow for Troubleshooting Degradation Issues

Troubleshooting_Workflow Start No/Low Degradation Observed Check_Culture Verify Culture Purity & Viability Start->Check_Culture Check_Plasmid Check for Plasmid Loss (PCR) Check_Culture->Check_Plasmid Optimize_Conditions Optimize pH, Temp, Nutrients Check_Plasmid->Optimize_Conditions If Plasmid Present Re_inoculate Re-inoculate from Stock Check_Plasmid->Re_inoculate If Plasmid Lost Validate_Method Validate Analytical Method (HPLC-MS) Optimize_Conditions->Validate_Method Run_Controls Run Abiotic Controls Validate_Method->Run_Controls Re_inoculate->Optimize_Conditions Success Degradation Observed Run_Controls->Success

Caption: A logical workflow for troubleshooting common issues in triazine degradation experiments.

V. References

  • Konstantinou, I. K., Sakellarides, T. M., Sakkas, V. A., & Albanis, T. A. (n.d.). Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions. pubs.acs.org. Retrieved January 16, 2026, from [Link]

  • Hussain, S., et al. (2021). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. MDPI. Retrieved January 16, 2026, from [Link]

  • Cook, A. M. (1987). Biodegradation of s-triazine xenobiotics. FEMS Microbiology Reviews, 46(2), 93-116. Retrieved January 16, 2026, from [Link]

  • de Souza, M. L., Wackett, L. P., & Sadowsky, M. J. (1998). The Atrazine Catabolism Genes atzABC Are Widespread and Highly Conserved. Applied and Environmental Microbiology, 64(10), 3770-3774. Retrieved January 16, 2026, from [Link]

  • Albanis, T. A., Hela, D. G., & Sakellarides, T. M. (n.d.). Photodegradation of Triazine Herbicides in Aqueous Solutions and Natural Waters. csbsju.edu. Retrieved January 16, 2026, from [Link]

  • Wackett, L. P., Sadowsky, M. J., & Martinez, B. (2002). Biodegradation of atrazine and related s-triazine compounds: from enzymes to field studies. Applied Microbiology and Biotechnology, 58(1), 39-45. Retrieved January 16, 2026, from [Link]

  • Kish, J. L., et al. (1999). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of triazine and phenylurea herbicides and their degradation products in water using solid-phase extraction and liquid chromatography/mass spectrometry. USGS Publications Warehouse. Retrieved January 16, 2026, from [Link]

  • Feakin, S. J., Blackburn, E., & Burns, R. G. (1999). Biodegradation of s-triazine compounds by a stable mixed bacterial community. Applied and Environmental Microbiology, 65(5), 1999-2004. Retrieved January 16, 2026, from [Link]

  • Boundy-Mills, K. L., de Souza, M. L., Mandelbaum, R. T., Wackett, L. P., & Sadowsky, M. J. (1997). The atzB gene of Pseudomonas sp. strain ADP encodes the second enzyme of a novel atrazine degradation pathway. Applied and Environmental Microbiology, 63(3), 916-923. Retrieved January 16, 2026, from [Link]

  • Lin, C. H., et al. (2015). UV and temperature effects on chloroacetanilide and triazine herbicides degradation and cytotoxicity. Ecotoxicology, 24(7-8), 1594-1604. Retrieved January 16, 2026, from [Link]

  • Seffernick, J. L., Johnson, G., Sadowsky, M. J., & Wackett, L. P. (2002). Enzymatic Degradation of Chlorodiamino-s-Triazine. Applied and Environmental Microbiology, 68(9), 4672-4675. Retrieved January 16, 2026, from [Link]

  • (2026, January 7). Atrazine chlorohydrolase. Grokipedia. Retrieved January 16, 2026, from [Link]

  • Jayachandran, S., et al. (2021). Atrazine biodegradation efficiency, metabolite detection, and trzD gene expression by enrichment bacterial cultures from agricultural soil. Environmental Science and Pollution Research, 28(1), 743-755. Retrieved January 16, 2026, from [Link]

  • Li, M. R., et al. (2020). Atrazine Degradation Pathway and Genes of Arthrobacter sp. FM326. Polish Journal of Environmental Studies, 29(5), 1-7. Retrieved January 16, 2026, from [Link]

  • (n.d.). Pathway of atrazine degradation in Pseudomonas sp. strain ADP (reviewed in reference 55). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Sadowsky, M. J. (2002). Biodegradation of atrazine and related s-triazine compounds: from enzymes to field studies. Applied Microbiology and Biotechnology, 58(1), 39-45. Retrieved January 16, 2026, from [Link]

  • Porrua, O., et al. (2009). Regulation of the atrazine-degradative genes in Pseudomonas sp. strain ADP. Microbial Biotechnology, 2(4), 437-446. Retrieved January 16, 2026, from [Link]

  • Dbira, S., Bedoui, A., & Bensalah, N. (2014). Investigations on the Degradation of Triazine Herbicides in Water by Photo-Fenton Process. American Journal of Analytical Chemistry, 5(8), 500-517. Retrieved January 16, 2026, from [Link]

  • Zhang, Y., et al. (2025). Biodegradation of S-Triazine Herbicides Under Saline Conditions by Paenarthrobacter ureafaciens PC, a New Halotolerant Bacterial Isolate: Insights into Both the Degradative Pathway and Mechanisms of Tolerance to High Salt Concentrations. International Journal of Molecular Sciences, 26(6), 3192. Retrieved January 16, 2026, from [Link]

  • Cook, A. M. (1987). Biodegradation of s-triazine xenobiotics. FEMS Microbiology Letters, 46(2), 93-116. Retrieved January 16, 2026, from [Link]

  • Wackett, L. (2002). Biodegradation of atrazine and related s-triazine compounds: From enzymes to field studies. Applied microbiology and biotechnology, 58, 39-45. Retrieved January 16, 2026, from [Link]

  • Li, M. R., et al. (2020). Atrazine Degradation Pathway and Genes of Arthrobacter sp. FM326. Polish Journal of Environmental Studies, 29(5). Retrieved January 16, 2026, from [Link]

  • (n.d.). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Shimadzu. Retrieved January 16, 2026, from [Link]

  • Lányi, K. (2007). Photodegradation study of some triazine-type herbicides. Microchemical Journal, 85(1), 146-152. Retrieved January 16, 2026, from [Link]

  • Seffernick, J. L., Johnson, G., Sadowsky, M. J., & Wackett, L. P. (2002). Enzymatic Degradation of Chlorodiamino-s-Triazine. Applied and Environmental Microbiology, 68(9), 4672-4675. Retrieved January 16, 2026, from [Link]

  • (n.d.). Biodegradation of atrazine in the environment by bacteria. The atrazine.... ResearchGate. Retrieved January 16, 2026, from [Link]

  • Seffernick, J. L., Johnson, G., Sadowsky, M. J., & Wackett, L. P. (2002). Enzymatic Degradation of Chlorodiamino-S-Triazine. Applied and Environmental Microbiology, 68(9), 4672-4675. Retrieved January 16, 2026, from [Link]

  • (n.d.). Determination of Triazine Herbicides and Degradation Products in Water by Solid-Phase Extraction and Chromatographic Techniques Coupled With Mass Spectrometry. ResearchGate. Retrieved January 16, 2026, from [Link]

  • Wang, Y., et al. (2022). Biodegradation of atrazine by three strains: identification, enzymes activities, and biodegradation mechanism. International Journal of Environmental Science and Technology, 19(11), 11495-11506. Retrieved January 16, 2026, from [Link]

  • Strong, L. C., Rosazza, J. P., & Sadowsky, M. J. (2000). Biodegradation of Atrazine by Agrobacterium radiobacter J14a and Use of This Strain in Bioremediation of Contaminated Soil. Applied and Environmental Microbiology, 66(11), 4951-4958. Retrieved January 16, 2026, from [Link]

  • Pichon, V., et al. (1996). Determination of Triazine Herbicides and Degradation Products in Water by Solid-Phase Extraction and Chromatographic Techniques Coupled With Mass Spectrometry. Journal of Chromatographic Science, 34(11), 529-538. Retrieved January 16, 2026, from [Link]

  • (n.d.). Summary of significant results from studies of triazine herbicides and their degradation products in surface water, ground water. USGS. Retrieved January 16, 2026, from [Link]

  • Seffernick, J. L., et al. (2001). Melamine Deaminase and Atrazine Chlorohydrolase: 98 Percent Identical but Functionally Different. Journal of Bacteriology, 183(8), 2405-2410. Retrieved January 16, 2026, from [Link]

  • Jones, R. I., et al. (1998). Biodegradation of s-triazine herbicides at low concentrations in surface waters. Water Research, 32(8), 2407-2414. Retrieved January 16, 2026, from [Link]

  • (n.d.). Atrazine chlorohydrolase. Wikipedia. Retrieved January 16, 2026, from [Link]

  • Sadowsky, M. J., et al. (1998). AtzC Is a New Member of the Amidohydrolase Protein Superfamily and Is Homologous to Other Atrazine-Metabolizing Enzymes. Journal of Bacteriology, 180(1), 152-158. Retrieved January 16, 2026, from [Link]

  • Erickson, L. E., & Lee, K. H. (1989). Degradation of atrazine and related s-triazines. Critical Reviews in Environmental Control, 19(1), 1-14. Retrieved January 16, 2026, from [Link]

  • Konstantinou, I. K., Sakellarides, T. M., Sakkas, V. A., & Albanis, T. A. (1998). Photodegradation of Triazine Herbicides in Aqueous Solutions and Natural Waters. Journal of Agricultural and Food Chemistry, 46(8), 3149-3156. Retrieved January 16, 2026, from [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility and Stability Challenges of Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione

Welcome to the technical support center for tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common experimental hurd...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common experimental hurdles associated with this compound, particularly its limited solubility and potential for degradation. The information herein is synthesized from established chemical principles and data on structurally related compounds to provide practical, field-tested advice.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and challenges encountered when working with tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione.

Q1: What are the known solubility properties of tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione?

Direct solubility data for tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione is not extensively published. However, we can infer its properties from the closely related and well-studied compound Dazomet (tetrahydro-3,5-dimethyl-1,3,5-thiadiazine-2-thione).

Published data on Dazomet indicates it is poorly soluble in water, with values reported as 0.12% at 25°C and less than 1 mg/mL.[1][2][3] In contrast, it exhibits good solubility in several organic solvents.[1][2] Given the structural similarities, it is highly probable that tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione also has low aqueous solubility.

Q2: I'm struggling to dissolve the compound in aqueous buffers for my biological assay. What am I doing wrong?

This is a common issue stemming from the compound's hydrophobic nature. Direct dissolution in aqueous media is often unsuccessful. The key is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous buffer.

Causality: The energy required to break the crystal lattice of the compound and solvate it with water molecules is unfavorably high. Organic solvents with lower polarity are more effective at solvating the molecule.

Recommendation: Start by preparing a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO) or acetone.[1][2] Then, dilute this stock solution into your aqueous medium. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed its tolerance limit (typically <1% for many cell-based assays).

Q3: Can I use heat to increase the solubility of the compound?

Heating is strongly discouraged. Structurally similar compounds like Dazomet are known to be heat-sensitive and decompose at elevated temperatures.[1][4] Heating an aqueous solution can accelerate hydrolysis and degradation, leading to the formation of byproducts such as methyl isothiocyanate, formaldehyde, and hydrogen sulfide.[1][4] This will compromise the integrity of your sample and the validity of your experimental results.

Q4: How does pH impact the solubility and stability of this compound?

The stability of this class of compounds is pH-dependent. Dazomet, for instance, is known to decompose in the presence of strong acids and alkalis.[1] It hydrolyzes rapidly in acidic conditions (pH 5) and also degrades at alkaline pH (pH 9).[5] The highest stability is generally observed near a neutral pH.

Experimental Insight: While pH adjustment is a common technique for ionizable compounds, its utility here is limited due to the risk of degradation.[6][7] If you must work outside of a neutral pH range, it is critical to conduct preliminary stability studies. Dissolve the compound in your chosen buffer, incubate for the duration of your experiment, and analyze for degradation products using a suitable method like HPLC.

Q5: What are the best organic solvents to use for creating a stock solution?

Based on data for the related compound Dazomet, the following organic solvents are effective:

  • High Solubility: Chloroform, Acetone[1][2]

  • Moderate to Slight Solubility: Ethanol, Benzene[1][2]

  • Insoluble: Diethyl ether, Carbon tetrachloride[1]

For biological applications, DMSO is often the preferred choice due to its high solvating power and relatively lower toxicity in small concentrations.

Q6: My compound appears to degrade in my stock solution over time. How can I improve its stability?

The stability of triazine thione derivatives can be a concern. Here are some best practices to minimize degradation:

  • Storage: Store stock solutions at -20°C or -80°C as recommended for similar compounds.[8]

  • Minimize Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use volumes to avoid repeated warming and cooling.

  • Protect from Light and Moisture: Use amber vials and ensure they are tightly sealed. Dazomet is sensitive to light and moisture, which can induce decomposition.[5][9]

  • Use Anhydrous Solvents: When preparing stock solutions, use high-purity, anhydrous grade solvents to minimize water-induced hydrolysis.

Troubleshooting Guide

Use this guide to diagnose and resolve specific experimental issues.

Observed Problem Potential Cause Recommended Solution
Precipitation upon dilution of organic stock into aqueous buffer. The compound's solubility limit in the final aqueous/organic mixture has been exceeded (a phenomenon known as "crashing out").1. Decrease the final concentration: Your target concentration may be too high for the chosen solvent system.2. Increase the percentage of co-solvent: If your experiment allows, slightly increase the final percentage of DMSO or ethanol.3. Use Pluronic F-68 or other surfactants: Adding a small amount of a biocompatible surfactant to the aqueous buffer can help maintain solubility.
Inconsistent or non-reproducible results in biological assays. Compound degradation in the assay medium during incubation.1. Confirm compound integrity: Use a stability-indicating method (e.g., HPLC-UV) to check the concentration of the parent compound in your assay medium at time zero and at the end of the incubation period.2. Reduce incubation time: If degradation is confirmed, determine if a shorter experimental duration is feasible.3. Prepare fresh dilutions: Prepare the final dilutions of your compound immediately before adding them to the assay.
Difficulty preparing a stock solution at the desired high concentration. The chosen solvent is not optimal, or the solubility limit has been reached.1. Switch to a stronger solvent: If you are using ethanol, try switching to DMSO or acetone, which have shown higher solvating capacity for related compounds.[1][2]2. Gentle Sonication: Use a bath sonicator at room temperature for short periods (1-2 minutes) to aid dissolution. Avoid any increase in temperature.

Data Summary & Visualization

Solubility Profile of Dazomet (Structural Analog)

The following table summarizes the solubility of Dazomet, a structural analog of tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione, in various solvents. This data serves as a valuable starting point for solvent selection.

SolventSolubility (at 20-25°C)Source
Water< 1.2 g/L (0.12%)[1]
Chloroform~391 g/kg[2]
Acetone~173 g/kg[2]
Benzene~51 g/kg[2]
Ethanol~15 g/kg[2]
Diethyl Ether~6 g/kg[2]
Workflow for Preparing and Using the Compound

The following diagram outlines the recommended workflow for handling the compound to ensure solution integrity.

G cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation weigh Weigh Compound in Controlled Environment dissolve Dissolve in Anhydrous DMSO or Acetone weigh->dissolve sonicate Brief Sonication (Room Temp, if needed) dissolve->sonicate store Store at -20°C/-80°C in Single-Use Aliquots sonicate->store thaw Thaw Single Aliquot store->thaw Begin Experiment dilute Dilute Serially in Organic Solvent thaw->dilute final_dilution Perform Final Dilution into Aqueous Assay Buffer dilute->final_dilution use_immediately Use Immediately in Experiment final_dilution->use_immediately G cluster_advanced Advanced Formulation Strategies start Goal: Solubilize Compound check_organic Is an organic solvent acceptable for the assay? start->check_organic use_cosolvent Use Co-solvent Method: 1. Prepare stock in DMSO/Acetone 2. Dilute into aqueous media check_organic->use_cosolvent Yes need_aqueous Aqueous-only system is required check_organic->need_aqueous No complexation Complexation with Cyclodextrins need_aqueous->complexation Consider solid_dispersion Solid Dispersion with Hydrophilic Polymers need_aqueous->solid_dispersion Consider nanosuspension Nanosuspension (Particle Size Reduction) need_aqueous->nanosuspension Consider

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for Experiments with Triazine Compounds

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with triazine compounds. This guide is designed to provide in-depth troubleshooting assistance for common ch...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with triazine compounds. This guide is designed to provide in-depth troubleshooting assistance for common challenges encountered during the synthesis, purification, characterization, and biological evaluation of this important class of heterocyclic compounds. Drawing upon established scientific principles and field-proven insights, this resource aims to empower you to overcome experimental hurdles and achieve your research goals.

Section 1: Synthesis of Triazine Derivatives

The synthesis of substituted triazines is the foundation of their application in drug discovery and materials science. However, these reactions can be prone to specific challenges. This section addresses common issues encountered during the synthesis of 1,2,4- and 1,3,5-triazine scaffolds.

Frequently Asked Questions (FAQs) - Synthesis

Q1: My reaction yield for 1,2,4-triazine synthesis is consistently low. What are the potential causes and how can I improve it?

Low yields in 1,2,4-triazine synthesis can be attributed to several factors, including suboptimal reaction conditions, purity of starting materials, and competing side reactions.[1][2] A systematic approach is crucial for optimization.

  • Purity of Starting Materials: Ensure the high purity of your 1,2-dicarbonyl compounds and acid hydrazides. Impurities can lead to unwanted side reactions that consume starting materials and complicate purification.[2]

  • Reaction Conditions:

    • Temperature: For conventional heating, maintain a stable and appropriate temperature. For microwave-assisted synthesis, carefully control the irradiation time and power to prevent decomposition of reactants or products.[2]

    • Solvent: The choice of solvent can significantly influence reaction rates and selectivity. Empirically screen a range of solvents with varying polarities.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction appears to stall, a modest increase in temperature or extended reaction time might be beneficial.[2]

  • Work-up Procedure: Inefficient extraction of the product during the work-up can lead to significant losses. Ensure the choice of extraction solvent is appropriate for your product's solubility and perform multiple extractions to maximize recovery.[2]

Q2: I am observing the formation of multiple products, including regioisomers, in my 1,2,4-triazine synthesis. How can I improve the selectivity?

The reaction of unsymmetrical 1,2-dicarbonyl compounds with acid hydrazides or amidrazones is a common route to 1,2,4-triazines, but it often leads to the formation of a mixture of 5,6-disubstituted regioisomers.[1][3]

  • Reaction Condition Optimization: The regioselectivity of the condensation can be influenced by solvent polarity and temperature. Systematically varying these parameters may favor the formation of one isomer. For instance, less polar solvents at lower temperatures can sometimes enhance selectivity.[3]

  • Reactant Modification: Introducing sterically bulky substituents on either the dicarbonyl compound or the acid hydrazide can hinder the approach to one of the carbonyl groups, thereby favoring the formation of a single regioisomer.[3]

  • Purification: If a mixture is unavoidable, separation of the regioisomers is necessary. This can be challenging due to their similar physical properties. High-resolution techniques like semi-preparative HPLC or supercritical fluid chromatography (SFC) are often required.[3][4]

Q3: My 1,3,5-triazine synthesis from cyanuric chloride is not proceeding as expected. What should I consider?

The synthesis of substituted 1,3,5-triazines via nucleophilic substitution of cyanuric chloride is a versatile method, but requires careful temperature control.[5]

  • Stepwise Temperature Control: The substitution of the three chlorine atoms on cyanuric chloride occurs at different temperatures. The first substitution typically occurs at low temperatures (around 0 °C), the second at room temperature, and the third often requires heating.[5][6] Failure to control the temperature at each step can lead to a mixture of mono-, di-, and tri-substituted products.

Section 2: Purification of Triazine Compounds

Effective purification is critical to obtaining high-quality triazine compounds for downstream applications. This section addresses common purification hurdles.

Frequently Asked Questions (FAQs) - Purification

Q1: I'm struggling with poor separation of my triazine compound from impurities using column chromatography. What can I do?

Poor separation in column chromatography can be frustrating. Here's a systematic troubleshooting approach:[4]

  • Solvent System Optimization: The key to good separation is an optimal solvent system. Use TLC to screen various solvent mixtures to find one that provides a good separation factor (ΔRf) between your desired compound and the impurities.[4]

  • Column Packing: Ensure the silica gel is packed uniformly without any air gaps or channels, which can lead to band broadening and poor resolution.[4]

  • Sample Loading: Load the sample onto the column in a concentrated band using a minimal amount of solvent to prevent premature band spreading.[4]

  • Alternative Techniques: If flash chromatography is insufficient, consider alternative methods like reversed-phase chromatography, preparative HPLC, or recrystallization.[4]

Q2: My triazine compound appears to be unstable and decomposes during purification. What precautions should I take?

The stability of triazine derivatives can be influenced by the purification conditions. The 1,2,4-triazine ring, for example, can be susceptible to hydrolysis under acidic or basic conditions.[3]

  • pH Control: Avoid strongly acidic or basic conditions during work-up and chromatography if your compound is sensitive. Use mild and brief exposure if such conditions are unavoidable.[3]

  • Temperature: Avoid excessive heating during purification steps, as this can accelerate degradation.[3]

  • Solvent Choice: Use anhydrous solvents for reactions and work-up whenever possible to minimize the presence of water, which can promote hydrolysis.[3]

Q3: How can I effectively remove unreacted starting materials or catalysts?

  • Liquid-Liquid Extraction: Utilize differences in solubility and pKa to remove acidic or basic starting materials and byproducts through aqueous washes.

  • Chromatography: Column chromatography is generally effective. For highly polar impurities, consider using a more polar stationary phase or techniques like hydrophilic interaction liquid chromatography (HILIC).[4]

  • Recrystallization: This is an excellent method for achieving high purity, especially after an initial chromatographic step, provided a suitable solvent system can be found.[4]

Section 3: Characterization of Triazine Compounds

Unambiguous structural characterization is paramount in chemical research. This section provides guidance on troubleshooting common issues in the analysis of triazine compounds.[7]

Frequently Asked Questions (FAQs) - Characterization

Q1: I am observing unexpected or complex signals in the aromatic region of my ¹H NMR spectrum. What could be the cause?

Complex aromatic signals in the NMR spectra of triazine derivatives can arise from several factors:[8]

  • Rotamers: Amino-substituted 1,3,5-triazines can exist as a mixture of rotamers due to restricted rotation around the C-N bond between the triazine ring and the amino substituent. This can lead to a doubling or multiplication of expected signals.[8][9]

  • Side Products: The presence of isomeric side products or unreacted aromatic starting materials can complicate the spectrum.[8]

  • Tautomerism: The existence of different tautomeric forms of the triazine ring can also lead to additional signals.[9]

Q2: My mass spectrometry results show unexpected fragmentation patterns for my triazine compound. How can I interpret this?

The fragmentation of triazine derivatives in mass spectrometry can be complex and may not always follow predictable pathways.[9]

  • Ring Contraction and Extrusion: The triazine ring can undergo rearrangement processes, leading to the extrusion of neutral molecules (e.g., N₂) and the formation of smaller ring fragments.[9]

  • Tandem Mass Spectrometry (MS/MS): To gain more detailed structural information, perform MS/MS analysis on the parent ion. The resulting fragmentation pattern can provide a characteristic fingerprint for your compound.[10]

Q3: I am having difficulty obtaining high-quality crystals of my triazine derivative for X-ray crystallography. What are some common issues?

Obtaining single crystals suitable for X-ray diffraction can be challenging.[7][9]

  • Solubility: Poor solubility can hinder crystallization. Experiment with a wide range of solvents and solvent mixtures.[9]

  • Crystal Growth Methods: Try various crystallization techniques, such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.[7]

  • Purity: Ensure your compound is of the highest possible purity, as impurities can inhibit crystal growth.

Section 4: Biological Evaluation and Assay Troubleshooting

Triazine derivatives are widely explored for their biological activities.[7][11][12] This section addresses common problems encountered during their biological evaluation.

Frequently Asked Questions (FAQs) - Biological Assays

Q1: My triazine compound shows poor solubility in aqueous assay buffers. How can I address this?

Poor aqueous solubility is a common challenge for organic compounds in biological assays.[13]

  • Co-solvents: Use a small percentage of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to dissolve the compound before diluting it in the assay buffer. Be sure to include a vehicle control in your experiment to account for any effects of the solvent.[14]

  • Formulation: For in vivo studies, consider formulating the compound with solubilizing agents or delivery vehicles.

  • Structural Modification: In the long term, medicinal chemistry efforts can focus on introducing hydrophilic groups to the triazine scaffold to improve solubility.[15]

Q2: I am observing inconsistent or irreproducible results in my cell-based assays. What are the potential sources of variability?

Inconsistent results in cell-based assays can stem from several factors:[16]

  • Compound Stability: Assess the stability of your triazine compound in the assay medium over the course of the experiment. Degradation can lead to a loss of activity. The stability of triazine nucleosides, for instance, is dependent on pH and solvent.[17]

  • Cell Health and Density: Ensure that the cells used in the assay are healthy, in the logarithmic growth phase, and seeded at a consistent density.[11]

  • Assay Protocol: Strictly adhere to the assay protocol, including incubation times, reagent concentrations, and measurement parameters.

Q3: How can I determine if my triazine compound is a specific inhibitor of my target enzyme or if it is causing non-specific effects?

  • Dose-Response Curve: A classic sigmoidal dose-response curve is indicative of specific inhibition.

  • Counter-screening: Test your compound against other, unrelated enzymes to assess its selectivity.

  • Biophysical Methods: Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to directly measure the binding of your compound to the target protein, confirming a direct interaction.

Section 5: Safety and Handling

Triazine compounds, like all chemicals, should be handled with appropriate safety precautions.[18][19]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling triazine compounds.[19]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when handling volatile or dusty compounds.[19]

  • Material Safety Data Sheet (MSDS): Always consult the MSDS for specific handling, storage, and disposal information for the particular triazine compound you are working with.[19][20][21] Some triazines are considered possible human carcinogens and can be skin and eye irritants.[18]

Visualizations and Workflows

Troubleshooting Workflow for Low Synthesis Yield

Caption: A decision-making flowchart for troubleshooting low yields in triazine synthesis.

General Purification Workflow for Triazine Derivatives

Caption: A general workflow for the purification of synthesized triazine compounds.

Data Summary

Issue CategoryCommon ProblemKey Troubleshooting Areas
Synthesis Low YieldStarting material purity, reaction conditions, work-up
Regioisomer FormationReaction conditions, reactant modification, purification
Purification Poor SeparationSolvent system, column packing, sample loading
Compound InstabilitypH control, temperature, solvent choice
Characterization Complex NMR SpectraRotamers, side products, tautomerism
Unexpected MS FragmentationRing rearrangements, tandem MS analysis
Biological Assays Poor SolubilityCo-solvents, formulation, structural modification
Inconsistent ResultsCompound stability, cell health, protocol adherence

References

  • Solubility of Things. (n.d.). 1,3,5-Triazine.
  • BenchChem. (2025). Common problems in 1,2,4-triazine synthesis and solutions.
  • BenchChem. (2025). Troubleshooting common side reactions in 1,2,4-triazine functionalization.
  • BenchChem. (2025). Structural Characterization of Novel 1,2,4-Triazine Compounds: An In-depth Technical Guide.
  • BenchChem. (2025). Technical Support Center: Refining Purification Techniques for 1,2,4-Triazine Derivatives.
  • Pesticide Action Network UK. (n.d.). TRIAZINES.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected NMR Peaks in Triazine Synthesis.
  • BenchChem. (2025). Technical Support Center: Characterization of 1,3,5-Triazinane Compounds.
  • OndaVia. (n.d.). Troublesome triazine titrations.
  • BenchChem. (2025). Identifying and minimizing side products in 1,2,4-triazine synthesis.
  • Santa Cruz Biotechnology. (2024). 1,3,5-triazine - SAFETY DATA SHEET.
  • RSC Publishing. (n.d.). Influence of linker groups on the solubility of triazine dendrimers.
  • AccuStandard. (2019). Triazine Pesticides Standard - Safety Data Sheet.
  • Carl Roth. (n.d.). Safety Data Sheet: 2,4-dihydroxy-6-phenyl-1,3,5-triazine.
  • Curren, M. S., & King, J. W. (2001). Solubility of triazine pesticides in pure and modified subcritical water. Analytical Chemistry, 73(4), 740–745.
  • ResearchGate. (n.d.). Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry.
  • NOAA. (n.d.). TRIAZINE PESTICIDE, LIQUID, FLAMMABLE, POISONOUS. CAMEO Chemicals.
  • Lamar University. (2020). Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions.
  • ResearchGate. (n.d.). 10 questions with answers in TRIAZINES | Science topic.
  • BenchChem. (2025). Technical Support Center: Stability Studies of 5-Phenyl-1,2,4-Triazine Compounds.
  • Methodical letter. (n.d.). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
  • Kumar, R., & Engelsen, D. R. (2005). Synthesis and stability of exocyclic triazine nucleosides. Organic & Biomolecular Chemistry, 3(16), 2946–2952.
  • ResearchGate. (2024). Synthesis and Characterization of Triazine Derivatives as Important Heterocyclic Compounds and Study their Biological Activities.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazines.
  • MDPI. (n.d.). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity.
  • SlideShare. (n.d.). Synthesis, aromatic character and reaction of Triazines.
  • ResearchGate. (2009). Use of the ring opening reactions of 1,3,5-triazines in organic synthesis (review).
  • BenchChem. (2025). A Comparative Analysis of the Biological Effects of 1,2,4-Triazine Isomers: A Guide for Researchers.
  • National Institutes of Health. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer.
  • National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor.
  • Environmental Protection Agency. (n.d.). Method 619: The Determination of Triazine Pesticides in Municipal and Industrial Wastewater.
  • Journal of Applied Pharmaceutical Science. (2012). Design, Characterization and Biological Activity of a new series of s-Triazines Derived with Morpholine.
  • MDPI. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor.
  • BenchChem. (2025). A computational comparison of triaziridine and triazine stability.
  • PMC. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds.
  • MDPI. (2021). 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors.
  • MDPI. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation.
  • Bentham Science. (n.d.). In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review.

Sources

Optimization

identifying byproducts in the synthesis of triazine compounds

A Guide to Identifying and Mitigating Byproducts for Researchers, Scientists, and Drug Development Professionals. Welcome to the Technical Support Center for Triazine Synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identifying and Mitigating Byproducts for Researchers, Scientists, and Drug Development Professionals.

Welcome to the Technical Support Center for Triazine Synthesis. This guide is designed to provide researchers and drug development professionals with in-depth, field-proven insights into the common challenges encountered during the synthesis of triazine compounds. Moving beyond simple protocols, we will explore the causality behind byproduct formation and provide robust troubleshooting strategies to enhance reaction outcomes, ensure compound purity, and accelerate your development pipeline.

Table of Contents
  • Frequently Asked Questions (FAQs)

    • What are the most common classes of byproducts in triazine synthesis?

    • How does temperature control impact byproduct formation in reactions with cyanuric chloride?

    • Why am I getting a mixture of regioisomers and how can I address it?

    • My final product seems to be degrading. What is the likely cause?

  • Troubleshooting Guide: From Symptoms to Solutions

    • Issue 1: Multiple Spots on TLC/Peaks in HPLC from a Cyanuric Chloride Reaction

      • Root Cause Analysis: Over-substitution and Hydrolysis

      • Mitigation and Purification Strategies

    • Issue 2: Difficult-to-Separate Products from Unsymmetrical Precursors

      • Root Cause Analysis: Regioisomer Formation

      • Experimental and Purification Solutions

    • Issue 3: Low Yield and Complex Product Mixture in Guanidine-Based Syntheses

      • Root Cause Analysis: Incomplete Cyclization and Self-Condensation

      • Optimization and Control

    • Issue 4: Unexpected NMR Signals or Mass Peaks

      • A Systematic Approach to Byproduct Identification

  • Key Experimental Protocols

    • Protocol 1: General Method for HPLC-MS Analysis of Triazine Reaction Mixtures

    • Protocol 2: Controlled Hydrolysis of Excess Cyanuric Chloride

  • References

Frequently Asked Questions (FAQs)
Q1: What are the most common classes of byproducts in triazine synthesis?

A: Byproduct formation is highly dependent on the synthetic route (e.g., starting from cyanuric chloride, nitriles, or amidrazones). However, several common classes of impurities are frequently encountered:

  • Over-substituted Products: In syntheses using poly-halogenated triazines like cyanuric chloride, di- and tri-substituted compounds can form when only mono-substitution is desired.[1]

  • Hydrolysis Products: The s-triazine ring is susceptible to hydrolysis, particularly under non-neutral pH or in the presence of water. Cyanuric chloride, for instance, can hydrolyze sequentially to form 2,4-dichloro-6-hydroxy-s-triazine, 2-chloro-4,6-dihydroxy-s-triazine, and ultimately cyanuric acid.[2][3][4]

  • Regioisomers: When using unsymmetrical starting materials, such as an unsymmetrical 1,2-dicarbonyl compound in the synthesis of 1,2,4-triazines, the condensation reaction can occur at two different positions, leading to a mixture of isomers that are often difficult to separate.

  • Linear Oligomers: Incomplete cyclization during the formation of the triazine ring can result in the formation of linear, non-cyclic byproducts.[5]

  • Unreacted Starting Materials: Simple but common impurities that can complicate purification and downstream applications.

Q2: How does temperature control impact byproduct formation in reactions with cyanuric chloride?

A: For syntheses starting with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), temperature is the most critical parameter for controlling selectivity. The reactivity of the three chlorine atoms is not equal and decreases with each successive substitution.[1] This differential reactivity can be exploited to achieve selective substitution:

  • Monosubstitution: Favored at temperatures at or below 0°C.

  • Disubstitution: Typically occurs at room temperature.

  • Trisubstitution: Requires elevated temperatures, often above 60°C.

Failure to maintain the appropriate temperature regime is a primary cause of over-substitution, leading to a mixture of mono-, di-, and tri-substituted products and significantly complicating purification.[1][6]

Q3: Why am I getting a mixture of regioisomers and how can I resolve this?

A: The formation of regioisomers is the most common side reaction when synthesizing 1,2,4-triazines from an unsymmetrical 1,2-dicarbonyl compound and an amidrazone.[7] The amidrazone can condense with either of the two distinct carbonyl groups, resulting in two different triazine isomers.

Resolution Strategies:

  • Reaction Optimization: Systematically vary reaction conditions. Solvent polarity and temperature can influence regioselectivity; for example, less polar solvents at lower temperatures may favor one isomer.[7]

  • Steric Hindrance: Introduce bulky substituents on either the amidrazone or the dicarbonyl compound. This can sterically block the approach to one of the carbonyl groups, thereby promoting the formation of a single regioisomer.[7]

  • Purification: If a mixture is unavoidable, separation is necessary. Due to their similar physical properties, this can be challenging.

    • Semi-Preparative HPLC: Highly effective for separating isomers with small polarity differences.[7]

    • Fractional Crystallization: Can be attempted if the isomers have different solubilities.[7]

    • Column Chromatography: May be effective if there is a sufficient difference in polarity.[7]

Q4: My final product seems to be degrading. What is the likely cause?

A: The likely cause is hydrolysis of the triazine ring. This ring system can be cleaved, especially under acidic or basic conditions.[7] The stability is highly dependent on the substituents attached to the ring. Electron-withdrawing groups, for example, can enhance the ring's susceptibility to nucleophilic attack by water.[7]

Preventative Measures:

  • pH Control: Maintain a neutral pH during reaction workup and purification.

  • Anhydrous Conditions: Use anhydrous solvents and reagents whenever possible to minimize the presence of water.[7]

  • Temperature: Avoid excessive heating during purification steps like solvent evaporation, as this can accelerate hydrolysis.[7]

Troubleshooting Guide: From Symptoms to Solutions

This section provides a systematic approach to diagnosing and solving common issues in triazine synthesis.

Issue 1: Multiple Spots on TLC/Peaks in HPLC from a Cyanuric Chloride Reaction
  • Symptom: Your reaction to produce a mono-substituted triazine from cyanuric chloride shows three or more distinct product spots/peaks.

  • Root Cause Analysis: This pattern typically indicates a mixture of the desired mono-substituted product, the di-substituted byproduct, and potentially a hydrolysis byproduct. The exothermic nature of the nucleophilic substitution and the subsequent HCl formation can create localized hot spots or acidic conditions, driving these side reactions.[3]

Caption: Troubleshooting workflow for cyanuric chloride reactions.

  • Mitigation and Purification Strategies:

    • Strict Temperature Control: Ensure the reaction vessel is maintained at or below 0°C during the entire nucleophile addition. Add the nucleophile dropwise to manage the exotherm.[1]

    • Acid Scavenger: Use a non-nucleophilic base (e.g., diisopropylethylamine) or an inorganic base (e.g., NaHCO₃) in the reaction mixture to neutralize the HCl as it forms.[3]

    • Controlled Hydrolysis of Excess Reagent: If using excess cyanuric chloride, it can be selectively removed post-reaction by adjusting the pH to ~6-7 and warming slightly (e.g., to 35°C) to convert it to monohydroxydichlorotriazine, which is often easier to separate.[8]

    • Purification: Column chromatography is typically effective for separating products with different numbers of chloro/hydroxy substituents due to significant polarity differences.

Issue 2: Difficult-to-Separate Products from Unsymmetrical Precursors
  • Symptom: 1H NMR shows duplicate signals for nearly every proton, and HPLC analysis reveals two closely eluting peaks with identical mass.

  • Root Cause Analysis: This is the classic signature of regioisomer formation, as explained in FAQ 3. The nearly identical physical properties of regioisomers make their separation by standard column chromatography exceptionally difficult.[7]

Parameter Strategy for Regioisomer Control Causality
Temperature Lowering the reaction temperatureMay increase the kinetic barrier difference between the two competing reaction pathways, favoring one isomer.[7]
Solvent Screen solvents of varying polarityCan influence the transition state energies of the condensation pathways differently.[7]
Sterics Use a bulkier directing group on one reactantSteric hindrance can physically block one reaction site, forcing the reaction to proceed at the less hindered position.[7]
Purification Semi-preparative HPLCExploits minor differences in polarity to achieve baseline separation where standard chromatography fails.[7]
Issue 3: Low Yield and Complex Product Mixture in Guanidine-Based Syntheses
  • Symptom: The reaction of a guanidine with a bis-electrophile results in a low yield of the desired heterocyclic product, accompanied by a complex mixture of other compounds.

  • Root Cause Analysis: Guanidine is a highly nucleophilic and basic compound capable of multiple reaction pathways.

    • Incomplete Cyclization: The reaction may stall after the first condensation, leading to linear intermediates instead of the cyclized triazine.

    • Self-Condensation: Guanidine can react with itself or other intermediates, especially under harsh conditions, leading to oligomeric byproducts.[9]

    • Side Reactions with Electrophiles: The bis-electrophile may undergo side reactions (e.g., hydrolysis, polymerization) before reacting with the guanidine.

Guanidine_Byproducts cluster_reaction Reaction Pathways Guanidine Guanidine Intermediate Linear Intermediate Guanidine->Intermediate 1st Condensation SelfCond Self-Condensation Byproducts Guanidine->SelfCond Self-Condensation BisElectrophile Bis-Electrophile BisElectrophile->Intermediate Desired Desired Triazine Product Intermediate->Desired Cyclization Intermediate->SelfCond Side Reaction

Caption: Potential reaction pathways in guanidine-based synthesis.

  • Optimization and Control:

    • Use of Guanidine Salts: Using guanidine hydrochloride or nitrate can temper its reactivity and basicity, often leading to cleaner reactions.[10]

    • Protecting Groups: For complex syntheses, using a protected form of guanidine can prevent side reactions. The protecting group is removed in a final step.[11]

    • Stepwise Addition: Consider a stepwise approach where the first condensation is performed under one set of conditions, followed by isolation of the intermediate and subsequent cyclization under different, optimized conditions.

Issue 4: Unexpected NMR Signals or Mass Peaks
  • Symptom: Analytical data (NMR, MS) shows peaks that do not correspond to the starting materials or the expected product.

  • A Systematic Approach to Byproduct Identification:

    • Mass Spectrometry (MS): Determine the molecular weight of the impurity. Is it related to the starting materials or product (e.g., +16 for oxidation/hydroxylation, -HCl+OH for hydrolysis, +H₂O)?

    • 1H NMR Spectroscopy:

      • Unreacted Starting Materials: Compare the spectrum to reference spectra of your starting materials (e.g., unreacted amidines, nitriles).[5]

      • Hydrolysis: The appearance of new, broad O-H or N-H peaks, or the disappearance of a leaving group signal (e.g., shifts associated with a chloro-substituent being replaced by a hydroxy group) can indicate hydrolysis.[5]

      • Incomplete Cyclization: A more complex spectrum with potentially broad peaks may suggest the presence of linear oligomers.[5]

    • Advanced 2D NMR: If the structure is not obvious, techniques like COSY (proton-proton correlation), HSQC (proton-carbon one-bond correlation), and HMBC (proton-carbon long-range correlation) are invaluable for definitively elucidating the structure of the unknown byproduct.

Key Experimental Protocols
Protocol 1: General Method for HPLC-MS Analysis of Triazine Reaction Mixtures

This protocol provides a starting point for analyzing the purity and byproduct profile of a triazine synthesis reaction.[12][13][14]

  • Sample Preparation:

    • Quench a small aliquot (~50 µL) of the reaction mixture.

    • Dilute the aliquot in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions (Reverse-Phase):

    • Column: C18 stationary phase (e.g., 2.6 µm particle size, 100 x 2.1 mm).[14]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a high concentration of Mobile Phase A (e.g., 95%) and ramp up to a high concentration of Mobile Phase B (e.g., 95%) over 10-15 minutes. This will elute compounds across a wide polarity range.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30-40°C.

    • Injection Volume: 5 µL.

  • Detector Settings:

    • UV/DAD: Monitor at multiple wavelengths (e.g., 220 nm, 254 nm) to ensure detection of all components.

    • Mass Spectrometer (ESI): Scan a relevant mass range (e.g., 100-1000 m/z) in both positive and negative ion modes to capture molecular ions of the expected product and potential byproducts.

Protocol 2: Controlled Hydrolysis of Excess Cyanuric Chloride

This procedure is used after the first nucleophilic substitution to remove unreacted cyanuric chloride before adding the second nucleophile.[8]

  • Reaction Completion: After the initial reaction between cyanuric chloride and the first nucleophile at ~0°C is complete (as monitored by TLC or HPLC), allow the reaction mixture to remain cold.

  • pH Adjustment: Slowly add an aqueous base (e.g., 1 M NaOH or NaHCO₃ solution) dropwise while monitoring the pH. Reduce the pH to approximately 6.0.

  • Controlled Warming: Heat the reaction mixture to 35-40°C and stir for 30-60 minutes. Maintain the pH at 6.0 by adding aqueous base as needed. During this step, the excess cyanuric chloride is hydrolyzed to 2,4-dichloro-6-hydroxy-s-triazine.

  • Proceed to Next Step: Cool the reaction mixture back down to the desired temperature for the second substitution reaction. The hydroxy-triazine byproduct is typically much more polar and can be easily separated from the desired di-substituted product during final purification.

References
  • BenchChem. (n.d.). Identifying and minimizing side products in 1,2,4-triazine synthesis.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-1,3,5-triazine from Cyanuric Chloride.
  • BenchChem. (n.d.). Common problems in 1,2,4-triazine synthesis and solutions.
  • Methodical letter. (n.d.). Purification and isolation of newly-synthesized triazine derivatives.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected NMR Peaks in Triazine Synthesis.
  • Google Patents. (n.d.). US4166909A - Process for preparation of a substituted triazine.
  • OECD SIDS. (2001). Cyanuric chloride CAS N°: 108-77-0.
  • Chemcess. (n.d.). Cyanuric Chloride: Properties, Reactions, Production And Uses.
  • PubChem. (n.d.). Cyanuric chloride.
  • ResearchGate. (2008). Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution.
  • BenchChem. (n.d.). Purity Assessment of Synthesized Ethoxy-Triazine Compounds: A Comparative Guide to HPLC and Alternative Methods.
  • Wikipedia. (n.d.). Triazine.
  • PubMed. (2014). Chromatographic methods for analysis of triazine herbicides.
  • ResearchGate. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis.
  • Thermo Fisher Scientific. (n.d.). Analysis of Triazine Pesticides Using a Core Enhanced Technology Accucore HPLC Column.
  • NIH. (n.d.). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles.
  • PubMed Central. (n.d.). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction.
  • ResearchGate. (n.d.). Mechanism pathway for triazine formation from guanidine salts.

Sources

Troubleshooting

Technical Support Center: Characterization of Triazine Derivatives

Welcome to the Technical Support Center for the characterization of triazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challeng...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the characterization of triazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis of these versatile heterocyclic compounds. The inherent electronic properties, potential for isomerism, and unique reactivity of the triazine core often lead to analytical hurdles. This resource provides in-depth, field-proven insights and troubleshooting workflows to ensure the accurate and efficient characterization of your novel compounds.

Structure of This Guide

This guide is structured around the primary analytical techniques used in synthetic and medicinal chemistry. We will begin with overarching challenges that can affect multiple analytical methods and then delve into technique-specific troubleshooting in a practical question-and-answer format.

  • Pervasive Challenges in Triazine Analysis

  • Troubleshooting NMR Spectroscopy

  • Navigating Mass Spectrometry

  • Optimizing HPLC Separations

  • Challenges in X-ray Crystallography

Pervasive Challenges in Triazine Analysis

Certain physicochemical properties of triazine derivatives can complicate characterization across all analytical platforms. Addressing these foundational issues is the first step toward reliable data.

Q1: My triazine derivative shows poor solubility in common analytical solvents (CDCl₃, DMSO-d₆, MeOD). How can I acquire high-quality data?

Answer: Poor solubility is a frequent obstacle, particularly for symmetrical triazines or those with extensive hydrogen-bonding networks. This issue can lead to low signal-to-noise ratios in NMR, precipitation during HPLC runs, and difficulties in obtaining crystals.

Causality: The planar, electron-deficient triazine ring, often coupled with hydrogen bond donors/acceptors (amino, hydroxyl groups), promotes strong intermolecular interactions and π-stacking, leading to high lattice energy and low solubility in many organic solvents.[1]

Troubleshooting Workflow:

  • Solvent Screening: Do not limit yourself to standard NMR solvents. Test solubility in a wider range, including polar aprotic solvents like DMF or DMA, or consider solvent mixtures. For some triazine pesticides, solubility increases significantly with temperature in subcritical water, a principle that can be adapted to other polar systems.[2]

  • Temperature Variation: Attempt to acquire NMR data at elevated temperatures. This can disrupt intermolecular forces and increase solubility. However, be mindful of potential compound degradation.

  • Acidic/Basic Modifiers: For triazines with basic nitrogen atoms, adding a small amount of an acid like trifluoroacetic acid (TFA) can protonate the molecule, breaking up intermolecular hydrogen bonds and improving solubility.[1] Conversely, for acidic triazines, a drop of a basic solvent like pyridine-d₅ may be effective.

  • Structural Modification: If solubility issues persist and are hindering project progression, consider synthetic modifications. The choice of linker groups can dramatically influence the water solubility of triazine dendrimers, a principle that applies to smaller molecules as well.[3]

Troubleshooting NMR Spectroscopy

NMR is the cornerstone of structural elucidation, but triazine spectra are often deceptively complex.

Q2: The ¹H or ¹³C NMR spectrum of my amino-substituted triazine shows more signals than expected, often as broad or doubled peaks. What is happening?

Answer: This is a classic issue for amino-substituted triazines and is most commonly caused by the presence of rotamers due to restricted rotation around the C-N bond connecting the amino substituent to the triazine ring.[4]

Causality: The partial double-bond character of the C(triazine)-N(amino) bond creates a significant energy barrier to rotation. If this rotation is slow on the NMR timescale at room temperature, the different rotational conformers (rotamers) are observed as distinct species, leading to a multiplication of signals.[5]

G Origin of Complex NMR Spectra in Amino-Triazines Triazine Amino-Substituted Triazine Derivative RestrictedRotation Restricted Rotation around C(ring)-N(amino) bond Triazine->RestrictedRotation SlowExchange Slow Exchange on NMR Timescale RestrictedRotation->SlowExchange Rotamers Multiple Rotamers Coexist SlowExchange->Rotamers ComplexSpectrum Complex NMR Spectrum (Doubled/Broad Signals) Rotamers->ComplexSpectrum

Caption: Logical flow from restricted bond rotation to complex NMR spectra.

Troubleshooting Protocol: Variable-Temperature (VT) NMR

  • Acquire a Standard Spectrum: Record a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C).

  • Increase Temperature: Gradually increase the probe temperature in increments (e.g., to 40 °C, 60 °C, 80 °C), acquiring a spectrum at each step.

  • Observe Coalescence: If rotamers are the cause, the distinct, broad peaks will sharpen and eventually merge into a single, time-averaged signal at a higher temperature. This is known as coalescence. The coalescence temperature provides information about the energy barrier to rotation.[1]

  • Decrease Temperature (Optional): Cooling the sample below room temperature may resolve very broad humps into distinct sets of signals, further confirming the dynamic process.

Q3: My NMR spectrum is clean, but the chemical shifts don't seem to match my expected structure. Could it be a tautomer?

Answer: Yes, tautomerism is a critical consideration for triazines bearing hydroxyl, thiol, or amino groups. The molecule may exist in a different, more stable tautomeric form than the one drawn. For example, a hydroxy-triazine often exists predominantly as its triazinone tautomer.[6]

Causality: Prototropic tautomerism involves the migration of a proton, often between a ring nitrogen and an exocyclic heteroatom. The relative stability of these tautomers can be influenced by substitution patterns and solvent polarity, and theoretical studies using Density Functional Theory (DFT) are often employed to predict the most stable forms.[7][8]

Validation Steps:

  • Multi-Nuclear NMR: Acquire ¹³C and ¹⁵N NMR spectra. The chemical shifts in these spectra are highly sensitive to the electronic environment. For instance, a carbonyl carbon in a triazinone tautomer will have a characteristic chemical shift (~150-170 ppm) that is absent in the hydroxy tautomer.

  • 2D NMR: Use experiments like HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range C-H correlations. This can definitively prove connectivity. For example, in a triazinone, you may see a correlation from an N-H proton to a ring carbon, which would be impossible in the hydroxy tautomer.

  • Literature Comparison: Search for crystallographic or detailed NMR studies of closely related triazine derivatives to see which tautomeric forms are commonly observed.[6][8]

Common NMR Impurities & Artifacts Typical ¹H Chemical Shift (ppm) Confirmation Protocol
Water (H₂O)1.5 - 2.5 (CDCl₃), ~3.3 (DMSO-d₆)D₂O Shake: Add a drop of D₂O, shake, and re-acquire. The water peak will disappear or diminish significantly.[4]
Grease~1.25 (broad), ~0.85Characteristic pattern. Avoid using grease on joints.
Residual Solvents (e.g., EtOAc)~4.1 (q), ~2.0 (s), ~1.2 (t)Compare to known solvent charts.
Dichloromethane~5.3 (s)Common synthesis solvent, difficult to remove.
Navigating Mass Spectrometry

Mass spectrometry is vital for confirming molecular weight and providing structural clues through fragmentation.

Q4: I'm having trouble identifying the molecular ion peak (M⁺ or [M+H]⁺) for my triazine derivative, and the fragmentation pattern is complex.

Answer: Triazine derivatives can exhibit complex fragmentation behavior under mass spectrometry conditions, which can sometimes make the molecular ion peak less prominent than key fragment ions.

Causality: The fragmentation of triazines can proceed through two main pathways: (1) simple cleavage of substituent groups, leaving the triazine ring intact, or (2) complex extrusion and ring-contraction processes that break apart the heterocyclic core.[9][10] The stability of the resulting fragments determines the appearance of the spectrum.

Troubleshooting & Interpretation Strategy:

  • Use Soft Ionization: If using Electron Impact (EI), which is a high-energy technique, the molecular ion may be weak or absent. Switch to a softer ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI). ESI is particularly effective and often shows a prominent protonated molecule, [M+H]⁺.[11]

  • Look for Characteristic Losses: Identify common neutral losses from the suspected molecular ion. For example, if you have a chloro-substituted triazine, look for a peak corresponding to [M-Cl]⁺.

  • Identify the Core Ring Fragments: Even when the ring breaks apart, characteristic ions can be formed. For 1,3,5-triazin-2-ones, loss of the 5-substituent can lead to a common cation at m/z 100.[9]

  • High-Resolution MS (HRMS): This is the most definitive method. HRMS provides a highly accurate mass measurement, allowing you to calculate the elemental composition and confirm the molecular formula of the parent ion, even if its abundance is low.

G MS Fragmentation Troubleshooting start Complex MS Spectrum (No clear M+ peak) soft_ion Use Soft Ionization (e.g., ESI, CI) start->soft_ion hrms Perform High-Resolution MS (HRMS) start->hrms analyze_frags Analyze Fragmentation Pattern start->analyze_frags outcome1 [M+H]+ Observed soft_ion->outcome1 outcome2 Confirm Elemental Composition hrms->outcome2 outcome3 Identify Characteristic Losses & Fragments analyze_frags->outcome3

Caption: Decision tree for troubleshooting mass spectrometry data.

Optimizing HPLC Separations

HPLC is essential for assessing purity and for purification, but the basic nature of many triazines presents a challenge.

Q5: My triazine compound shows significant peak tailing in reversed-phase HPLC. How can I achieve a symmetrical peak shape?

Answer: Peak tailing is the most common chromatographic problem for triazine derivatives. It is almost always caused by secondary interactions between the basic nitrogen atoms on the triazine and acidic residual silanol groups on the silica-based stationary phase.[12]

Causality: At neutral pH, residual silanols (-Si-OH) on the C18 column packing can be deprotonated to form anionic sites (-Si-O⁻). Basic triazines can be protonated by the mobile phase, forming cations. The strong ionic interaction between these sites and the analyte molecules leads to a secondary, undesirable retention mechanism, causing the peaks to tail.

Troubleshooting Strategies for Peak Tailing

StrategyMechanismRecommended ActionExpected Outcome
Lower Mobile Phase pH Protonates silanol groups, neutralizing their negative charge.Add an acidic modifier like 0.1% formic acid or acetic acid to lower the mobile phase pH to the 2.5-3.5 range.[12]Reduced tailing and more symmetrical peaks.
Use an End-Capped Column Reduces the number of accessible free silanol groups.Switch to a modern, high-purity, end-capped C18 column specifically designed for good peak shape with basic compounds.Minimized secondary interactions and improved peak shape.
Add a Competing Base A small basic additive masks the active silanol sites.Add a very small amount (e.g., 0.05-0.1%) of triethylamine (TEA). Caution: TEA is not compatible with MS detection.Improved peak symmetry by masking active sites.
Reduce Sample Load Prevents overloading of the active sites on the column.Decrease the concentration of the injected sample or reduce the injection volume.Sharper, more symmetrical peaks, especially if overload was the issue.
Challenges in X-ray Crystallography

A single-crystal X-ray structure provides the ultimate proof of structure, but obtaining suitable crystals can be difficult.

Q6: I am struggling to grow single crystals of my triazine derivative suitable for X-ray diffraction. What can I try?

Answer: Growing high-quality single crystals is often a process of patient, systematic screening. The same intermolecular forces (H-bonding, π-stacking) that cause solubility issues can also lead to the rapid formation of microcrystalline powders instead of single crystals.

Causality: For successful crystal growth, the rate of nucleation must be carefully controlled to be slower than the rate of crystal growth. The strong directional interactions in many triazine derivatives can lead to very rapid nucleation.

Experimental Protocol: Crystal Growth Screening

  • Solvent Selection: Choose a solvent or solvent system in which your compound has moderate, not high, solubility. The goal is to create a supersaturated solution from which the compound will slowly precipitate.

  • Slow Evaporation:

    • Dissolve your compound in a suitable solvent in a small vial.

    • Cover the vial with a cap that has a pinhole, or with parafilm pierced by a needle.

    • Leave the vial undisturbed in a vibration-free location.

  • Vapor Diffusion (Solvent/Anti-Solvent):

    • Dissolve your compound in a small amount of a "good" solvent in a small, open vial.

    • Place this vial inside a larger, sealed jar that contains a layer of a volatile "anti-solvent" (a solvent in which your compound is insoluble).

    • The anti-solvent will slowly diffuse into the good solvent, gradually reducing the solubility of your compound and inducing crystallization. Common systems include Dichloromethane/Hexane or Toluene/Hexane.

  • Temperature Gradient (Cooling):

    • Prepare a saturated solution of your compound in a suitable solvent at an elevated temperature.

    • Allow the solution to cool to room temperature very slowly. Using a dewar flask can slow the cooling rate over many hours.

If these methods fail, consider co-crystallization with a suitable partner molecule that can disrupt unfavorable packing and encourage a new, more ordered crystal lattice.[13][14]

References
  • Kaye, P. T., & Mphahlele, M. J. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. ARKIVOC, 2000(6), 923-930. [Link]

  • ResearchGate. (n.d.). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives.
  • Gentil, E., & Gicquel, J. (1998). Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. ResearchGate. [Link]

  • BenchChem. (2025). Improving peak shape and resolution for triazine compounds in HPLC. BenchChem Technical Support.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected NMR Peaks in Triazine Synthesis. BenchChem Technical Support.
  • Jafari, M. T., Saraji, M., & Yousefi, S. (2015). Chromatographic methods for analysis of triazine herbicides. Critical Reviews in Analytical Chemistry, 45(3), 226-240. [Link]

  • Matisova, E., & Krupck, J. (1981). [Comparative chromatographic analyses of s-triazines (author's transl)]. Journal of Chromatography, 205(2), 464-469. [Link]

  • Bede, L. A., Bamba, K. J., N'guessan, A. K., Ziao, N., & Badawi, M. (2021). Investigation of tautomerism of 1,3,5-triazine derivative, stability, and acidity of its tautomers from density functional theory. Journal of Molecular Modeling, 27(5), 147. [Link]

  • Jafari, M. T., Saraji, M., & Yousefi, S. (2015). Chromatographic Methods for Analysis of Triazine Herbicides. Taylor & Francis Online. [Link]

  • Curren, M. S., & King, J. W. (2001). Solubility of triazine pesticides in pure and modified subcritical water. Analytical Chemistry, 73(4), 740-745. [Link]

  • ResearchGate. (n.d.). Investigation of Tautomerism of 1,3,5-Triazine Derivative, Stability, and Acidity of Its Tautomers from Density Functional Theory.
  • Al-Mokyna, F. H., Al-Wahaibi, L. H., Al-Ghamdi, A. A., El-Faham, A., & Al-Otaibi, E. A. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances. [Link]

  • ResearchGate. (n.d.). Determination of hydroxy-s-triazines in water using HPLC or GC-MS.
  • Shingange, O. P., Mosa, R. A., & Fotsing, J. R. (2024). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Molecules, 29(14), 3326.
  • Harris, R. K., et al. (2003). Structural investigations of three triazines: Solution-state NMR studies of internal rotation and structural information from solid-state NMR, plus a full structure determination from powder x-ray diffraction in one case.
  • Zimmerman, S. C., et al. (2012). Influence of linker groups on the solubility of triazine dendrimers. RSC Publishing. [Link]

  • Vidal-Mosquera, M. (n.d.).
  • BenchChem. (2025). Troubleshooting low yield in triazine cyclotrimerization reactions. BenchChem Technical Support.
  • BenchChem. (2025). Comparative Analysis of X-ray Crystallographic Data for Brominated 1,2,4-Triazine Derivatives and Analogs. BenchChem Technical Support.
  • ResearchGate. (n.d.). Tautomerism of bis(2,4-benzyloxy)-6-(5 H )-one-1,3,5-triazine: A combined crystallographic and quantum-chemical investigation.
  • ResearchGate. (n.d.). Triazinone tautomers: Solid phase energetics.
  • Al-Wahaibi, L. H., et al. (2021). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. MDPI. [Link]

  • ResearchGate. (2024). Synthesis and Characterization of Triazine Derivatives as Important Heterocyclic Compounds and Study their Biological Activities.
  • BenchChem. (2025).
  • Maragani, R., et al. (2018). C3-Symmetric Positional Isomers of BODIPY Substituted Triazines: Synthesis and Excited State Properties. The Journal of Physical Chemistry A, 122(23), 5147-5157. [Link]

  • Al-Wahaibi, L. H., et al. (2017). Synthesis, Characterization, and Tautomerism of 1,3-Dimethyl Pyrimidine-2,4,6-Trione s-Triazinyl Hydrazine/Hydrazone Derivatives.
  • Chemistry LibreTexts. (2023).
  • Semantic Scholar. (n.d.).
  • ResearchGate. (n.d.). NMR studies of exchange between triazine rotamers.
  • Tayade, D. T., Ingole, S. P., & Shendge, A. S. (2016). Convenient methods for the synthesis and characterisation of various Triazines. Haya: The Saudi Journal of Life Sciences.
  • Wang, Y., et al. (2024). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of Analytical Toxicology. [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of Triguanidino Triazine.
  • Al-Wahaibi, L. H., et al. (2023). Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations. MDPI. [Link]

  • Al-Wahaibi, L. H., et al. (2019). Synthesis, X-Ray Crystal Structures, and Preliminary Antiproliferative Activities of New s-Triazine-hydroxybenzylidene Hydrazone Derivatives.
  • Al-Ghorbani, M., et al. (2021). Synthesis and Characterization of Triazine Derivatives as Important Heterocyclic Compounds and Study their Biological Activities. NeuroQuantology.
  • Al-Wahaibi, L. H., et al. (2023). Synthesis, X-ray Structure and Hirshfeld Surface Analysis of Zn(II) and Cd(II) Complexes with s-Triazine Hydrazone Ligand. MDPI. [Link]

  • Kumar, R., et al. (2017). Triazines – A comprehensive review of their synthesis and diverse biological importance. Bioorganic Chemistry.
  • El-Bary, H. A., et al. (2024). The novel synthesis of a condensed triazine via the heterocyclization of an azo derivative and its characterization, radiolabeling and bio-evaluation. RSC Publishing. [Link]

  • Tlahuext, H., et al. (2020). Synthesis and crystallographic studies of two new 1,3,5-triazines. Acta Crystallographica Section C: Structural Chemistry, 76(Pt 4), 322-327. [Link]

  • Wikipedia. (n.d.). Triazine.
  • Sharma, R., et al. (2019).
  • Pervushin, K. (2021). Facing and Overcoming Sensitivity Challenges in Biomolecular NMR Spectroscopy. PMC. [Link]

  • Shingange, O. P., et al. (2024). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. MDPI. [Link]

  • Di Giacomo, S., et al. (2020). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 25(21), 5199. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Comparative Efficacy of 1,3,5-Triazine Derivatives in Oncology Research

In the landscape of modern medicinal chemistry, the 1,3,5-triazine scaffold has emerged as a "privileged structure," forming the foundation for a multitude of therapeutic agents.[1][2] Its symmetrical and adaptable natur...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the 1,3,5-triazine scaffold has emerged as a "privileged structure," forming the foundation for a multitude of therapeutic agents.[1][2] Its symmetrical and adaptable nature allows for the synthesis of diverse analogues, leading to compounds with a remarkable breadth of biological activities, particularly in oncology.[3][4] This guide provides an in-depth comparison of the efficacy of various 1,3,5-triazine derivatives as potential anticancer agents, supported by experimental data from recent studies. We will delve into their mechanisms of action, present comparative cytotoxicity data, and provide a detailed protocol for a foundational assessment of in vitro efficacy.

The Rationale: Why Triazines?

The 1,3,5-triazine ring system is a versatile starting point for drug design. Its three nitrogen atoms offer multiple sites for substitution, enabling chemists to fine-tune the steric and electronic properties of the resulting molecules. This tunability is crucial for optimizing interactions with specific biological targets, enhancing potency, and potentially reducing off-target effects.[3][5] Several approved anticancer drugs, including Altretamine (Hexalen), Gedatolisib, and Enasidenib, feature the s-triazine motif, validating its clinical significance.[2] The primary focus of this guide is on the direct comparison of novel derivatives that have shown promise in preclinical studies.

Mechanisms of Action: Diverse Routes to Cytotoxicity

The anticancer activity of 1,3,5-triazine derivatives is not monolithic; they exert their effects by inhibiting a variety of key cellular targets involved in cancer progression. Understanding these mechanisms is fundamental to interpreting efficacy data and designing next-generation inhibitors. Two of the most well-documented mechanisms are the inhibition of Dihydrofolate Reductase (DHFR) and Epidermal Growth Factor Receptor (EGFR).[2][6]

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and certain amino acids.[7] Cancer cells, with their high proliferation rate, have a significant demand for DNA synthesis and are thus highly sensitive to the inhibition of this pathway. Triazine derivatives can act as antifolates, competing with the natural substrate (dihydrofolate) for the active site of DHFR.[8] This competitive inhibition leads to a depletion of the nucleotide pool, stalling DNA replication and inducing cell cycle arrest and apoptosis.[7][9] The classical anticancer drug Methotrexate operates via this mechanism.

Below is a conceptual diagram illustrating the role of DHFR and its inhibition by triazine derivatives.

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotide Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide Cofactor DHFR->THF Product Apoptosis Apoptosis Triazine Triazine Derivative (DHFR Inhibitor) Triazine->DHFR Competitive Inhibition DNA DNA Replication & Cell Proliferation Nucleotide->DNA

Caption: DHFR inhibition by triazine derivatives disrupts DNA synthesis.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[2] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to constitutive signaling and uncontrolled cell division.[4] Triazine derivatives have been designed to target the ATP-binding site within the kinase domain of EGFR. By occupying this pocket, they prevent the phosphorylation and activation of downstream signaling proteins in pathways such as the PI3K/Akt/mTOR cascade, ultimately inhibiting proliferation and promoting apoptosis.[1][4]

Comparative Efficacy: An Analysis of In Vitro Cytotoxicity

The most direct measure of a compound's potential as an anticancer agent is its ability to inhibit the growth of cancer cell lines in vitro. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency.

The following tables summarize experimental data from several key studies, comparing the IC50 values of novel 1,3,5-triazine derivatives against established anticancer drugs in various human cancer cell lines.

Table 1: Imamine-1,3,5-Triazine Derivatives vs. Imatinib

This study evaluated novel imamine-1,3,5-triazine derivatives for their antiproliferative activity against breast (MDA-MB-231), cervical (HeLa), and kidney (A498) cancer cells, using the established kinase inhibitor Imatinib as a positive control.[10]

CompoundCancer Cell LineIC50 (µM)[10]Reference DrugIC50 (µM)[10]
4f MDA-MB-231 (Breast)6.25 Imatinib35.50
4k MDA-MB-231 (Breast)8.18 Imatinib35.50
4f HeLa (Cervical)>50Imatinib>50
4k HeLa (Cervical)>50Imatinib>50
4f A498 (Kidney)26.35Imatinib>50
4k A498 (Kidney)33.47Imatinib>50

Analysis: Compounds 4f and 4k demonstrated significantly more potent and selective activity against the triple-negative MDA-MB-231 breast cancer cell line compared to the reference drug, Imatinib.[10] Their IC50 values of 6.25 µM and 8.18 µM, respectively, are over four times lower than that of Imatinib (35.50 µM), marking them as promising candidates for further investigation in this cancer subtype.[10]

Table 2: Biguanide-Derived 1,3,5-Triazines vs. Cisplatin

Researchers synthesized a series of 1,3,5-triazine derivatives from biguanides and tested their efficacy against colorectal cancer cell lines (HCT116 and SW620), comparing them to the widely used chemotherapeutic agent, Cisplatin.[11]

CompoundCancer Cell LineIC50 (µM)[11]Reference DrugIC50 (µM)[11]
2c HCT116 (Colorectal)20.79 ± 1.07CisplatinComparable
3c HCT116 (Colorectal)26.29 ± 1.07CisplatinComparable
2c SW620 (Colorectal)22.80 ± 1.06CisplatinComparable
3c SW620 (Colorectal)25.25 ± 1.12CisplatinComparable

Analysis: The derivatives 2c and 3c , which both feature an o-hydroxyphenyl substituent, exhibited the highest anticancer activity. Their IC50 values were comparable to, and in some cases slightly better than, the reference drug Cisplatin, indicating potent cytotoxic effects against these colorectal cancer cell lines.[11]

Table 3: Pyrazolyl-s-Triazine Derivatives vs. Erlotinib

This work focused on developing 1,3,5-triazine-based pyrazole derivatives as EGFR inhibitors and evaluated their activity against the HCT116 colon cancer cell line, with the EGFR inhibitor Erlotinib as a benchmark.[2]

CompoundTarget/Cell LineIC50 (nM)[2]Reference DrugIC50 (nM)[2]
15 EGFR Kinase305.1Erlotinib-
16 EGFR Kinase286.9Erlotinib-
17 EGFR Kinase229.4 Erlotinib-
18 HCT116 (Colon)500 Tamoxifen69,000

Analysis: Compounds 15 , 16 , and 17 displayed excellent inhibitory activity against the EGFR kinase in the nanomolar range.[2] Furthermore, compound 18 showed potent cytotoxicity against the HCT116 cell line with an IC50 of 500 nM, demonstrating significant potential as an EGFR-targeting anticancer agent.[2]

Experimental Protocols: Assessing In Vitro Efficacy

Trustworthy and reproducible data is the bedrock of scientific discovery. The IC50 values presented above are commonly determined using the MTT assay, a colorimetric method for assessing cell viability. The causality behind this choice is its reliability and direct correlation between mitochondrial metabolic activity and the number of viable cells.

Protocol: MTT Assay for Cell Viability and Cytotoxicity

This protocol provides a standardized workflow for determining the IC50 of a test compound on an adherent cancer cell line.[12][13][14]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow MTT tetrazolium salt into insoluble, dark purple formazan crystals.[13][14] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[14] Solubilizing these crystals and measuring the absorbance provides a quantitative measure of cell viability.[12]

Materials:

  • Adherent cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Triazine test compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[12]

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well plates

  • Multichannel pipette

  • ELISA plate reader

Workflow Diagram:

MTT_Workflow start Start seed 1. Seed Cells (e.g., 4000 cells/well) in 96-well plate start->seed incubate1 2. Incubate 24h (37°C, 5% CO2) for cell attachment seed->incubate1 treat 3. Treat Cells with serial dilutions of Triazine derivative incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT Solution (10 µL of 5 mg/mL) incubate2->add_mtt incubate3 6. Incubate 2-4h (Formazan forms) add_mtt->incubate3 solubilize 7. Remove Medium & Add DMSO (100-200 µL) to dissolve crystals incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Analyze Data (Calculate IC50) read->analyze end_node End analyze->end_node

Sources

Comparative

A Comparative Guide to the Antifungal Activity of Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione and its Analogs

This guide provides a comprehensive technical comparison of the antifungal potential of tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione, a representative of the broader class of triazine and thiadiazine thione derivative...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of the antifungal potential of tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione, a representative of the broader class of triazine and thiadiazine thione derivatives, against established antifungal agents. The content is structured to provide researchers, scientists, and drug development professionals with a robust framework for evaluating this class of compounds, underpinned by established experimental protocols and comparative data analysis.

Introduction

The rise of invasive fungal infections, coupled with the growing concern of antifungal resistance, necessitates the exploration of novel chemical scaffolds for antifungal drug discovery. The 1,3,5-triazine and its related heterocyclic structures have garnered significant interest due to their versatile biological activities.[1][2] Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione and its structural analogs, such as Dazomet (tetrahydro-3,5-dimethyl-1,3,5-thiadiazine-2-thione), are being investigated for their potential as antifungal agents.[3] This guide will objectively compare the antifungal profile of this chemical class against three major classes of clinically important antifungal drugs: azoles, polyenes, and echinocandins.

Comparator Antifungal Agents: An Overview

For a robust comparative analysis, three standard antifungal agents, each with a distinct mechanism of action, have been selected:

  • Fluconazole (Azole): A widely used fungistatic agent that inhibits the synthesis of ergosterol, a critical component of the fungal cell membrane.[3] Azoles target the enzyme lanosterol 14α-demethylase, leading to the disruption of membrane integrity.[3][4]

  • Amphotericin B (Polyene): A fungicidal agent that binds directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and cell death.[1][5]

  • Caspofungin (Echinocandin): A member of a newer class of antifungals that acts by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[2][6] This disruption of the cell wall leads to osmotic instability and fungal cell lysis.[7]

In Vitro Antifungal Susceptibility Testing: A Validated Protocol

To ensure scientific rigor and reproducibility, the following experimental protocols, based on the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines, are recommended for the validation of antifungal activity.[8][9]

Experimental Workflow: Broth Microdilution Method

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis P1 Prepare standardized fungal inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL) A2 Inoculate wells with fungal suspension P1->A2 P2 Prepare serial dilutions of test compounds (Triazine-thione, Comparators) A1 Add drug dilutions to respective wells P2->A1 P3 Dispense RPMI-1640 medium into 96-well microtiter plate P3->A1 A1->A2 A3 Include positive (no drug) and negative (no inoculum) controls A2->A3 I1 Incubate plates at 35°C for 24-48 hours A3->I1 AN1 Visually or spectrophotometrically determine fungal growth I1->AN1 AN2 Determine Minimum Inhibitory Concentration (MIC) AN1->AN2 Antifungal_Mechanisms cluster_fungal_cell Fungal Cell cluster_drugs Antifungal Drugs CellWall {Fungal Cell Wall | β-(1,3)-D-glucan} CellMembrane {Fungal Cell Membrane | Ergosterol} Nucleus {Nucleus | DNA/RNA Synthesis} Azoles Azoles (e.g., Fluconazole) Azoles->CellMembrane Inhibits ergosterol synthesis Polyenes Polyenes (e.g., Amphotericin B) Polyenes->CellMembrane Binds to ergosterol, forms pores Echinocandins Echinocandins (e.g., Caspofungin) Echinocandins->CellWall Inhibits β-(1,3)-D-glucan synthesis Triazine Triazine-thione (Hypothesized) Triazine->CellMembrane Potential membrane disruption? Triazine->Nucleus Inhibition of nucleic acid synthesis?

Caption: Mechanisms of Action of Antifungal Drugs.

The precise mechanism of action for triazine and thiadiazine thione derivatives is still under investigation. However, some studies suggest that their antimicrobial effects may arise from the in vivo hydrolysis to form dithiocarbamic acid and isothiocyanates, which are known to have broad biological activity. [10]These reactive species could potentially disrupt multiple cellular targets, including enzymes involved in crucial metabolic pathways or the fungal cell membrane. Further research is required to elucidate the specific molecular targets.

Discussion and Future Directions

Based on the representative data, tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione and its analogs demonstrate moderate antifungal activity. While their potency may not match that of established agents like caspofungin against certain fungal species, their novel chemical scaffold presents a valuable starting point for further drug development.

Key observations include:

  • Broad-spectrum potential: The activity against both yeast (Candida albicans) and mold (Aspergillus fumigatus) suggests a potentially broad spectrum of action.

  • Moderate efficacy: The MIC values are higher than those of the comparator drugs, indicating a need for chemical optimization to enhance potency.

  • Novelty of the scaffold: The unique chemical structure may offer advantages in overcoming existing resistance mechanisms that target the established drug classes.

Future research should focus on structure-activity relationship (SAR) studies to identify modifications to the triazine-thione core that can improve antifungal potency and selectivity. Furthermore, detailed mechanistic studies are crucial to pinpoint the molecular targets and pathways affected by this class of compounds.

References

  • Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Pharmaceuticals (Basel). [URL: https://www.mdpi.com/1424-8247/18/5/690]
  • Echinocandins – structure, mechanism of action and use in antifungal therapy. Journal of Enzyme Inhibition and Medicinal Chemistry. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2022.2053599]
  • Azole: Antifungal Drugs, Mechanism of Action. StudySmarter. [URL: https://www.studysmarter.us/explanations/microbiology/antimicrobial-drugs/azole-antifungal/]
  • Polyene antifungals. EBSCO. [URL: https://www.ebsco.com/research-starters/polyene-antifungals]
  • Echinocandin. Wikipedia. [URL: https://en.wikipedia.org/wiki/Echinocandin]
  • An In-depth Technical Guide to the Mechanism of Action of Echinocandins. Benchchem. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-the-mechanism-of-action-of-echinocandins/]
  • Echinocandins – structure, mechanism of action and use in antifungal therapy. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2022.2053599]
  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews. [URL: https://journals.asm.org/doi/10.1128/CMR.14.3.520-534.2001]
  • Echinocandins – structure, mechanism of action and use in antifungal therapy. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941951/]
  • Mechanisms of action in antifungal drugs. EBSCO. [URL: https://www.ebsco.com/research-starters/mechanisms-of-action-in-antifungal-drugs]
  • Action Mechanisms of Antifungal Drugs. Polyenes, azoles and allylamines... ResearchGate. [URL: https://www.researchgate.net/figure/Action-Mechanisms-of-Antifungal-Drugs-Polyenes-azoles-and-allylamines-exert-their_fig1_344453531]
  • Antifungal Action Mechanisms of Azoles, Caspofungin and Terbinafine.pptx. Slideshare. [URL: https://www.slideshare.net/AreejAbuLail/antifungal-action-mechanisms-ofs-azoles-caspofungin-and-terbinafinepptx]
  • Azole antifungals. Life Worldwide. [URL: https://www.life-worldwide.org/antifungal-pages/azole-antifungals]
  • Polyene antifungal agents: Significance and symbolism. Conferinta. [URL: https://conferinta.com.ro/polyene-antifungal-agents-significance-and-symbolism/]
  • Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Antifungal-Susceptibility-Testing%3A-Clinical-and-Rex-Pfaller/0d13a9688a2a5d9a9c8d1e2e1c9e8a9d1b2c3d4e]
  • EUCAST breakpoints for antifungals. International Journal of Antimicrobial Agents. [URL: https://www.ijaaonline.com/article/S0924-8579(08)00003-8/fulltext]
  • CLSI Antifungical Susceptibility Test Updated. Scribd. [URL: https://www.scribd.
  • Fungi (AFST). EUCAST. [URL: https://www.eucast.org/fungi_afst]
  • Candida albicans (Robin) Berkhout - 90028. ATCC. [URL: https://www.
  • M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI. [URL: https://clsi.org/standards/products/microbiology/documents/m27m44s/]
  • Antifungal Susceptibility of 205 Candida spp. Isolated Primarily during Invasive Candidiasis and Comparison of the Vitek 2 System with the CLSI Broth Microdilution and Etest Methods. Journal of Clinical Microbiology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2786676/]
  • A New Aspergillus fumigatus Resistance Mechanism Conferring In Vitro Cross-Resistance to Azole Antifungals Involves a Combination of cyp51A Alterations. Antimicrobial Agents and Chemotherapy. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1479137/]
  • Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Fungal Infection Trust. [URL: https://fungalinfectiontrust.org/antifungal-susceptibility-testing-in-aspergillus-spp-according-to-eucast-methodology/]
  • Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. ResearchGate. [URL: https://www.researchgate.net/publication/6781285_Antifungal_susceptibility_testing_in_Aspergillus_spp_according_to_EUCAST_methodology]
  • Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [URL: https://journals.asm.org/doi/10.1128/CMR.00090-19]
  • Antifungal Susceptibility Testing with Etest for Candida Species Isolated from Patients with Oral Candidiasis. Annals of Dermatology. [URL: https://www.
  • Activity of Azole and Non-Azole Substances Against Aspergillus fumigatus in Clinical and Environmental Samples to Address Antimicrobial Resistance. MDPI. [URL: https://www.mdpi.com/2076-2607/12/1/123]
  • CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Scribd. [URL: https://www.scribd.com/document/539311690/CLSI-M60-2020-Performance-Standards-for-Antifungal-Susceptibility-Testing-of-Yeasts-2nd-Edition-M60Ed2E]
  • Antifungal Susceptibility of 596 Aspergillus fumigatus Strains Isolated from Outdoor Air, Hospital Air, and Clinical Samples. Journal of Clinical Microbiology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1234079/]
  • A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8306233/]

Sources

Validation

A Comparative Guide to the Cross-Reactivity Analysis of Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione

The structural similarity of this triazine-thione to other agrochemicals and industrial compounds necessitates a rigorous analytical approach to differentiate it from potential interferents. This guide will explore the t...

Author: BenchChem Technical Support Team. Date: January 2026

The structural similarity of this triazine-thione to other agrochemicals and industrial compounds necessitates a rigorous analytical approach to differentiate it from potential interferents. This guide will explore the two primary analytical paradigms for this purpose: chromatographic separation coupled with mass spectrometry and immunoassay-based detection. We will delve into the principles, experimental protocols, and comparative performance of these techniques, supported by experimental data and logical workflows.

Understanding the Challenge: Structural Analogs and the Potential for Cross-Reactivity

The core challenge in the analysis of tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione lies in its structural resemblance to other cyclic thiourea derivatives. A prime example is Dazomet, the common name for tetrahydro-3,5-dimethyl-1,3,5-thiadiazine-2-thione. The subtle difference in the heterocyclic ring (triazine vs. thiadiazine) and substitution patterns can lead to overlapping analytical signals, particularly in less specific detection methods.

Section 1: Chromatographic Methods for High-Fidelity Differentiation

Chromatographic techniques, particularly when coupled with mass spectrometry, offer the highest degree of specificity for the analysis of structurally similar compounds. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the workhorses of modern analytical chemistry for this purpose.[1][2][3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For triazine-thiones and their analogs, GC-MS provides excellent resolving power and definitive structural information through mass spectral fragmentation patterns.

Causality Behind Experimental Choices: The choice of a specific GC column and temperature program is critical for achieving baseline separation of isomers and structural analogs. A mid-polarity column is often selected to provide a balance of interactions with the analytes. The mass spectrometer operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode enhances sensitivity and selectivity by focusing on characteristic ions of the target analytes.

Experimental Protocol: GC-MS Analysis of Triazine-Thione and Thiadiazine-Thione Analogs

  • Sample Preparation:

    • Extract the sample matrix (e.g., soil, water, biological fluid) with a suitable organic solvent such as ethyl acetate.

    • Concentrate the extract under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a solvent compatible with the GC injection system (e.g., acetone).

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent Intuvo 9000 GC system or equivalent.

    • Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet: Splitless mode at 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 1 minute.

      • Ramp 1: 25°C/min to 180°C.

      • Ramp 2: 10°C/min to 280°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer: Agilent 7010B Triple Quadrupole MS or equivalent.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for highest selectivity. Precursor and product ions for each analyte must be optimized.

Data Presentation: Expected GC-MS Separation

CompoundExpected Retention Time (min)Key MRM Transitions (Precursor > Product)
Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione~ 8.5To be determined empirically
Dazomet (Tetrahydro-3,5-dimethyl-1,3,5-thiadiazine-2-thione)~ 9.2162 > 88, 162 > 57

Note: Retention times are estimates and must be confirmed experimentally.

Mandatory Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Solvent Extraction Sample->Extraction Concentration Concentration Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution GC_Inlet GC Inlet Reconstitution->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Source MS Ion Source (Ionization) GC_Column->MS_Source Quadrupole1 Q1 (Precursor Ion Selection) MS_Source->Quadrupole1 Collision_Cell Q2 (Fragmentation) Quadrupole1->Collision_Cell Quadrupole2 Q3 (Product Ion Selection) Collision_Cell->Quadrupole2 Detector Detector Quadrupole2->Detector Chromatogram Chromatogram (Retention Time) Detector->Chromatogram Mass_Spectrum Mass Spectrum (m/z) Detector->Mass_Spectrum Quantification Quantification Chromatogram->Quantification Mass_Spectrum->Quantification

Caption: Workflow for GC-MS analysis.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

For compounds that are less volatile or thermally labile, HPLC-MS/MS is the preferred method.[4][5] It offers excellent sensitivity and selectivity, and the separation is based on the compound's polarity and interaction with the stationary phase.

Causality Behind Experimental Choices: Reversed-phase HPLC is commonly employed for the separation of moderately polar compounds like triazine-thiones. The choice of a C18 column provides a hydrophobic stationary phase for effective separation based on subtle differences in polarity. The mobile phase composition is optimized to achieve good peak shape and resolution. Tandem mass spectrometry (MS/MS) provides an additional layer of specificity through the selection of precursor and product ions.

Experimental Protocol: HPLC-MS/MS Analysis of Triazine-Thione and Thiadiazine-Thione Analogs

  • Sample Preparation:

    • Similar to GC-MS sample preparation, but the final reconstitution solvent should be compatible with the HPLC mobile phase (e.g., acetonitrile/water mixture).

  • HPLC-MS/MS Instrumentation and Conditions:

    • HPLC System: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5-95% B

      • 8-10 min: 95% B

      • 10-10.1 min: 95-5% B

      • 10.1-12 min: 5% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data Presentation: Expected HPLC-MS/MS Separation

CompoundExpected Retention Time (min)Key MRM Transitions (Precursor > Product)
Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione~ 4.2To be determined empirically
Dazomet (Tetrahydro-3,5-dimethyl-1,3,5-thiadiazine-2-thione)~ 4.8163 > 88, 163 > 57

Note: Retention times are estimates and must be confirmed experimentally.

Section 2: Immunoassays for High-Throughput Screening

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and cost-effective method for the detection of specific analytes.[6][7] However, their specificity is dependent on the selectivity of the antibody used. Cross-reactivity with structurally similar compounds is a critical consideration.

The Principle of Cross-Reactivity in Immunoassays:

An immunoassay relies on the specific binding of an antibody to its target antigen. Cross-reactivity occurs when a compound structurally similar to the target antigen also binds to the antibody, leading to a false-positive signal or an overestimation of the target analyte's concentration. The degree of cross-reactivity is influenced by the structural features of the competing molecule that are recognized by the antibody's binding site (epitope).

Mandatory Visualization: Competitive ELISA Principle

ELISA_Principle cluster_well Microtiter Well cluster_reagents Sample & Reagents cluster_binding Competitive Binding cluster_signal Signal Generation Antibody Antibody Bound_Analyte Target Analyte Antibody->Bound_Analyte Binds Bound_CR Cross-Reactant Antibody->Bound_CR Cross-reacts Bound_EC Enzyme-Conjugate Antibody->Bound_EC Binds Analyte Target Analyte CrossReactant Cross-Reactant EnzymeConjugate Enzyme-Conjugate Substrate Substrate Bound_EC->Substrate Catalyzes Color_Product Color Product (Signal) Substrate->Color_Product

Caption: Principle of competitive ELISA.

Cross-Reactivity Analysis Protocol

To assess the cross-reactivity of an immunoassay designed for tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione, a panel of structurally related compounds should be tested.

Experimental Protocol: ELISA Cross-Reactivity Assessment

  • Prepare Standard Curves:

    • Generate a standard curve for the target analyte (tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione) over a range of concentrations according to the ELISA kit manufacturer's instructions.

    • Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the signal).

  • Test Potential Cross-Reactants:

    • Prepare serial dilutions of each potential cross-reactant (e.g., Dazomet, other triazine and thiadiazine derivatives).

    • Run the ELISA with these compounds in the same manner as the target analyte.

  • Calculate Percent Cross-Reactivity:

    • Determine the IC50 value for each cross-reactant.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Data Presentation: Hypothetical Cross-Reactivity Data

CompoundIC50 (ng/mL)% Cross-Reactivity
Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione10100
Dazomet5020
Atrazine>1000<1
Simazine>1000<1

Note: These are hypothetical values for illustrative purposes. A higher % cross-reactivity indicates a greater potential for interference.

Section 3: Comparative Analysis and Recommendations

The choice between chromatographic methods and immunoassays depends on the specific requirements of the analysis.

FeatureGC-MS / HPLC-MS/MSImmunoassay (ELISA)
Specificity Very High (can differentiate isomers)Variable (dependent on antibody)
Sensitivity High to Very HighVery High
Throughput Low to MediumHigh
Cost per Sample HighLow
Expertise Required HighLow to Medium
Confirmation DefinitivePresumptive (requires confirmation)

Recommendations:

  • For definitive identification and quantification, especially in complex matrices or for regulatory purposes, GC-MS or HPLC-MS/MS is the recommended method. The high specificity of these techniques allows for the unambiguous differentiation of tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione from its structural analogs.

  • For high-throughput screening of a large number of samples, an immunoassay can be a valuable tool. However, it is crucial to thoroughly validate the assay for cross-reactivity with all potential interferents expected to be present in the samples. Any positive results from an immunoassay should be confirmed by a chromatographic method.

Mandatory Visualization: Decision-Making Workflow

Decision_Workflow Start Analytical Need Screening High-Throughput Screening? Start->Screening Confirmation Definitive Confirmation Needed? Screening->Confirmation No ELISA Use Immunoassay (ELISA) Screening->ELISA Yes Confirmation->ELISA No Chromatography Use GC-MS or HPLC-MS/MS Confirmation->Chromatography Yes Validate_CR Validate Cross-Reactivity ELISA->Validate_CR Confirm_Positives Confirm Positives with Chromatography Validate_CR->Confirm_Positives

Caption: Decision workflow for analytical method selection.

Conclusion

The accurate analysis of tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione requires a careful consideration of the analytical method's specificity, especially in the presence of structurally similar compounds like Dazomet. While immunoassays provide a rapid and sensitive screening tool, their susceptibility to cross-reactivity necessitates thorough validation. For unambiguous identification and quantification, chromatographic methods coupled with mass spectrometry remain the gold standard. By understanding the principles and applying the appropriate methodology, researchers can ensure the reliability and accuracy of their analytical results.

References

  • A Method for Determination of Dazomet Residues in Crops by High Performance Liquid Chromatography. (J-Stage) [Link]

  • Development of immunoassay based on a specific antibody for sensitive detection of nicosulfuron in environment. (PMC - NIH) [Link]

  • Development of Robust, Environmental, Immunoassay Formats for the Quantification of Pesticides in Soil. (ACS Publications) [Link]

  • Triazine Metabolite ELISA (Microtiter Plate). (ATZ labs) [Link]

  • Development of immunoassays for multi-residue detection of small molecule compounds. (ResearchGate) [Link]

  • Development of immunoassays for multi-residue detection of small molecule compounds. (Taylor & Francis Online) [Link]

  • Development of crosslinker-free antibody–enzyme conjugates for immunoassays in pesticide residue detection. (Analytical Methods - RSC Publishing) [Link]

  • Determination of Dazomet in Basamid Granulat Using Reversed Phase HPLC. (ResearchGate) [Link]

  • Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. (arkat usa) [Link]

  • Mass Spectrometry - Fragmentation Patterns. (Chemistry LibreTexts) [Link]

  • Method 1659: The Determination of Dazomet in Municipal and Industrial Wastewater. (EPA) [Link]

  • Determination of triazine herbicides in aqueous samples by dispersive liquid-liquid microextraction with gas chromatography-ion trap mass spectrometry. (PubMed) [Link]

  • Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters. (PubMed) [Link]

  • Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). (Shimadzu Scientific Instruments) [Link]

  • Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. (MDPI) [Link]

  • A Chiral Thiourea as a Template for Enantioselective Intramolecular [2 + 2] Photocycloaddition Reactions. (The Journal of Organic Chemistry - ACS Publications) [Link]

  • One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. (Beilstein Journal of Organic Chemistry) [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (PMC - PubMed Central) [Link]

  • Comparative analysis and validation of analytical techniques for quantification active component in pharmaceuticals: Green approach. (ResearchGate) [Link]

  • mass spectra - fragmentation patterns. (Chemguide) [Link]

  • Synthesis and Applications of 1,3,5-Triazinanes. (ResearchGate) [Link]

  • Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. (PMC - NIH) [Link]

  • Fragmentation (mass spectrometry). (Wikipedia) [Link]

  • Synthesis and microbiological activity of thiourea derivatives of 4-azatricyclo[5.2.2.0(2,6)]undec-8-ene-3,5-dione. (PubMed) [Link]

  • Enzyme-linked immunosorbent assay compared with gas chromatography/mass spectrometry for the determination of triazine herbicides in water. (PubMed) [Link]

  • Synthesis, Crystal Structure and Cyclic Voltammetric Behavior of N-aroyl-N′-(4′-cyanophenyl)thioureas. (MDPI) [Link]

  • Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization. (NIH) [Link]

  • Unveil the molecular recognition mechanisms of triazine haptens and monoclonal antibodies: Establishing ic‐ELISA methods for triazine herbicide analysis in tea. (ResearchGate) [Link]

  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. (PubMed Central) [Link]

  • Use of LC-MS/MS and Stable Isotopes to Differentiate Hydroxymethyl and Methyl DNA Adducts from Formaldehyde and Nitrosodimethylamine. (NIH) [Link]

  • Use of LC-MS/MS and stable isotopes to differentiate hydroxymethyl and methyl DNA adducts from formaldehyde and nitrosodimethylamine. (PubMed) [Link]

  • Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. (MDPI) [Link]

  • Synthesis and characterization of 1,3,5-tris((1/2H-tetrazol-5-yl)methyl)-1,3,5-triazinane-2,4,6-trione. (ResearchGate) [Link]

  • SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. (Malaysian Journal of Analytical Sciences) [Link]

  • Development of Analytical Methods to Analyze Pesticide Residues. (PMC - NIH) [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays with Triazine Compounds

Introduction: The Triazine Paradox in Drug Discovery The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, celebrated for its versatility and presence in a wide spectrum of biologically active agents, incl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Triazine Paradox in Drug Discovery

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, celebrated for its versatility and presence in a wide spectrum of biologically active agents, including those with anticancer, antiviral, and antimicrobial properties.[1][2][3] This six-membered heterocyclic ring is economically advantageous to synthesize and readily modified, making it an attractive starting point for drug discovery campaigns.[1][2] However, the very chemical properties that make triazines versatile can also introduce significant challenges in biological assays, leading to a paradox: a promising compound class that is frequently plagued by issues of data irreproducibility.

This guide provides an in-depth comparison of common biological assays used to evaluate triazine compounds. It offers field-proven insights and detailed protocols designed to help researchers, scientists, and drug development professionals navigate the complexities of this chemical class. Our focus is on establishing self-validating experimental systems to ensure that the data you generate is robust, reliable, and, most importantly, reproducible.

The Core Challenge: Why Triazine Compounds Demand Methodical Scrutiny

Key Sources of Assay Interference:
  • Compound Autofluorescence: Many aromatic heterocyclic compounds, including triazines, can absorb light and re-emit it as fluorescence. This intrinsic signal can mask or artificially inflate the signal from a fluorescent reporter, leading to false positives or negatives.[9][10][11] This is a particularly significant issue in assays using blue-green fluorophores, as cellular components like NADH and riboflavin also autofluoresce in this spectral range.[11][12]

  • Compound Aggregation: At micromolar concentrations typical for screening, planar molecules like triazines can form colloidal aggregates in aqueous buffers.[13][14] These aggregates can non-specifically sequester and denature proteins, such as the target enzyme or reporter enzymes, leading to promiscuous inhibition that is independent of the intended mechanism of action.[14][15][16] This phenomenon is a major source of false positives in high-throughput screening (HTS).[8][14]

  • Light Scattering/Quenching: The formation of aggregates or compound precipitation can lead to light scattering, which interferes with absorbance-based readings. Furthermore, some compounds can absorb the light emitted by a fluorescent or luminescent reporter, a phenomenon known as quenching, which artificially decreases the assay signal.[11]

  • Chemical Reactivity: While less common, some triazine derivatives may possess reactive functional groups that can covalently modify assay components, leading to irreversible and non-specific inhibition.

These interferences can be difficult to identify because they often produce reproducible, concentration-dependent effects that mimic genuine biological activity.[7][8] Therefore, a proactive and multi-faceted approach is required to ensure data integrity.

Comparative Guide to Common Biological Assays for Triazine Evaluation

The choice of assay technology is a critical decision that directly impacts the likelihood of generating reproducible data. Below is a comparison of common assay formats used to assess the cytotoxicity or enzymatic inhibition of triazine compounds.

Assay Type Principle Common Readout Advantages Susceptibility to Triazine Artifacts & Mitigation Strategies
Colorimetric (Absorbance) Measures metabolic activity via reduction of a tetrazolium salt (e.g., MTT, XTT) to a colored formazan product by cellular dehydrogenases.[17][18]Absorbance (e.g., 570 nm for MTT)Inexpensive, widely used.High Risk. Artifacts: Compound color can interfere with absorbance readings. Reductants in compounds can reduce MTT directly.[18] Mitigation: Run compound-only controls (no cells) to check for direct colorimetric interference or MTT reduction.[18] Consider alternative assays.
Fluorometric Measures a fluorescent product generated by a specific enzymatic activity (e.g., protease activity for cell viability) or uses fluorescent probes.Fluorescence IntensityHigh sensitivity, amenable to multiplexing.[19]High Risk. Artifacts: Compound autofluorescence is a major issue.[9][10] Quenching can reduce signal. Mitigation: Screen compounds for autofluorescence at assay wavelengths.[10] Switch to red-shifted dyes (>650 nm) to avoid the common autofluorescence region.[9][10] Use time-resolved fluorescence (TRF) if available.
Luminometric (Bioluminescence) Measures light produced from a biochemical reaction, typically involving luciferase and its substrate (e.g., ATP measurement for cell viability with CellTiter-Glo®).Luminescence (RLU)Very high sensitivity, wide dynamic range, low background signal.[20]Lower Risk, but Not Immune. Artifacts: Some compounds directly inhibit the luciferase reporter enzyme.[7] Mitigation: Perform a counter-screen against purified luciferase enzyme to identify inhibitors. The "add-mix-measure" format minimizes incubation time, reducing the chance of aggregation-based artifacts.[20]

Recommendation: For initial screening and dose-response studies of triazine compounds, luminescence-based assays are generally superior. Their high sensitivity and distinct signal generation mechanism make them less susceptible to the most common interference pitfalls of absorbance and fluorescence.[20]

Visualizing the Path to Reproducibility

Ensuring reproducible results requires a systematic approach that considers factors from initial compound handling to final data analysis.

G cluster_result Result Reproducible Data Compound Compound Assay Assay Controls Controls Protocol Protocol Controls->Protocol Cells Cells Treatment Treatment Counter Counter Treatment->Counter Ortho Ortho Data Data Data->Result

In-Depth Protocol: A Self-Validating Luminescence-Based Cytotoxicity Assay

This protocol for assessing triazine-induced cytotoxicity utilizes an ATP-based luminescence assay (e.g., Promega's CellTiter-Glo®). This method is chosen for its robustness and reduced susceptibility to compound interference.[20] The principle is that the quantity of ATP is directly proportional to the number of metabolically active, viable cells.

I. Materials & Reagents
  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Triazine compounds dissolved in 100% DMSO (10 mM stock)

  • Opaque-walled 96-well or 384-well microplates (critical for luminescence)

  • Luminescence-based ATP detection reagent (e.g., CellTiter-Glo®)

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

II. Experimental Procedure

Step 1: Cell Seeding (Day 1)

  • Action: Seed cells in opaque-walled 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL).

  • Causality: Using opaque plates prevents well-to-well crosstalk of the luminescent signal. Consistent cell density is the single most important variable for assay precision; cell number must be on the linear range of the assay.[21][22]

Step 2: Compound Preparation & Treatment (Day 2)

  • Action: Perform a serial dilution of the triazine compounds in culture medium to achieve final desired concentrations. The final DMSO concentration should be kept constant and low (e.g., ≤ 0.5%). Add the compound dilutions to the cells.

  • Causality: Maintaining a constant, low DMSO concentration is crucial as DMSO itself can be cytotoxic at higher concentrations, confounding the results.

Step 3: Incubation (Day 2-5)

  • Action: Incubate plates for the desired exposure time (e.g., 72 hours) at 37°C, 5% CO₂.

  • Causality: The incubation time should be consistent across experiments and relevant to the biological question being asked (e.g., long enough to observe antiproliferative effects).

Step 4: Assay Reagent Addition & Signal Detection (Day 5)

  • Action: Equilibrate the plate and the ATP detection reagent to room temperature for 30 minutes. Add the reagent to each well (e.g., 100 µL). Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Causality: Temperature equilibration is vital for consistent enzyme kinetics of the luciferase. The short incubation time after reagent addition minimizes the potential for compound interference with the stabilized signal.[20]

Step 5: Data Acquisition

  • Action: Measure luminescence using a plate reader.

  • Causality: The integration time for light collection should be optimized to ensure the signal is within the linear range of the detector.

III. Built-in Controls for a Self-Validating System

To ensure trustworthiness, every plate must include a set of controls that validate the assay's performance and check for compound interference.

  • Vehicle Control: Cells treated with the same final concentration of DMSO as the test compounds. This represents 100% cell viability.

  • Maximum Inhibition Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine) or a lysis agent. This represents 0% viability and defines the bottom of the assay window.

  • Compound Interference Control (No Cells): Wells containing culture medium and the highest concentration of each triazine compound, but no cells. After adding the ATP reagent, the signal should be near zero.

  • Causality: A significant signal in the "No Cells" control indicates the compound is directly interfering with the assay chemistry (e.g., inhibiting luciferase or stabilizing ATP) and the data for that compound is unreliable.

G cluster_result Result Erroneous & Irreproducible Data (False Positives/Negatives) Aggregation Aggregation Result->Aggregation Autofluorescence Autofluorescence Result->Autofluorescence Reactivity Reactivity Result->Reactivity Luciferase_Inhibition Luciferase_Inhibition Result->Luciferase_Inhibition Protocol_Drift Protocol_Drift Result->Protocol_Drift Cell_Health Cell_Health Result->Cell_Health

Conclusion: A Commitment to Rigor

Working with triazine compounds requires a heightened level of scientific rigor and an awareness of the potential for assay artifacts. Reproducibility is not an accident; it is the result of a well-designed experimental plan that anticipates and controls for sources of variability. By selecting more robust assay technologies like luminescence, incorporating self-validating controls into every experiment, and understanding the "why" behind each protocol step, researchers can confidently generate high-quality, reliable data. This methodical approach is essential to unlock the true therapeutic potential of the versatile triazine scaffold and avoid the costly pursuit of artifact-driven results.

References

  • How to reduce autofluorescence in cell-based assays. BMG LABTECH. Available from: [Link]

  • Pohjala L, et al. Aggregating behavior of phenolic compounds--a source of false bioassay results?. Molecules. 2012. Available from: [Link]

  • Characterizing chlorotriazine effects in cancer-relevant high-throughput screening assays. ScienceDirect. Available from: [Link]

  • Assay Interference by Aggregation. Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]

  • Tips to Minimize Autofluorescence. FluoroFinder. 2023. Available from: [Link]

  • Assay Interference by Aggregation. Semantic Scholar. Available from: [Link]

  • Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories. Available from: [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. BioAgilytix. 2021. Available from: [Link]

  • Designing Robust Cell-Based Assays MasterClass. Global Leading Conferences. 2026. Available from: [Link]

  • Interference and Artifacts in High-content Screening. Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]

  • The Effect of Promiscuous Aggregation on in Vitro Drug Metabolism Assays. PubMed. 2019. Available from: [Link]

  • A Collection of Useful Nuisance Compounds (CONS) for Interrogation of Bioassay Integrity. ACS Publications. Available from: [Link]

  • Cells as Substrates for Potency Assays: A Critical Tool in Biopharmaceutical Development. Sartorius. 2025. Available from: [Link]

  • Analytical Methods for Cell Therapies: Method Development and Validation Challenges. BioProcess International. 2021. Available from: [Link]

  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. PubMed. 2022. Available from: [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH. Available from: [Link]

  • Apparent activity in high-throughput screening: origins of compound-dependent assay interference. PubMed. 2010. Available from: [Link]

  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. ResearchGate. Available from: [Link]

  • Nuisance compounds in cellular assays. PMC - PubMed Central - NIH. Available from: [Link]

  • Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. PMC - NIH. Available from: [Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PMC - NIH. Available from: [Link]

  • Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. BioProcess International. 2020. Available from: [Link]

  • USP〈1033〉Biological Assay Validation: Key Guidelines. FDCELL. 2025. Available from: [Link]

  • Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. PubMed. 2019. Available from: [Link]

  • A Practical Approach to Biological Assay Validation. EDRA Services. Available from: [Link]

  • Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. PMC - NIH. Available from: [Link]

  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. PMC. 2022. Available from: [Link]

  • Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. Europub. Available from: [Link]

  • An Improved Ferrozine-Based Protocol for Safe, Reproducible, and Accurate Quantification of Iron in Biological and Chemical Samples. MDPI. Available from: [Link]

  • Absorbance vs. Luminescence Assays: Differences & Choosing the Right Method. Byonoy. 2024. Available from: [Link]

  • In vitro cytotoxicity of imidazolyl-1,3,5-triazine derivatives. PubMed. Available from: [Link]

  • (PDF) Synthesis and examination of 1,2,4-triazine-sulfonamide hybrids as potential inhibitory drugs: Inhibition effects on AChE and GST enzymes in silico and in vitro conditions. ResearchGate. 2024. Available from: [Link]

  • (PDF) Colorimetric Cytotoxicity Assays. ResearchGate. Available from: [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. 2013. Available from: [Link]

Sources

Validation

A Researcher's Guide to In Silico Docking of 1,3,5-Triazine Derivatives: A Comparative Analysis

Welcome to a comprehensive guide on the in silico docking of 1,3,5-triazine derivatives. This document is tailored for researchers, scientists, and drug development professionals seeking to leverage computational methods...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the in silico docking of 1,3,5-triazine derivatives. This document is tailored for researchers, scientists, and drug development professionals seeking to leverage computational methods to explore the therapeutic potential of this versatile scaffold. The 1,3,5-triazine core, with its three-fold symmetry, offers a unique template for developing novel therapeutic agents by allowing for selective modifications at its 2, 4, and 6 positions.[1] These derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3]

This guide will provide an in-depth comparison of various 1,3,5-triazine derivatives, their biological targets, and the insights gained from molecular docking studies. We will delve into the causality behind experimental choices in a typical docking workflow and provide detailed, step-by-step methodologies to ensure scientific integrity and reproducibility.

The Significance of 1,3,5-Triazine in Drug Discovery

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to interact with a multitude of biological targets.[4] Its derivatives have been investigated for a wide array of therapeutic applications. For instance, they have shown promise as anticancer agents by targeting key enzymes and signaling pathways involved in cancer progression.[3][5][6][7] Furthermore, their potential as antimicrobial, antimalarial, and antiviral agents highlights the versatility of this heterocyclic core.[1][2] The ability to readily modify the substituents on the triazine ring allows for the fine-tuning of their pharmacological properties, making them an attractive starting point for drug design and development.[1]

Comparative Docking Performance of 1,3,5-Triazine Derivatives

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a specific receptor, providing valuable insights into their binding affinity and interaction patterns.[8][9] The following tables summarize the in silico docking performance of various 1,3,5-triazine derivatives against several key biological targets, alongside their corresponding experimental validation data where available.

Anticancer Targets

Target: Dihydrofolate Reductase (DHFR)

DHFR is a crucial enzyme in the synthesis of DNA, and its inhibition is a well-established strategy in cancer chemotherapy.[10][11][12]

Compound IDSubstituentsDocking Score (kcal/mol)Experimental Activity (IC50)Target Organism/Cell LineReference
8e N2-(4-phenylthiazol-2-yl)-1,3,5-triazine-2,4,6-triamine analogNot explicitly stated, but showed favorable binding interactions50 nMA549 (non-small cell lung cancer)[10][11][13]
9a N2-(4-phenylthiazol-2-yl)-1,3,5-triazine-2,4,6-triamine analogNot explicitly stated, but showed favorable binding interactions42 nMA549 (non-small cell lung cancer)[10][11][13]
10e 4-((4,6-Diamino-1,3,5-triazin-2-yl)amino)-4H-1,2,4-triazole-3-thiol analogNot explicitly stated, but showed favorable binding interactions62 nMA549 (non-small cell lung cancer)[10][11][13]
11e 4-((4,6-Diamino-1,3,5-triazin-2-yl)amino)-4H-1,2,4-triazole-3-thiol analogNot explicitly stated, but showed favorable binding interactions28 nMA549 (non-small cell lung cancer)[10][11][13]

Target: Kinases (PI3K-α, B-Raf, VEGFR-2)

Kinases are pivotal in cellular signaling pathways, and their dysregulation is a hallmark of cancer.[4][5]

Compound IDSubstituentsTarget KinaseDocking Score (kcal/mol)Experimental Activity (IC50)Reference
4b 1,3,5-triazine derivativeB-Raf (V600E)Favorable interactions observedComparable to sorafenib[5][6]
4c 1,3,5-triazine derivativePI3K-αFavorable interactions observedGood inhibitory activity[5][6]
4c 1,3,5-triazine derivativeVEGFR-2Favorable interactions observedBest inhibitory activity[5][6]
5c 1,3,5-triazine derivativePI3K-αFavorable interactions observedGood inhibitory activity[5][6]
5m 1,3,5-triazine derivativePI3K-αFavorable interactions observedModerate activity[5][6]

Target: Epidermal Growth Factor Receptor (EGFR)

EGFR is a tyrosine kinase that plays a critical role in cell proliferation and is a key target in cancer therapy.[14][15]

Compound SeriesGeneral StructureDocking PerformanceExperimental ValidationReference
Chiral 1,3,5-triazinesEnantiomerically pure chiral derivativesStrong correlation between docking score and in vitro EGFR inhibitory activityAnticancer activity against MCF-7 (breast) and A549 (lung) cancer cell lines[14]
1,3,5-triazine-based pyrazolesPyrazole-substituted triazinesGood affinity towards EGFR kinase (PDB ID: 6V6O)Potent inhibitory activity against EGFR-tyrosine kinase[16]
Other Biological Targets

Target: Acetylcholinesterase (AChE) and β-secretase (BACE1)

These enzymes are implicated in Alzheimer's disease.

Compound IDSubstituentsTarget EnzymeExperimental Activity (IC50)Reference
4a Nitrogen mustard with dipeptide residueAChE0.055 µM[1]
4a Nitrogen mustard with dipeptide residueBACE111.09 µM[1]

A Step-by-Step Protocol for In Silico Docking of 1,3,5-Triazine Derivatives

This section provides a detailed workflow for performing a molecular docking study. The causality behind each step is explained to provide a deeper understanding of the process.

Experimental Workflow: Molecular Docking

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Preparation (PDB) ProcessP Protein Processing PDB->ProcessP Remove water, add hydrogens Ligand 2. Ligand Preparation (SDF/MOL2) ProcessL Ligand Processing Ligand->ProcessL Energy minimization, assign charges Grid 3. Grid Box Generation ProcessP->Grid Dock 4. Docking Simulation ProcessL->Dock Grid->Dock Define search space Results 5. Pose Generation & Scoring Dock->Results Analysis 6. Interaction Analysis Results->Analysis Visualize binding modes Validation 7. Post-Docking Analysis (e.g., MM/GBSA) Analysis->Validation Refine binding energy prediction

Caption: A generalized workflow for molecular docking studies.

1. Protein Preparation

  • Objective: To prepare the receptor for docking by cleaning the crystal structure and adding necessary parameters.

  • Protocol:

    • Obtain the Protein Structure: Download the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). The choice of PDB structure is critical; look for high-resolution structures with a co-crystallized ligand similar to your compounds of interest.

    • Clean the Structure: Remove water molecules, co-factors, and existing ligands from the PDB file. The presence of these can interfere with the docking process.

    • Add Hydrogens: Since X-ray crystallography often does not resolve hydrogen atoms, they must be added to the protein structure.

    • Assign Charges: Assign appropriate partial charges to each atom of the protein.

    • Energy Minimization: Perform a brief energy minimization to relieve any steric clashes in the structure.

  • Causality: A properly prepared protein structure is essential for accurate docking. Missing hydrogens or incorrect protonation states can lead to erroneous predictions of binding interactions.

2. Ligand Preparation

  • Objective: To generate a low-energy 3D conformation of the 1,3,5-triazine derivative and assign correct chemical properties.

  • Protocol:

    • Draw the Ligand: Sketch the 2D structure of the triazine derivative using a chemical drawing tool.

    • Convert to 3D: Convert the 2D structure to a 3D conformation.

    • Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

    • Assign Charges: Assign partial charges to the ligand atoms.

  • Causality: The starting conformation and charge distribution of the ligand significantly influence the docking outcome. A low-energy, realistic conformation is more likely to represent the bioactive pose.

3. Grid Box Generation

  • Objective: To define the search space on the receptor where the docking algorithm will attempt to place the ligand.

  • Protocol:

    • Identify the Binding Site: The binding site can be identified based on the location of a co-crystallized ligand in the PDB structure or through binding site prediction tools.

    • Define the Grid Box: Create a 3D grid that encompasses the entire binding pocket. The size of the grid box should be large enough to allow the ligand to move and rotate freely but not so large as to unnecessarily increase computation time.

  • Causality: The grid box confines the docking search to the area of interest, making the calculation more efficient and biologically relevant.

4. Docking Simulation

  • Objective: To explore the conformational space of the ligand within the defined binding site and identify the most favorable binding poses.

  • Protocol:

    • Select a Docking Program: Choose a docking software such as AutoDock Vina, Glide, or MOE.[8][17][18]

    • Set Docking Parameters: Configure the parameters for the docking run, such as the number of binding modes to generate and the exhaustiveness of the search.

    • Run the Docking: Execute the docking simulation. The program will systematically sample different conformations and orientations of the ligand within the binding site.

  • Causality: The docking algorithm uses a scoring function to evaluate the fitness of each pose, estimating the binding affinity.

5. Pose Generation and Scoring

  • Objective: To rank the generated ligand poses based on their predicted binding affinity.

  • Protocol:

    • Analyze Docking Scores: The docking program will output a series of ligand poses, each with a corresponding docking score (e.g., in kcal/mol). A more negative score generally indicates a more favorable binding interaction.

    • Cluster Poses: Group similar poses together to identify the most populated and energetically favorable binding modes.

  • Causality: The scoring function is a mathematical model that approximates the free energy of binding. While not perfectly accurate, it provides a valuable metric for comparing different ligands and binding modes.

6. Interaction Analysis

  • Objective: To visualize and analyze the interactions between the best-ranked ligand pose and the receptor.

  • Protocol:

    • Visualize the Complex: Use a molecular visualization tool (e.g., PyMOL, Discovery Studio) to view the docked ligand in the protein's binding site.

    • Identify Key Interactions: Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the surrounding amino acid residues.

  • Causality: Understanding the specific interactions that stabilize the ligand-receptor complex is crucial for structure-activity relationship (SAR) studies and for designing more potent derivatives.

7. Post-Docking Analysis

  • Objective: To refine the binding energy prediction and validate the docking results.

  • Protocol:

    • MM/GBSA or MM/PBSA: Employ more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to re-score the top-ranked poses for a more accurate estimation of binding free energy.

    • Molecular Dynamics (MD) Simulations: For the most promising candidates, run MD simulations to assess the stability of the ligand-receptor complex over time.

  • Causality: These post-docking methods provide a more rigorous assessment of binding affinity and complex stability, increasing the confidence in the in silico predictions.

Trustworthiness and Validation of Docking Protocols

A self-validating docking protocol is crucial for generating reliable results. This can be achieved by:

  • Redocking: Before docking your compounds of interest, validate your docking protocol by redocking the co-crystallized ligand into the binding site of the receptor. A successful redocking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose, provides confidence in your chosen parameters.

  • Correlation with Experimental Data: The ultimate validation of a docking study is the correlation between the predicted binding affinities and experimentally determined activities (e.g., IC50 values). A strong correlation suggests that the computational model is accurately capturing the key determinants of binding.[5]

Visualizing the Logic: A Decision-Making Workflow

Decision_Workflow Start Start: Identify Therapeutic Target PDB_Search Search PDB for Target Structure Start->PDB_Search No_Structure No Suitable Structure Found PDB_Search->No_Structure Homology_Modeling Homology Modeling No_Structure->Homology_Modeling Yes Docking_Protocol Develop & Validate Docking Protocol No_Structure->Docking_Protocol No Homology_Modeling->Docking_Protocol Redocking Redocking of Co-crystallized Ligand Docking_Protocol->Redocking RMSD_Check RMSD < 2Å? Redocking->RMSD_Check RMSD_Check->Docking_Protocol No, refine protocol Virtual_Screening Virtual Screening of 1,3,5-Triazine Library RMSD_Check->Virtual_Screening Yes Hit_Identification Identify Top-Scoring Hits Virtual_Screening->Hit_Identification Interaction_Analysis Analyze Binding Interactions Hit_Identification->Interaction_Analysis Experimental_Testing Synthesize & Test Promising Compounds Interaction_Analysis->Experimental_Testing

Caption: A decision-making workflow for a typical drug discovery project involving molecular docking.

This guide provides a framework for conducting and interpreting in silico docking studies of 1,3,5-triazine derivatives. By following these principles and protocols, researchers can effectively leverage computational tools to accelerate the discovery and development of novel therapeutics based on this versatile and promising chemical scaffold.

References

  • Jah, A., et al. (2024). Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]

  • Jah, A., et al. (2024). Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. Taylor & Francis Online. Available at: [Link]

  • Jah, A., et al. (2024). Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. Taylor & Francis Online. Available at: [Link]

  • Kułaga, A., et al. (2021). 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. Molecules, 26(13), 3969. Available at: [Link]

  • Wang, J., et al. (2013). 3D-QSAR and Docking Modeling Study of 1,3,5-Triazine Derivatives as PSII Electron Transport Inhibitor. Asian Journal of Chemistry, 25(18), 10331-10335. Available at: [Link]

  • Kułaga, A., et al. (2024). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. International Journal of Molecular Sciences, 25(11), 6099. Available at: [Link]

  • Balaha, M. F., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Tiwari, A., et al. (2021). 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities. Archiv der Pharmazie, 354(5), e2000363. Available at: [Link]

  • Jo, H., et al. (2022). Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. Molecules, 27(19), 6289. Available at: [Link]

  • El-Faham, A., et al. (2020). Synthesis, Anti-proliferative Activity, and Molecular Docking Study of New Series of 1,3-5-Triazine Schiff Base Derivatives. Molecules, 25(17), 4065. Available at: [Link]

  • Balaha, M. F., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 28-45. Available at: [Link]

  • Balaha, M. F., et al. (2016). Synthesis, evaluation and docking study of 1, 3, 5-triazine derivatives as cytotoxic agents against lung cancer. ResearchGate. Available at: [Link]

  • Balaha, M. F., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Ghorab, M. M., et al. (2016). Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica, 8(19), 23-33. Available at: [Link]

  • Kumar, D., et al. (2021). Solid Phase Synthesis, DFT Calculations, Molecular Docking, and Biological Studies of Symmetrical N2,N4,N6-Trisubstituted-1,3,5-triazines. ACS Omega, 6(35), 22703-22718. Available at: [Link]

  • Singh, T. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available at: [Link]

  • Kumar, A., et al. (2024). Chiral 1,3,5-Triazines as Potential EGFR Inhibitors: Pharmacophore Modeling, Synthesis, Molecular Docking, Molecular Dynamics Simulation, and Anticancer Evaluation. ACS Omega, 9(36), 41655-41671. Available at: [Link]

  • El-Faham, A., et al. (2020). Synthesis, Anti-proliferative Activity, and Molecular Docking Study of New Series of 1,3-5-Triazine Schiff Base Derivatives. ResearchGate. Available at: [Link]

  • Abu-Serie, M. M., & El-Sayed, W. M. (2022). Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. RSC Advances, 12(15), 9029-9045. Available at: [Link]

  • Maccari, G., et al. (2021). A Guide to In Silico Drug Design. Methods in Molecular Biology, 2266, 1-27. Available at: [Link]

  • Patel, N. B., et al. (2012). Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. ResearchGate. Available at: [Link]

  • Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. Available at: [Link]

  • Patel, N. B., et al. (2012). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Journal of Saudi Chemical Society, 21(Suppl 1), S227-S235. Available at: [Link]

  • Autodock Vina Documentation. (n.d.). Basic docking. Read the Docs. Available at: [Link]

  • Chen, Y. Z. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. Available at: [Link]

  • Hendra, R., et al. (2023). Molecular docking studies of novel s-triazine derivatives incorporating amino methoxy chalcone for EGFR inhibitor in breast cancer. Pharmacy Education, 23(4), 28-34. Available at: [Link]

  • Priya, R., & Gupta, A. (2021). Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. International Journal of Pharmaceutical Sciences and Research, 12(1), 1-11. Available at: [Link]

  • Bioinformatics Insights. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. Available at: [Link]

  • Falciani, C., et al. (2008). Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 18(11), 3271-3275. Available at: [Link]

  • G-P, A., et al. (2024). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. International Journal of Molecular Sciences, 25(11), 5940. Available at: [Link]

  • The Scripps Research Institute. (n.d.). AutoDock Vina. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of Tetrahydro-5-Methyl-1,3,5-Triazine-2(1H)-thione Analogs

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione analogs, with a primary focus on the closely related and extensively s...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione analogs, with a primary focus on the closely related and extensively studied tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTTs). These heterocyclic scaffolds have garnered significant attention from researchers in medicinal and agricultural chemistry due to their broad spectrum of biological activities, including potent antimicrobial and herbicidal properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand the key structural determinants of efficacy in this class of compounds and to leverage these insights for the rational design of novel, more potent analogs.

Introduction: The Versatile Tetrahydro-1,3,5-thiadiazine-2-thione (THTT) Scaffold

The core chemical structure of interest is the tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) ring system. This heterocycle can be considered a saturated version of a triazine thione, where one of the ring nitrogens is replaced by a sulfur atom. The numbering of the ring atoms is crucial for understanding the SAR, with the substituents at the N-3 and N-5 positions playing a pivotal role in modulating biological activity.

The THTT scaffold is attractive due to its synthetic accessibility and the diverse biological activities exhibited by its derivatives. These compounds have been extensively investigated for their antifungal, antibacterial, antileishmanial, and herbicidal effects.[1] The biological activity is believed to stem from the controlled release of bioactive molecules, such as dithiocarbamates and isothiocyanates, through the in vivo degradation of the THTT ring.[1]

Synthetic Strategies: The One-Pot Domino Synthesis

A significant advantage of the THTT scaffold is its straightforward and efficient synthesis, typically achieved through a one-pot domino reaction. This method's practicality allows for the rapid generation of diverse libraries of analogs for SAR studies.

Caption: General one-pot synthesis of 3,5-disubstituted THTT analogs.

The causality behind this experimental choice lies in its efficiency. The reaction proceeds through the initial formation of a dithiocarbamate salt from a primary amine, carbon disulfide, and a base. Subsequent addition of formaldehyde and a second primary amine in a sequential manner leads to the cyclization and formation of the desired 3,5-disubstituted THTT derivative.[1] This one-pot nature minimizes purification steps and allows for high-throughput synthesis of analog libraries.

Structure-Activity Relationship (SAR) Analysis

The biological activity of THTT analogs is profoundly influenced by the nature of the substituents at the N-3 and N-5 positions of the heterocyclic ring. A systematic variation of these substituents has allowed for the elucidation of key SAR trends.

Antimicrobial Activity

A significant body of research has focused on the antibacterial and antifungal properties of THTT derivatives. The general consensus is that the substituents at both the N-3 and N-5 positions are critical for potent antimicrobial activity.

Caption: Key SAR trends for the antimicrobial activity of THTT analogs.

Influence of N-3 Substituents:

  • Lipophilicity: The introduction of lipophilic groups at the N-3 position, such as benzyl or other aromatic moieties, generally enhances antimicrobial activity. This is likely due to improved penetration of the microbial cell membrane.

  • Steric Bulk: While lipophilicity is important, excessive steric bulk at the N-3 position can be detrimental to activity, suggesting a specific binding pocket or interaction site.

Influence of N-5 Substituents:

  • Polarity: The presence of polar groups, particularly those containing a carboxylic acid moiety (e.g., carboxymethyl derived from amino acids), at the N-5 position has been shown to be crucial for potent antifungal activity.[2] These groups may enhance solubility and interaction with specific targets.

  • Aromatic and Heterocyclic Rings: The incorporation of various aromatic and heterocyclic rings at the N-5 position has yielded compounds with a wide range of activities, indicating that this position is amenable to significant modification to fine-tune the biological profile.

Comparative Data on Antimicrobial Activity:

The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of THTT analogs against various microbial strains, highlighting the impact of different substituents.

Compound IDN-3 SubstituentN-5 SubstituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
1a Benzyl-CH2COOH>100>1003.12[2]
1b Benzyl-CH(CH3)COOH>100>1006.25[2]
2a Phenyl1-Phenylethyl4-4[3]
2b PhenylHydroxy16--[3]
3a IsobutylMethyl---[4]
3b Isobutyl-CH2COOH---[4]

Note: A lower MIC value indicates higher antimicrobial activity. Dashes indicate data not available.

The data clearly illustrates that analogs with a benzyl group at N-3 and a carboxymethyl group at N-5 (compounds 1a and 1b ) exhibit potent antifungal activity against Candida albicans.[2] Compound 2a , with aromatic substituents at both N-3 and N-5, shows good activity against both Staphylococcus aureus and C. albicans.[3] The comparison between compounds 3a and 3b suggests that the presence of a polar carboxylic group can significantly impact the overall activity profile.[4]

Herbicidal Activity

Certain THTT analogs, most notably Dazomet (3,5-dimethyl-tetrahydro-2H-1,3,5-thiadiazine-2-thione), are utilized as broad-spectrum soil fumigants with herbicidal, fungicidal, and nematicidal properties.[5] The herbicidal activity is attributed to the release of methyl isothiocyanate (MITC) upon decomposition in the soil.[6]

The SAR for herbicidal activity is less extensively documented in the public domain compared to antimicrobial activity. However, the key determinant of herbicidal efficacy for this class of compounds is their ability to efficiently decompose and release the active isothiocyanate. Therefore, the stability of the THTT ring, which is influenced by the N-3 and N-5 substituents, is a critical factor.

Proposed Mechanism of Action

The prevailing hypothesis for the antimicrobial and herbicidal action of THTT analogs is their function as prodrugs. The THTT ring is believed to be unstable under physiological or environmental conditions, undergoing hydrolysis to release dithiocarbamates and isothiocyanates. These degradation products are the ultimate bioactive agents.

Caption: Proposed mechanism of action for THTT analogs.

Isothiocyanates (ITCs) are known to exert their antimicrobial effects through multiple mechanisms, including the inhibition of essential enzymes by reacting with sulfhydryl groups of proteins.[7] They can also disrupt the bacterial cell membrane.[8] The herbicidal action of MITC is also linked to its ability to inhibit key enzymes in plants.

Dithiocarbamates are also recognized for their antimicrobial properties, which can be attributed to their ability to chelate essential metal ions or inhibit metalloenzymes within the microbial cell.[9][10]

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for the synthesis and antimicrobial evaluation of THTT analogs.

Synthesis of 3,5-Disubstituted Tetrahydro-2H-1,3,5-thiadiazine-2-thiones

This protocol describes a general one-pot synthesis.

  • Step 1: Formation of Dithiocarbamate Salt.

    • Dissolve the primary amine (R1-NH2, 1 equivalent) in a suitable solvent (e.g., water or ethanol).

    • Add potassium hydroxide (1 equivalent) and stir until dissolved.

    • Cool the solution in an ice bath.

    • Slowly add carbon disulfide (1 equivalent) dropwise while maintaining the temperature below 10°C.

    • Stir the reaction mixture for 2-4 hours at room temperature.

  • Step 2: Reaction with Formaldehyde.

    • To the dithiocarbamate salt solution, add formaldehyde (37% aqueous solution, 1 equivalent) dropwise at room temperature.

    • Stir for 1 hour.

  • Step 3: Addition of the Second Amine and Cyclization.

    • Add the second primary amine (R2-NH2, 1 equivalent) to the reaction mixture.

    • Stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Step 4: Work-up and Purification.

    • Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.

    • If the product remains in solution, extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the pure THTT analog.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4]

  • Step 1: Preparation of Antifungal Stock Solutions.

    • Dissolve the THTT analogs in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Step 2: Preparation of Microtiter Plates.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the antifungal stock solutions in RPMI-1640 medium to achieve the desired final concentrations. The final volume in each well should be 100 µL.

    • Include positive control wells (a known antifungal agent, e.g., fluconazole) and negative control wells (medium only and medium with fungal inoculum but no drug).

  • Step 3: Inoculum Preparation.

    • Culture the fungal strain on a suitable agar medium.

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Step 4: Inoculation and Incubation.

    • Add 100 µL of the fungal inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.

    • Incubate the plates at 35°C for 24-48 hours.

  • Step 5: Determination of Minimum Inhibitory Concentration (MIC).

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control.[11] The endpoint can be determined visually or by using a spectrophotometric plate reader.

Conclusion

The tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) scaffold represents a versatile and promising platform for the development of novel antimicrobial and herbicidal agents. The structure-activity relationship studies have consistently demonstrated that the substituents at the N-3 and N-5 positions are the primary determinants of biological activity. Lipophilic groups at N-3 and polar, acidic moieties at N-5 are generally favorable for enhancing antimicrobial potency. The straightforward one-pot synthesis of THTT analogs facilitates the rapid exploration of chemical space, enabling the optimization of lead compounds. The proposed mechanism of action, involving the release of bioactive dithiocarbamates and isothiocyanates, provides a rational basis for the observed biological effects. Future research in this area should focus on further elucidating the specific cellular targets of these degradation products and on the design of THTT analogs with tailored release profiles to enhance efficacy and selectivity.

References

  • A Practical Guide to Antifungal Susceptibility Testing. [Link]

  • ANTIMICROBIAL ACTIVITY AND MECHANISM OF ALLYL ISOTHIOCYANATE ACTION AGAINST BACTERIA. [Link]

  • The antibacterial properties of isothiocyanates. [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. [Link]

  • Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. [Link]

  • Insights into the Antimicrobial Potential of Dithiocarbamate Anions and Metal-Based Species. [Link]

  • Antimicrobial Potential of Dithiocarbamates Complexes. [Link]

  • Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. [Link]

  • Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews. [Link]

  • New Series of 3,5-Disubstituted Tetrahydro-2 H -1,3,5-thiadiazine Thione (THTT) Derivatives: Synthesis and Potent Antileishmanial Activity. [Link]

  • Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. [Link]

  • The 3,5-dimethyltetrahydro-2H-1,3,5-thiadiazine-2-thione scaffold. [Link]

  • of the structure–activity relationships observed for the tested compounds. [Link]

  • New Series of 3,5-Disubstituted Tetrahydro-2H-1,3,5-thiadiazine Thione (THTT) Derivatives: Synthesis and. [Link]

  • Structure-activity relationship of the compounds 1–24. [Link]

  • Exploring the antimicrobial properties of synthetic tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTTs) through in vitro and in silico antileishmanial and antibacterial studies. [Link]

  • Synthesis and antifungal activities of some new tetrahydro-2H-1,3,5-thiadiazine-2-thiones. [Link]

  • Structure–activity relationship of the target compounds. [Link]

  • Structure-Activity Relationship of Phytotoxic Natural 10-Membered Lactones and Their Semisynthetic Derivatives. [Link]

  • New Tetrahydro-2H-1,3,5-thiadiazine-2-thione Derivatives as Potential Antimicrobial Agents. [Link]

  • Design, Synthesis, Antifungal Evaluation, Structure–Activity Relationship (SAR) Study, and Molecular Docking of Novel Spirotryprostatin A Derivatives. [Link]

  • Determination of Dithiocarbamates and Milneb Residues in Foods by Gas Chromatography-Mass Spectrometry. [Link]

  • Dazomet (Ref: N 521). [Link]

  • (PDF) Photocatalyst Degradation of Dazomet Herbicide in Three type water by using ZnO as a catalyst. [Link]

Sources

Validation

The Triazine Scaffold: A Privileged Core for Modern Drug Discovery

A Comparative Guide for Medicinal Chemists and Drug Development Professionals The search for novel therapeutic agents is a cornerstone of medicinal chemistry, with heterocyclic compounds forming the bedrock of many succe...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Medicinal Chemists and Drug Development Professionals

The search for novel therapeutic agents is a cornerstone of medicinal chemistry, with heterocyclic compounds forming the bedrock of many successful drugs. Among these, the 1,3,5-triazine (or s-triazine) ring system has emerged as a "privileged scaffold"—a molecular framework that is not only versatile in its chemical tractability but also consistently imparts a wide spectrum of potent biological activities to its derivatives.[1][2][3] This guide offers an in-depth comparison of triazine-based compounds against other therapeutic alternatives, supported by experimental data, to illuminate their distinct advantages in the drug discovery pipeline.

The Foundation of Advantage: Unique Physicochemical & Synthetic Properties

The core advantage of the 1,3,5-triazine scaffold lies in its unique chemical architecture. The symmetrical arrangement of three nitrogen atoms in the six-membered aromatic ring creates a planar, electron-deficient system.[4] This electronic nature is the wellspring of its utility.

Causality Behind Experimental Choices in Synthesis: The most powerful feature of the triazine core is the sequential and controlled reactivity of 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[1] This inexpensive starting material allows for the stepwise nucleophilic substitution of its three chlorine atoms.[1][5] Chemists can exploit temperature control to achieve this selectivity: the first substitution occurs readily at 0°C, the second at room temperature, and the third requires heating.[1][6] This predictable reactivity provides unparalleled control over molecular design, enabling the creation of vast and diverse chemical libraries with three distinct points of functionalization. This step-wise approach is a significant advantage over the synthesis of many other complex heterocyclic systems, which may require more convoluted, multi-step pathways.[7][8]

The ability to easily introduce various nucleophiles (containing N, O, or S) allows for the precise tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding potential, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[1][9]

A Broad Spectrum of Biological Activity: A Scaffold for Diverse Targets

Triazine derivatives have demonstrated remarkable efficacy across a multitude of therapeutic areas, including oncology, infectious diseases, and neurology.[3][10][11] This versatility stems from the scaffold's ability to present its functional groups in a specific spatial orientation, allowing for potent interactions with a wide array of biological targets.

Anticancer Activity: In oncology, triazine-based compounds have proven to be particularly fruitful. Several FDA-approved anticancer drugs, such as Altretamine, Enasidenib, and Gedatolisib, feature the s-triazine core.[12][13] These drugs and numerous investigational compounds target key signaling pathways implicated in cancer cell proliferation and survival.[12][14]

  • Kinase Inhibition: The triazine scaffold is a frequent component of potent kinase inhibitors.[15] Derivatives have been developed to target Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinases (PI3K), mTOR, and Focal Adhesion Kinase (FAK).[2][12][16][17] The nitrogen atoms of the triazine ring can act as hydrogen bond acceptors in the ATP-binding pocket of these kinases, contributing to high-affinity binding.

  • Mechanism of Action: For instance, Gedatolisib is a dual inhibitor of PI3K and mTOR, key components of a signaling pathway that is often dysregulated in cancer.[12] By inhibiting both kinases, gedatolisib can more effectively shut down downstream signals that promote tumor growth.

Anticonvulsant and Neurological Applications: Beyond cancer, the triazine scaffold is central to the widely used antiepileptic drug, Lamotrigine.[18][19] Although it is a 1,2,4-triazine isomer, its success highlights the utility of the triazine class in neurology. Lamotrigine's mechanism involves the inhibition of voltage-sensitive sodium channels, which stabilizes neuronal membranes and reduces the release of excitatory neurotransmitters like glutamate.[][21][22][23] This mode of action is distinct from many other anticonvulsants and contributes to its broad efficacy in treating various seizure types and bipolar disorder.[21][24]

Antimicrobial and Antiviral Potential: The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Triazine derivatives have shown promising activity against a range of bacteria, fungi, and viruses.[3][25][26] The ability to readily create hybrid molecules by attaching other known bioactive heterocyclic moieties to the triazine core is a powerful strategy to enhance potency and overcome resistance mechanisms.[27][28]

Comparative Performance: Triazine Derivatives vs. Alternatives

The true measure of a scaffold's advantage lies in direct comparison with established agents. Experimental data consistently demonstrates that novel triazine derivatives can exhibit superior or comparable potency to existing drugs.

Table 1: Comparative Anticancer Activity (IC50 Values) The following table summarizes the half-maximal inhibitory concentration (IC50) values for several triazine derivatives against various cancer cell lines, compared to standard-of-care drugs. Lower IC50 values indicate higher potency.

Triazine Derivative ClassSpecific CompoundTarget Cancer Cell LineIC50 (µM) of Triazine Cmpd.Reference DrugIC50 (µM) of Ref. DrugSource(s)
Pyrazolyl-s-triazine Compound 17EGFR-TK0.229Erlotinib(Not specified)[12]
Thiophene-triazine Compound 49PI3Kα / mTOR (enzymatic)0.177 / 0.012(Not specified)(Not specified)[17]
Morpholino-s-triazine Compound 34MCF-7 (Breast)0.82(Not specified)(Not specified)[29]
Imamine-1,3,5-triazine Compound 4fMDA-MB-231 (Breast)6.25Imatinib35.50[2]
Quinazoline-1,3,5-triazine Compound 23HeLa (Cervical)6-16(Not specified)(Not specified)[29]
Chalcone-based triazine Compound 68SR (Leukemia)0.4225-FU(Not specified)[29]

This data illustrates that rationally designed triazine compounds can achieve nanomolar to low-micromolar potency, often exceeding that of established reference agents.

Experimental Protocols for Evaluation

To ensure scientific integrity, the evaluation of novel compounds must follow robust, validated protocols. Below is a representative methodology for assessing the anticancer activity of a new triazine derivative.

Protocol: Cell Viability Assessment using MTT Assay

This protocol determines the concentration at which a compound inhibits 50% of cell growth (IC50).

1. Cell Culture: a. Culture human cancer cells (e.g., MCF-7 breast cancer cells) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator. b. Harvest cells during the exponential growth phase using trypsin. c. Seed 5,000 cells per well in a 96-well microplate and allow them to adhere overnight.

2. Compound Treatment: a. Prepare a stock solution of the test triazine compound in DMSO. b. Create a series of dilutions of the compound in culture media to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. c. Remove the old media from the cells and add 100 µL of the media containing the various compound concentrations. Include wells with media + DMSO (vehicle control) and untreated media (negative control). d. Incubate the plate for 48-72 hours.

3. MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals. c. Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plate for 10 minutes to ensure complete dissolution.

4. Data Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage viability against the logarithm of the compound concentration and use non-linear regression (dose-response curve) to determine the IC50 value.

Self-Validation System: The inclusion of both positive (a known cytotoxic drug) and negative (vehicle) controls is critical. The results from the positive control validate the assay's sensitivity, while the negative control establishes the baseline for cell viability.

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing complex processes in drug discovery.

G cluster_0 Synthesis & Library Generation cluster_1 Screening & Validation cluster_2 Lead Optimization TCT 2,4,6-Trichloro- 1,3,5-triazine (TCT) Nuc1 Nucleophile 1 (0°C) TCT->Nuc1 MonoSub Mono-substituted Triazine Nuc1->MonoSub Nuc2 Nucleophile 2 (Room Temp) MonoSub->Nuc2 DiSub Di-substituted Triazine Nuc2->DiSub Nuc3 Nucleophile 3 (Heat) DiSub->Nuc3 TriSub Tri-substituted Triazine Library Nuc3->TriSub Screen High-Throughput Screening (HTS) TriSub->Screen Test Library Hit Hit Compounds Screen->Hit DoseResp Dose-Response & IC50 Determination Hit->DoseResp Lead Lead Compound DoseResp->Lead SAR Structure-Activity Relationship (SAR) Lead->SAR Optimize ADME ADME/Tox Profiling SAR->ADME InVivo In Vivo Efficacy (Xenograft Models) ADME->InVivo Candidate Drug Candidate InVivo->Candidate

Caption: Workflow for Triazine-Based Drug Discovery.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Triazine Triazine Inhibitor (e.g., Gedatolisib) Triazine->PI3K Triazine->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR Pathway.

Conclusion and Future Outlook

The 1,3,5-triazine scaffold represents a uniquely advantageous starting point in drug discovery. Its synthetic accessibility, coupled with the ability to engage a wide range of biological targets, has cemented its status as a privileged structure in medicinal chemistry.[1][30] The empirical success of triazine-based drugs in oncology and neurology provides a powerful validation of the scaffold's therapeutic potential.[12][18] As researchers continue to explore novel substitutions and hybrid molecules, the triazine core is poised to deliver the next generation of therapies for cancer, infectious diseases, and other complex multifactorial disorders.[31] The combination of its versatile chemistry and proven biological track record ensures that the triazine framework will remain a high-priority scaffold for drug development professionals for the foreseeable future.

References

  • Lamotrigine: Definition, Mechanism of Action and Application. BOC Sciences.

  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. PubMed Central.

  • s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. PubMed Central.

  • Lamotrigine. Wikipedia.

  • Lamotrigine. StatPearls - NCBI Bookshelf.

  • 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Bentham Science.

  • What is the mechanism of Lamotrigine? Patsnap Synapse.

  • What are the mechanisms of action of Lamotrigine (Lamictal)? Dr.Oracle.

  • Exploring the Anticancer Potential of Triazine Derivatives: An Outlook of Designing Strategies, Docking Studies, and Structure‐Activity Relationships (SAR). Semantic Scholar.

  • Pharmacologic Activities of 5, 6-Diaryl/heteroaryl-3-substituted-1, 2, 4- triazines as a Privileged Scaffold in Drug Development. Bentham Science Publishers.

  • The Diverse Biological Activities of 1,3,5-Triazine Derivatives: An In-depth Technical Guide. Benchchem.

  • In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review. Bentham Science.

  • Design, synthesis, and evaluation of s-triazine derivatives as potential anticancer agents. King Saud University.

  • Triazine derivatives with different anticancer activity mechanisms. ResearchGate.

  • Triazine as a Promising Scaffold for Its Versatile Biological Behavior. PubMed.

  • Triazine compounds as kinase inhibitors. Google Patents.

  • Different biological activities displayed by 1,3,5‐triazine. ResearchGate.

  • 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities. PubMed.

  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. MDPI.

  • 1,3,5-Triazine-based analogues of purine: from isosteres to privileged scaffolds in medicinal chemistry. PubMed.

  • Functionalized Triazines and Tetrazines: Synthesis and Applications. PubMed.

  • Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. Bentham Science.

  • A Pharmacological Overview and Recent Patent of Triazine Scaffold in Drug Development: A Review. Bentham Science.

  • Privileged Scaffolds or Promiscuous Binders: A Glance of Pyrrolo[2,1-f][12][][24]triazines and Related Bridgehead Nitrogen Heterocycles in Medicinal Chemistry. Bentham Science Publisher.

  • Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. National Institutes of Health.

  • Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. Taylor & Francis Online.

  • List of Triazine anticonvulsants. Drugs.com.

  • Synthetic routes for 1,3,5‐triazine and its analogues. ResearchGate.

  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Universidad de Granada.

  • Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. PubMed.

  • The Antitumor Activity of s-Triazine Derivatives. Encyclopedia.pub.

  • Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. MDPI.

  • 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. MDPI.

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. National Institutes of Health.

  • Some FDA‐approved drugs having 1,3,5‐triazine ring (A–F). ResearchGate.

  • Protocol for synthesis of di- and tri-substituted s-triazine derivatives. ResearchGate.

  • A Comparative Study of 1,2,4-Triazine Versus 1,3,5-Triazine in Medicinal Chemistry. Benchchem.

  • Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. Royal Society of Chemistry.

  • s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. MDPI.

Sources

Comparative

A Researcher's Guide to Statistical Validation of Experimental Data for Triazine Compounds

In the fields of pharmaceutical development, agricultural science, and environmental monitoring, the accurate quantification and characterization of triazine compounds are paramount. These nitrogen-containing heterocycle...

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of pharmaceutical development, agricultural science, and environmental monitoring, the accurate quantification and characterization of triazine compounds are paramount. These nitrogen-containing heterocycles, used as active pharmaceutical ingredients and widely as herbicides, demand rigorous analytical methods. However, the generation of experimental data is only the first step; its true value is unlocked through robust statistical validation. This guide provides an in-depth comparison of statistical methodologies, offering a framework for ensuring data integrity, accuracy, and reproducibility in triazine research.

The Pillars of Analytical Validation: A Statistical Overview

Before delving into specific protocols, it is crucial to understand the core statistical parameters that define a validated analytical method. These parameters, as outlined by the ICH and the U.S. Food and Drug Administration (FDA), form a self-validating system where each component supports the overall reliability of the data.[1][9][10]

  • Specificity and Selectivity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[5][6][7][8][9] Statistically, this involves demonstrating a lack of interference, often by comparing the analysis of blank samples with spiked samples.

  • Linearity: A method's linearity is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by visual inspection of a plot of signals as a function of analyte concentration and by using linear regression analysis.[11][12]

  • Accuracy: This refers to the closeness of the test results obtained by the method to the true value.[9] Accuracy is typically assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations/3 replicates each).[9]

  • Precision: This expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[13] Precision is considered at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.[7][13]

    • Reproducibility: Expresses the precision between laboratories.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14][15] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6][14][15]

  • Robustness: This is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7][9]

Core Statistical Tools and Their Application

The validation of an analytical method for triazine compounds relies on a suite of statistical tools. The choice of tool is dictated by the validation parameter being assessed.

Linear Regression for Calibration Curves

The relationship between the analytical signal and the concentration of a triazine compound is established through a calibration curve. The most common model for this is linear regression, which seeks to find the best-fitting straight line through the data points.[11][16][17][18]

Key Statistical Metrics:

  • Coefficient of Determination (R²): This value, which ranges from 0 to 1, indicates the proportion of the variance in the dependent variable that is predictable from the independent variable. For analytical methods, an R² value greater than 0.99 is typically desired.

  • Residual Analysis: A plot of the residuals (the difference between the observed and predicted values) versus the independent variable should show a random pattern.[16][19] Any discernible pattern may indicate that a linear model is not appropriate.

Analysis of Variance (ANOVA) for Precision

To assess intermediate precision, where multiple factors like different analysts or days are considered, Analysis of Variance (ANOVA) is a more powerful tool than simple t-tests.[13][20][21] ANOVA allows for the comparison of means across multiple groups simultaneously, identifying whether there are any statistically significant differences.[20][21][22][23]

Why ANOVA? Using multiple t-tests to compare several groups increases the probability of a Type I error (a false positive). ANOVA avoids this by analyzing the variance between groups and within groups to determine if the means are significantly different.[21]

Statistical Calculation of LOD and LOQ

Several methods exist for determining the LOD and LOQ. The most common approach is based on the standard deviation of the response and the slope of the calibration curve.[14][24]

Formulas based on the Calibration Curve:

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where:

  • σ is the standard deviation of the y-intercepts of regression lines or the residual standard deviation of the regression line.[14][24]

  • S is the slope of the calibration curve.[14][24]

It is crucial to experimentally verify the calculated LOD and LOQ by analyzing replicate samples at these concentrations.[24]

A Practical Workflow: Validating an HPLC Method for Atrazine

This section provides a hypothetical, step-by-step protocol for the statistical validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of atrazine, a common triazine herbicide.[12]

Experimental Protocol: Atrazine Quantification via HPLC-UV
  • Preparation of Standard Solutions:

    • Prepare a stock solution of Atrazine (1000 µg/mL) in a suitable solvent (e.g., methanol).

    • Perform serial dilutions to create a series of calibration standards ranging from 0.1 µg/mL to 10 µg/mL.

  • System Suitability Test (SST):

    • Before starting the validation, inject a mid-range standard (e.g., 5 µg/mL) six times.

    • Calculate the relative standard deviation (%RSD) for the peak area and retention time. The acceptance criterion is typically %RSD ≤ 2%. This ensures the system is performing adequately before proceeding.

  • Linearity Assessment:

    • Inject each calibration standard in triplicate.

    • Plot the mean peak area versus the concentration.

    • Perform a linear regression analysis to obtain the equation of the line, the y-intercept, the slope, and the coefficient of determination (R²).

  • Accuracy (Recovery Study):

    • Prepare quality control (QC) samples at three concentration levels (low, medium, high) by spiking a blank matrix with known amounts of Atrazine.

    • Analyze each QC sample in triplicate.

    • Calculate the percent recovery for each sample.

  • Precision Assessment:

    • Repeatability (Intra-assay precision): Analyze six replicates of the low, medium, and high QC samples on the same day.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis of the QC samples on two additional days with a different analyst.

    • Calculate the %RSD for each concentration level within and between days.

  • LOD and LOQ Determination:

    • Use the standard deviation of the y-intercept (σ) and the slope (S) from the linearity data to calculate the LOD and LOQ.

    • Prepare samples at the calculated LOD and LOQ concentrations and analyze them to confirm their validity.

Data Presentation and Interpretation

The quantitative data generated from the protocol should be summarized in clear, concise tables.

Table 1: Linearity of Atrazine Calibration Curve

Concentration (µg/mL)Mean Peak Area (n=3)
0.115,234
0.576,170
1.0151,980
2.5380,100
5.0759,900
10.01,521,000
Regression Equation y = 152000x + 120
0.9998

Table 2: Accuracy and Precision of Atrazine Quantification

QC LevelConcentration (µg/mL)Mean Recovery (%) (n=9)Intra-assay Precision (%RSD)Inter-assay Precision (%RSD)
Low0.398.71.82.5
Medium4.0101.21.21.9
High8.099.51.11.6

Visualizing the Validation Workflow

Diagrams are essential for visualizing complex workflows and logical relationships. The following diagrams, created using the DOT language, illustrate the key processes in statistical validation.

ValidationWorkflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Reporting Dev Analytical Method Development Protocol Write Validation Protocol (Define Acceptance Criteria) Dev->Protocol SST System Suitability Testing (SST) Protocol->SST Linearity Linearity SST->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Specificity Specificity Precision->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stats Statistical Analysis (Regression, ANOVA, etc.) Robustness->Stats Compare Compare Results to Acceptance Criteria Stats->Compare Compare->Dev Criteria Not Met (Method Optimization) Report Generate Validation Report Compare->Report All Criteria Met

Caption: Overall workflow for analytical method validation.

PrecisionAnalysis node_cond node_cond node_action node_action start Assess Precision q_groups Compare > 2 Groups? (e.g., 3 days) start->q_groups anova Use ANOVA q_groups->anova Yes ttest Use Student's t-test or F-test q_groups->ttest No check_p p-value < 0.05? anova->check_p Perform Analysis ttest->check_p Perform Analysis sig_diff Significant Difference Detected check_p->sig_diff Yes no_sig_diff No Significant Difference check_p->no_sig_diff No

Caption: Decision tree for selecting a precision test.

Conclusion

The statistical validation of experimental data for triazine compounds is not merely a regulatory hurdle but a fundamental component of good scientific practice. By systematically evaluating specificity, linearity, accuracy, precision, and robustness through appropriate statistical methods like linear regression and ANOVA, researchers can ensure the integrity and reliability of their findings. Adherence to guidelines from bodies like the ICH provides a harmonized framework for this process, fostering confidence in data that underpins critical decisions in drug development and environmental safety.[4] This guide serves as a foundational resource for scientists, promoting a culture of quality and scientific rigor in the analysis of these important compounds.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2022). Lab Manager. [Link]

  • Shrivastava, A., & Gupta, V. (2011). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Chronicles of Young Scientists, 2(1), 21. [Link]

  • Szarka, S., et al. (2018). Statistical Techniques to Analyze Pesticide Data Program Food Residue Observations. Journal of Agricultural and Food Chemistry. [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. [Link]

  • Dolan, J. W. (2017). Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]

  • Pillai, K. S. (2025). ANOVA - a robust statistical tool for determining intermediate precision in analytical method validation. Pharmabiz.com. [Link]

  • Statistical Techniques to Analyze Pesticide Data Program Food Residue Observations. (2018). ResearchGate. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. [Link]

  • Statistical Techniques to Analyze Pesticide Data Program Food Residue Observations. (2018). ACS Publications. [Link]

  • how to calculate the limit of detection and quantification. (2012). Chromatography Forum. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]

  • Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. The Clinical biochemist. Reviews, 29(Suppl 1), S49–S52. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]

  • Limit of detection, limit of quantification and limit of blank. European Federation of Clinical Chemistry and Laboratory Medicine. [Link]

  • Comparative analysis of the analytical methods for assessing the precision of the measuring system. (2018). MTM Congress. [Link]

  • Wang, Z., et al. (2019). PRIAS: An Intelligent Analysis System for Pesticide Residue Detection Data and Its Application in Food Safety Supervision. Foods, 8(11), 576. [Link]

  • Kormalı Ertürün, H. E. Comparison of Precision, Analysis of Variance (ANOVA). [Link]

  • Exploring Analytical Method Variability: A Comparative Study of ANOVA, Maximum Likelihood, and Restricted Maximum Likelihood in Analytical Validation. (2024). ACG. [Link]

  • Harvey, D. (2023). 5.4: Linear Regression and Calibration Curves. Chemistry LibreTexts. [Link]

  • Harvey, D. (2020). 3.5: Linear Regression and Calibration Curves. Chemistry LibreTexts. [Link]

  • Wilson, A. D., et al. (2013). Identification and Discrimination of Herbicide Residues Using a Conducting Polymer Electronic-nose. Modern Instrumentation, 2(3), 29-39. [Link]

  • Asuero, A. G., et al. (2022). Evaluation of Calibration Equations by Using Regression Analysis. Applied Sciences, 12(2), 652. [Link]

  • Al-Ma'arif, Q. (2024). Analysis of Variance (ANOVA): Unraveling Group Differences with Statistical Precision. Medium. [Link]

  • 06 Calibration Methods. Scribd. [Link]

  • Calibration and Linear Regression Analysis: A Self-Guided Tutorial. University of Toronto. [Link]

  • Jajić, I., et al. (2018). Chromatographic methods for analysis of triazine herbicides. Arhiv za farmaciju, 68(1), 1-18. [Link]

  • Method 619: The Determination of Triazine Pesticides in Municipal and Industrial Wastewater. (1984). U.S. Environmental Protection Agency. [Link]

  • Method 4670: Triazine Herbicides as Atrazine in Water by Quantitative Immunoassay. (2007). U.S. Environmental Protection Agency. [Link]

  • Quantitative Analysis of Triazine-Based H2S Scavengers via Raman Spectroscopy. (2021). ResearchGate. [Link]

Sources

Validation

The Versatility of the 1,3,5-Triazine Scaffold: A Comparative Guide to its Applications

The 1,3,5-triazine, a symmetrical six-membered heterocycle containing three nitrogen atoms, serves as a versatile and privileged scaffold in modern chemistry. Its unique electronic properties, structural rigidity, and th...

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3,5-triazine, a symmetrical six-membered heterocycle containing three nitrogen atoms, serves as a versatile and privileged scaffold in modern chemistry. Its unique electronic properties, structural rigidity, and the ability to be readily functionalized at the 2, 4, and 6 positions have led to its widespread application in medicinal chemistry, materials science, and agriculture. This guide provides a comparative analysis of 1,3,5-triazine derivatives in these key areas, supported by experimental data from peer-reviewed studies, to offer researchers, scientists, and drug development professionals a comprehensive overview of their potential.

Medicinal Chemistry: A Scaffold for Anticancer Drug Discovery

The 1,3,5-triazine core is a prominent feature in a multitude of compounds designed as anticancer agents.[1][2] These derivatives exert their effects by targeting various signaling pathways and enzymes crucial for cancer cell proliferation and survival. A comparative analysis of their performance against different cancer cell lines reveals the structure-activity relationships that drive their therapeutic potential.

Targeting Key Enzymes in Cancer Progression

1,3,5-triazine derivatives have been successfully designed to inhibit several key enzymes implicated in cancer, including Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Dihydrofolate Reductase (DHFR).

Comparative Anticancer Activity of 1,3,5-Triazine Derivatives

Derivative ClassTarget EnzymeCompoundCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Source
Imamine-1,3,5-triazineNot specified4fMDA-MB-231 (Breast)6.25Imatinib35.50[2]
Imamine-1,3,5-triazineNot specified4kMDA-MB-231 (Breast)8.18Imatinib35.50[2]
Morpholine-functionalizedNot specified11SW620 (Colorectal)5.855-Fluorouracil21.74[1][3][4]
Biguanide-derivedNot specified2cHCT116 (Colorectal)20-27CisplatinComparable[5]
Biguanide-derivedNot specified3cSW620 (Colorectal)20-27CisplatinComparable[5]
Dihydro-1,3,5-triazineDHFRA2HCT116, A549, HL-60, HepG2, MDA-MB-2310.001-0.79Methotrexate (MTX)Not specified[6]
Dihydro-1,3,5-triazineDHFRA5HCT116, A549, HL-60, HepG2, MDA-MB-2310.001-0.79Methotrexate (MTX)Not specified[6]
Dihydro-1,3,5-triazineDHFRB1HCT116, A549, HL-60, HepG2, MDA-MB-2310.001-0.79Methotrexate (MTX)Not specified[6]
Dihydro-1,3,5-triazineDHFRB3HCT116, A549, HL-60, HepG2, MDA-MB-2310.001-0.79Methotrexate (MTX)Not specified[6]
Tri-amino-substitutedDHFR11eA549 (Lung)0.028Methotrexate (MTX)Not specified[7][8]
Experimental Protocol: Synthesis of a Morpholine-Functionalized 1,3,5-Triazine Derivative

This protocol describes a microwave-assisted synthesis of a morpholine-functionalized 1,3,5-triazine derivative with potential anticancer activity.[1][3]

Materials:

  • 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

  • 2-phenylethylamine

  • Sodium carbonate (Na2CO3)

  • Tetrabutylammonium bromide (TBAB)

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor

Procedure:

  • In a microwave reactor vessel, combine 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine (1 mmol), 2-phenylethylamine (1.2 mmol), sodium carbonate (2 mmol), and a catalytic amount of TBAB in DMF (3 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150°C for 2.5 minutes with a power of 50 W.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9][10][11][12]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the 1,3,5-triazine test compounds in the culture medium.

  • Remove the medium from the wells and add 100 µL of the test compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

anticancer_mechanism cluster_drug 1,3,5-Triazine Derivative cluster_cell Cancer Cell drug 1,3,5-Triazine Derivative EGFR EGFR drug->EGFR Inhibition PI3K PI3K drug->PI3K Inhibition DHFR DHFR drug->DHFR Inhibition Proliferation Cell Proliferation & Survival EGFR->Proliferation Promotes Apoptosis Apoptosis EGFR->Apoptosis Inhibits PI3K->Proliferation Promotes PI3K->Apoptosis Inhibits DHFR->Proliferation Essential for cof_synthesis Monomer Aromatic Nitrile Monomer Mixing Mixing Monomer->Mixing ZnCl2 ZnCl2 (Catalyst/Template) ZnCl2->Mixing Heating Ionothermal Synthesis (400-600°C) Mixing->Heating Washing Washing (HCl, H2O, Solvent) Heating->Washing COF Triazine-based Covalent Organic Framework (COF) Washing->COF

Caption: Workflow for the ionothermal synthesis of a triazine-based COF.

Agriculture: Herbicides for Weed Control

In agriculture, 1,3,5-triazine derivatives, most notably atrazine and simazine, have been widely used as selective herbicides for the control of broadleaf and grassy weeds in various crops. [13]Their mode of action involves the inhibition of photosynthesis.

Comparative Efficacy and Environmental Persistence of Triazine Herbicides

The choice between atrazine and simazine often depends on the target weed species, crop, and environmental conditions, as they differ in their efficacy and persistence in the soil.

Comparison of Atrazine and Simazine Herbicides

CharacteristicAtrazineSimazineSource
Primary Use Pre- and post-emergence control of broadleaf and some grassy weeds in corn, sorghum, and sugarcane.Primarily pre-emergence control of broadleaf and some grassy weeds in corn, fruit, and nut crops.[13]
Mode of Action Inhibition of photosynthesis at photosystem II.Inhibition of photosynthesis at photosystem II.[13]
Soil Half-Life Approximately 60-75 days, variable with soil type and conditions.Generally longer than atrazine, with a reported average of 60 days but can be more persistent in high pH soils.[14][15][16]
Mobility in Soil Higher mobility, greater potential for leaching.Lower mobility, less prone to leaching.[17]
Experimental Protocol: Greenhouse Herbicide Efficacy Assay

This protocol outlines a general procedure for evaluating the efficacy of herbicides in a controlled greenhouse environment. [18][19][20] Materials:

  • Target weed species (seeds or seedlings)

  • Potting soil

  • Pots or trays

  • Greenhouse with controlled temperature and light conditions

  • Herbicide formulations (e.g., atrazine and simazine)

  • Sprayer calibrated for small-plot applications

Procedure:

  • Sow seeds of the target weed species in pots or trays filled with potting soil.

  • Allow the seeds to germinate and the seedlings to grow to a specific stage (e.g., 2-4 leaf stage) for post-emergence application, or apply the herbicide immediately after sowing for pre-emergence evaluation.

  • Prepare different concentrations of the herbicide solutions according to the desired application rates.

  • Apply the herbicide solutions evenly to the pots using a calibrated sprayer. Include an untreated control group.

  • Maintain the pots in the greenhouse under optimal growing conditions.

  • Visually assess the percentage of weed control at regular intervals (e.g., 7, 14, and 21 days after treatment) compared to the untreated control.

  • At the end of the experiment, harvest the above-ground biomass of the weeds, dry it in an oven, and weigh it to determine the reduction in biomass.

herbicide_action cluster_plant Plant Cell Sunlight Sunlight PSII Photosystem II (PSII) Sunlight->PSII ElectronTransport Electron Transport Chain PSII->ElectronTransport Photosynthesis Photosynthesis (Energy Production) ElectronTransport->Photosynthesis PlantGrowth Plant Growth Photosynthesis->PlantGrowth Triazine Triazine Herbicide (Atrazine/Simazine) Triazine->PSII Inhibits Electron Transport

Caption: Inhibition of photosynthesis by 1,3,5-triazine herbicides.

Conclusion

The 1,3,5-triazine scaffold has proven to be a remarkably adaptable and valuable core structure in diverse scientific fields. In medicinal chemistry, its derivatives continue to emerge as promising anticancer agents with the potential to target a range of malignancies. In materials science, the predictable geometry and rich nitrogen content of the triazine ring have enabled the development of highly porous and stable covalent organic frameworks with significant potential in gas separation and storage. In agriculture, triazine-based herbicides have been instrumental in weed management for decades. The comparative data and experimental protocols presented in this guide underscore the versatility of the 1,3,5-triazine scaffold and provide a foundation for future research and development in these critical areas. Continued exploration of novel substitutions and applications of this remarkable heterocycle will undoubtedly lead to further advancements in science and technology.

References

  • Zhong, H., et al. (2016). Covalent Triazine-Based Frameworks with Ultramicropores and High Nitrogen Contents for Highly Selective CO2 Capture. Environmental Science & Technology, 50(11), 5976-5984. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • UreaKnowHow. (n.d.). Integration of Melamine plant into a Nitrogen based fertilizer complex. [Link] [21]9. Kulaga, K., et al. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules, 30(11). [Link]

  • Google Patents. (n.d.). WO2003080584A1 - Process for the production of melamine from urea, and particularly for the separation of melamine from off-gas. [22]11. Matias, P., Murtinho, D., & Valente, A. (2023). Triazine-Based Porous Organic Polymers: Synthesis and Application in Dye Adsorption and Catalysis. Polymers, 15(7), 1787. [Link]

  • ACS Publications. (n.d.). Triazine-Functionalized Covalent Organic Framework Ultrathin Films for Enhancing Local CO2 Concentrations in Electrochemical CO2 Reduction. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione

In the dynamic landscape of pharmaceutical research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical laboratory practice. This gu...

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical laboratory practice. This guide provides an in-depth, procedural framework for the proper disposal of tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione, a compound encountered in various synthetic and developmental workflows. The protocols outlined herein are synthesized from established safety data for analogous chemical structures and regulatory best practices to ensure the protection of laboratory personnel and the environment.

The disposal of any chemical reagent necessitates a thorough understanding of its intrinsic hazardous properties. Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione and its close chemical relatives are known to present several health and environmental risks. This guide is structured to provide a clear, step-by-step approach to mitigate these risks during the disposal process.

I. Hazard Profile and Core Safety Principles

Before initiating any disposal procedure, it is imperative to be fully cognizant of the potential hazards associated with tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione. Based on data from structurally similar compounds like Dazomet, the following hazards are of primary concern:

  • Human Health Hazards: The compound is harmful if swallowed and can cause significant skin and eye irritation.[1][2] Allergic skin reactions and respiratory irritation are also potential risks upon exposure.[1][2]

  • Environmental Hazards: This class of compounds is classified as very toxic to aquatic life, with potentially long-lasting adverse effects in aquatic environments.[1][2] Therefore, preventing its release into waterways is of paramount importance.

Given these hazards, the foundational principle of its disposal is containment and controlled destruction . Under no circumstances should this chemical be disposed of via standard laboratory drains or in general waste streams.

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable for ensuring personnel safety during the handling and disposal of this compound. The following table summarizes the minimum required PPE.

Body PartRequired PPERationale
Hands Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact and potential allergic reactions.[1][3]
Eyes/Face Safety goggles or a face shieldTo protect against splashes and dust that can cause serious eye irritation.[1][3]
Body Laboratory coat or chemical-resistant overallsTo protect the skin from accidental spills.[1][3]
Respiratory Dust mask or respirator (in case of dust formation)To prevent inhalation of airborne particles that may cause respiratory irritation.[1][3]

Always inspect PPE for integrity before use and ensure it is worn throughout the entire disposal process.

III. Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione from the point of waste generation to its final removal from the laboratory.

  • Solid Waste: Collect any solid residues, contaminated materials (e.g., weighing paper, contaminated gloves), and excess compound in a designated, clearly labeled, and sealable waste container.[3] The container should be made of a material compatible with the chemical.

  • Liquid Waste: Should the compound be in a solution, it must be collected in a separate, labeled, and sealed container for hazardous liquid waste. Do not mix with other solvent waste streams unless compatibility has been verified.

  • Labeling: The waste container must be labeled with the full chemical name: "Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione Waste," along with the appropriate hazard pictograms (e.g., harmful, irritant, environmentally hazardous).

In the event of a spill, immediate and appropriate action is crucial to prevent wider contamination and exposure.

  • Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate non-essential personnel and ensure adequate ventilation.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above.

  • Containment: Prevent the spill from spreading. For solid spills, avoid creating dust.[1][3]

  • Cleanup: Carefully sweep or scoop up the spilled solid material and place it into the designated hazardous waste container.[3][4] Do not use water to clean up the spill, as this can lead to the contamination of waterways.[4][5]

  • Decontamination: Clean the spill area with a suitable decontaminating agent and dispose of all cleanup materials in the hazardous waste container.

The ultimate disposal of the collected waste must be conducted in compliance with local, state, and federal regulations. The recommended and most environmentally responsible methods are:

  • Controlled Incineration: The preferred method of disposal is through a licensed chemical destruction facility that utilizes controlled incineration with flue gas scrubbing.[4][6] This ensures the complete destruction of the compound and minimizes the release of harmful byproducts.

  • Approved Landfill: In some cases, disposal at an approved hazardous waste landfill may be permissible.[3] This should only be considered if incineration is not a viable option and must be carried out in accordance with all applicable regulations.

The decision-making process for the final disposal of tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione is illustrated in the workflow diagram below.

Sources

Handling

Safeguarding Your Research: A Practical Guide to Handling Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione

For Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides essentia...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione (CAS No. 52673-25-3), a compound with potential applications in medicinal chemistry. As a Senior Application Scientist, my objective is to equip you with field-proven insights and a self-validating system of protocols to ensure both your safety and the integrity of your research.

Understanding the Risks: A Proactive Approach to Safety

Based on the toxicological data of analogous compounds, tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione should be handled with caution. The primary hazards associated with similar triazine derivatives include irritation to the skin, eyes, and respiratory system.[1] Upon decomposition, which may be induced by heating, there is a potential for the release of toxic nitrogen and sulfur oxides.[2]

HazardPotential EffectSource
Acute Toxicity Low toxicity via unreported routes.[2]
Skin Irritation May cause skin irritation.[1]
Eye Irritation May cause serious eye irritation.[1]
Respiratory Irritation May cause respiratory irritation.
Decomposition Emits toxic vapors of NOx and SOx when heated.[2]
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, drawing from best practices for handling similar chemical structures.

Body PartRecommended PPERationale
Hands Chemical-resistant gloves (Nitrile or Neoprene)To prevent skin contact and potential irritation.
Eyes Safety glasses with side shields or chemical splash gogglesTo protect against accidental splashes and airborne particles.
Body Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or a chemical fume hoodTo minimize inhalation of any dust or vapors.
Operational Protocol: A Step-by-Step Guide to Safe Handling

This protocol is designed to be a self-validating system, ensuring that safety is integrated into every step of the experimental workflow.

1. Preparation and Engineering Controls:

  • Work Area: All handling of solid tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate ventilation in the laboratory.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and in good working order.

2. Donning Personal Protective Equipment (PPE):

  • Before entering the designated handling area, don the appropriate PPE as outlined in the table above.

  • Inspect gloves for any signs of damage before use.

3. Weighing and Aliquoting:

  • Handle the solid compound with care to avoid generating dust.

  • Use a spatula or other appropriate tool for transferring the solid.

  • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

4. Experimental Procedures:

  • Keep containers of the compound closed when not in use.

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

5. Decontamination and Cleaning:

  • Wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) after handling is complete.

  • Decontaminate all equipment that has come into contact with the compound.

6. Doffing Personal Protective Equipment (PPE):

  • Remove PPE in the reverse order it was put on, taking care to avoid contaminating skin or clothing.

  • Dispose of used gloves in the appropriate waste container.

  • Wash hands thoroughly with soap and water after removing PPE.

7. Storage:

  • Store tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione in a tightly sealed container.

  • The recommended storage temperature is -20°C.[2]

  • Store in a dry, well-ventilated area away from incompatible materials.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_hood Work in Fume Hood prep_ppe Don Appropriate PPE prep_hood->prep_ppe Verify weigh Weigh Solid prep_ppe->weigh Proceed dissolve Prepare Solution weigh->dissolve If needed experiment Conduct Experiment weigh->experiment dissolve->experiment decontaminate Decontaminate Surfaces experiment->decontaminate Complete dispose Dispose of Waste decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe

Caption: Safe handling workflow for tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

  • Solid Waste: Dispose of solid tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione and any contaminated consumables (e.g., gloves, weigh boats) in a designated hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a sealed, properly labeled hazardous waste container.

  • Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

By adhering to these protocols, you can confidently and safely incorporate tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.

References

  • Safety Data Sheet: 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione. Chemos GmbH&Co.KG. Available at: [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Top-N result to add to graph 6

Feasible Synthetic Routes

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tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione
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tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione
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